N,N-dimethylazetidine-3-carboxamide hydrochloride
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N,N-dimethylazetidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8(2)6(9)5-3-7-4-5;/h5,7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVANNEBQEVYYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693404 | |
| Record name | N,N-Dimethylazetidine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927390-60-1 | |
| Record name | N,N-Dimethylazetidine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Characterization of N,N-dimethylazetidine-3-carboxamide hydrochloride
Introduction: Strategic Context and Significance
N,N-dimethylazetidine-3-carboxamide hydrochloride is a heterocyclic organic compound featuring a strained four-membered azetidine ring. Such scaffolds are of increasing interest in medicinal chemistry and drug development. The inherent ring strain of the azetidine core can confer unique conformational properties, while the N,N-dimethylcarboxamide moiety provides a polar handle that can modulate solubility and engage in specific hydrogen bonding interactions. Its classification as a building block for protein degraders suggests its role as a versatile synthon for creating more complex molecules with targeted biological activity.[1]
This guide provides a comprehensive framework for the physicochemical characterization of this compound. As a hydrochloride salt, the compound is designed for enhanced stability and aqueous solubility, critical parameters for handling, formulation, and biological testing. The following sections detail its core structural and physical properties, outline rigorous experimental protocols for their validation, and discuss the scientific rationale underpinning these analytical choices. This document is intended for researchers and drug development professionals who require a thorough understanding of this molecule's behavior for its effective application.
Molecular and Structural Properties
The fundamental identity of a compound is the bedrock of all subsequent analysis. For this compound, this begins with its unique structural and molecular identifiers.
-
Chemical Structure: The molecule consists of a central azetidine ring substituted at the 3-position with a carboxamide group, which is further substituted with two methyl groups on the amide nitrogen. The azetidine ring nitrogen is protonated and forms an ionic bond with a chloride ion.
Caption: Chemical structure of this compound.
-
Structural Uniqueness: The azetidine ring is known for its puckered conformation, which relieves the substantial ring strain inherent in a four-membered heterocycle.[2] This constrained geometry can be advantageous in drug design, as it limits the number of accessible conformations, potentially leading to higher binding affinity and selectivity for a biological target.
Table 1: Core Compound Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 927390-60-1 | [1][3] |
| Molecular Formula | C6H13ClN2O | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity (Typical) | ≥97% |[1] |
Physicochemical Properties: Data and Rationale
A quantitative understanding of a compound's physicochemical properties is essential for predicting its behavior in various environments, from a reaction flask to a biological system.
Table 2: Summary of Physicochemical Properties
| Property | Value | Methodological Note |
|---|---|---|
| Melting Point (°C) | Data not available | Requires experimental determination via Differential Scanning Calorimetry (DSC) or capillary method. |
| Aqueous Solubility | Expected to be high | The hydrochloride salt form significantly enhances water solubility.[2] Quantitative determination is required. |
| pKa | Data not available | The protonated azetidine nitrogen is the primary acidic center. Determination via potentiometric titration is recommended. |
| LogP (Predicted) | -1.0 (for free base) | This value for the free base (N,N-dimethylazetidine-3-carboxamide) suggests high hydrophilicity.[4] LogD measurement at physiological pH is crucial. |
Solubility
The hydrochloride salt form is intentionally used to improve the dissolution properties in aqueous media.[2] This is a direct consequence of the protonation of the azetidine nitrogen, which creates a more polar, charged species that interacts favorably with water.
-
Causality: For preclinical studies, high aqueous solubility is a desirable trait. It simplifies the preparation of stock solutions for in vitro assays and can improve oral bioavailability in in vivo models. However, this must be balanced, as very high hydrophilicity can sometimes hinder cell membrane permeability.
Acidity (pKa)
The pKa of the protonated azetidine nitrogen dictates the charge state of the molecule at a given pH. This is one of the most critical parameters in drug development.
-
Causality: The pKa influences solubility, membrane permeability (as the neutral form is typically more permeable), and binding interactions with biological targets. A compound's charge state at physiological pH (approx. 7.4) will determine its behavior in the body. For instance, enhanced stability is often observed under acidic conditions (pH < 3) due to the full protonation of the azetidine nitrogen, which reduces its nucleophilicity and susceptibility to ring-opening reactions.[2]
Analytical Workflows and Experimental Protocols
The following diagram and protocols represent a self-validating system for the comprehensive characterization of a new batch of this compound. The workflow ensures that identity and purity are confirmed before quantitative properties are measured.
Caption: Comprehensive workflow for physicochemical characterization.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Rationale: This protocol establishes the purity of the sample, ensuring that subsequent measurements are not confounded by impurities. A gradient method is employed to ensure the elution of any potential impurities with differing polarities.
-
System Preparation:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm (chosen for detecting the amide chromophore).
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B.
-
15-18 min: Hold at 95% B.
-
18-20 min: Return to 5% B and equilibrate.
-
-
Analysis: Inject 10 µL of the sample. Integrate all peaks and calculate the area percentage of the main peak to determine purity. The system is self-validating through the use of a well-characterized column and high-purity solvents.
Protocol: Thermodynamic Aqueous Solubility
-
Rationale: This "shake-flask" method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of the compound.
-
Experiment Setup: Add an excess amount of the solid compound (e.g., 10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of the period is critical for validation.
-
Sample Processing: After 24 hours, filter the suspension through a 0.45 µm syringe filter to remove the excess solid.
-
Quantification: Dilute the clear filtrate with mobile phase and quantify the concentration of the dissolved compound using the previously established HPLC method against a standard curve. The resulting concentration is the thermodynamic solubility.
Stability and Storage
Proper handling and storage are paramount to maintaining the integrity of the compound.
-
Thermal Stability: Azetidine derivatives can be susceptible to thermal degradation. Storage at room temperature is generally acceptable for the solid hydrochloride salt, but for long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.[2]
-
pH Stability: The hydrochloride salt is most stable in acidic aqueous solutions.[2] In neutral or basic conditions, the free base form is generated, which may be more susceptible to degradation pathways such as ring-opening or hydrolysis of the amide. A forced degradation study is recommended to identify potential liabilities.
Conclusion
This compound is a valuable building block characterized by its strained heterocyclic core and hydrophilic side chain. Its properties as a hydrochloride salt—namely enhanced aqueous solubility and stability—make it well-suited for applications in early-stage drug discovery. This guide provides the necessary framework for its rigorous physicochemical characterization. The outlined protocols for identity, purity, solubility, and pKa are designed to generate a robust and reliable data package, enabling researchers to confidently utilize this compound in their synthetic and biological endeavors. Empirical validation of these properties is a non-negotiable step in the progression of any chemical entity from a concept to a functional tool.
References
An In-depth Technical Guide to N,N-dimethylazetidine-3-carboxamide Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of N,N-dimethylazetidine-3-carboxamide hydrochloride (CAS No. 927390-60-1), a valuable building block for researchers, medicinal chemists, and professionals in drug development. With full editorial control, this document is structured to deliver practical, in-depth insights into its commercial availability, quality control, handling, and potential applications, grounded in scientific principles and field-proven expertise.
Introduction and Chemical Profile
This compound is a small, constrained heterocyclic compound featuring a four-membered azetidine ring. This structural motif is of increasing interest in medicinal chemistry due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to parent molecules. The hydrochloride salt form enhances its stability and ease of handling in laboratory settings.[1]
Chemical Structure:
Key Chemical Data:
| Property | Value |
| CAS Number | 927390-60-1 |
| Molecular Formula | C6H13ClN2O |
| Molecular Weight | 164.63 g/mol [2][3] |
| IUPAC Name | This compound |
| Typical Purity | ≥97%[2] |
| Physical Form | Solid |
| Common Application | Building block, particularly in the synthesis of protein degraders.[2] |
Commercial Availability and Sourcing
This compound is commercially available from a range of chemical suppliers catering to the research and pharmaceutical industries. When sourcing this compound, it is crucial to consider not only the purity but also the supplier's ability to provide a comprehensive Certificate of Analysis (CoA) with detailed analytical data.
Table of Representative Suppliers:
| Supplier | Purity | Availability | Notes |
| BLD Pharm | ≥97% | In Stock | Offers various quantities.[4] |
| Capot Chemical | ≥97% | In Stock | Provides basic product specifications.[3] |
| INDOFINE Chemical Company | Research Grade | Inquire | Supplies for pharmaceutical and life science industries.[5] |
| ABCR GmbH | Research Grade | Inquire | Provides basic chemical properties. |
It is best practice to request a lot-specific CoA before purchase to ensure the material meets the requirements of your intended application.
Synthesis and Quality Control
While specific, detailed synthetic protocols for this compound are not widely published in peer-reviewed literature, a plausible synthetic route can be inferred from general methods for the synthesis of N-substituted azetidine-3-carboxamides.[6][7][8][9] A common approach involves the amidation of a suitably protected azetidine-3-carboxylic acid derivative, followed by deprotection and salt formation.
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic workflow for this compound.
Quality Control Workflow:
A robust quality control (QC) process is essential to verify the identity, purity, and integrity of this compound. The following workflow outlines a comprehensive QC strategy.
Caption: A typical quality control workflow for incoming this compound.
Analytical Characterization (Predicted and Methodological Guide)
Due to the lack of publicly available experimental spectra, this section provides predicted analytical data and a detailed protocol for a representative analytical method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation and purity assessment of organic molecules.
Predicted ¹H NMR Spectrum (in D₂O):
-
δ 4.2-4.5 ppm (m, 4H): Protons on the azetidine ring (CH₂).
-
δ 3.8-4.1 ppm (m, 1H): Proton at the 3-position of the azetidine ring (CH).
-
δ 3.1 ppm (s, 3H): Methyl protons of the dimethylamide group.
-
δ 2.9 ppm (s, 3H): Methyl protons of the dimethylamide group.
Note: The two methyl groups on the amide nitrogen are expected to be non-equivalent due to restricted rotation around the amide C-N bond, leading to two distinct singlets.
Predicted ¹³C NMR Spectrum (in D₂O):
-
δ 170-175 ppm: Carbonyl carbon of the amide.
-
δ 50-55 ppm: Carbons of the azetidine ring (CH₂).
-
δ 35-40 ppm: Carbon at the 3-position of the azetidine ring (CH).
-
δ 35-38 ppm: Methyl carbons of the dimethylamide group.
High-Performance Liquid Chromatography (HPLC)
Given the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a suitable ion-pairing agent would be appropriate for purity analysis.[10][11][12]
Example HPLC Method Protocol (HILIC):
-
Column: A HILIC column with a polar stationary phase (e.g., amide, cyano, or diol).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: 95% A to 50% A over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the compound in a mixture of acetonitrile and water (e.g., 80:20) to a concentration of approximately 1 mg/mL.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Predicted Mass Spectrum (ESI+):
-
[M+H]⁺: m/z 129.1 (for the free base C₆H₁₂N₂O).[13]
Safe Handling and Storage
As with any chemical, proper safety precautions must be observed when handling this compound. The following guidelines are based on general safety protocols for azetidine derivatives and amine hydrochlorides.[14][15][16][17][18]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Skin and Body Protection: A lab coat should be worn.
Handling Procedures:
-
Avoid creating dust.
-
Keep away from heat, sparks, and open flames.
-
Ground all equipment when handling large quantities to prevent static discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C).[2][4] Always refer to the supplier's specific recommendations.
-
Store away from strong oxidizing agents and strong acids.
Emergency Procedures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[16]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
References
- 1. smolecule.com [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 927390-60-1 | this compound - Capot Chemical [capotchem.com]
- 4. 927390-60-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 927390-60-1 | INDOFINE Chemical Company [indofinechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.de [thieme-connect.de]
- 8. mdpi.com [mdpi.com]
- 9. Azetidine synthesis [organic-chemistry.org]
- 10. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. PubChemLite - this compound (C6H12N2O) [pubchemlite.lcsb.uni.lu]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. chemos.de [chemos.de]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. jnsparrowchemical.com [jnsparrowchemical.com]
- 18. fishersci.com [fishersci.com]
The Strategic Integration of N,N-dimethylazetidine-3-carboxamide Hydrochloride in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The rational design of these heterobifunctional molecules is paramount to their success, with the chemical linker playing a critical, albeit often underestimated, role in dictating the efficacy, selectivity, and physicochemical properties of the final PROTAC. This in-depth technical guide focuses on the strategic incorporation of N,N-dimethylazetidine-3-carboxamide hydrochloride, a specialized building block, into PROTAC linkers. We will explore the unique structural and functional attributes of this moiety, its impact on crucial PROTAC parameters, and provide a detailed, field-proven protocol for its integration into a synthetic workflow. This guide is intended to provide researchers and drug development professionals with the technical insights necessary to leverage this building block for the creation of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Efficacy
A PROTAC molecule is comprised of three key components: a "warhead" that binds to the target protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[1][2] While the warhead and E3 ligase ligand provide the necessary binding events, the linker is the critical determinant of the spatial orientation and proximity of the POI and the E3 ligase within the resulting ternary complex (POI-PROTAC-E3 ligase).[3][4] The formation of a productive ternary complex is a prerequisite for the efficient ubiquitination and subsequent proteasomal degradation of the POI.[5]
The linker's composition, length, and rigidity profoundly influence a PROTAC's:
-
Ternary Complex Formation and Stability: The linker must be of an optimal length and possess the right degree of flexibility to allow for a favorable conformation of the ternary complex.[6]
-
Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, a key factor for its biological activity.[7]
-
Cell Permeability: As PROTACs are often large molecules that fall outside the "rule of five," the linker's properties are crucial for achieving adequate cell permeability.[8][9]
-
Metabolic Stability: The chemical nature of the linker can influence the PROTAC's susceptibility to metabolic degradation.[10]
This compound: A Strategic Building Block
This compound is a bifunctional building block that offers a unique combination of a rigid four-membered azetidine ring and a polar N,N-dimethylcarboxamide group. Its incorporation into a PROTAC linker can confer several advantageous properties.
Structural and Functional Attributes
-
Azetidine Ring: The four-membered azetidine ring is a saturated heterocycle that imparts a degree of rigidity to the linker.[3] This is in contrast to more flexible linkers like polyethylene glycol (PEG) chains.[11][12] This rigidity can help to pre-organize the PROTAC into a conformation that is conducive to the formation of a stable ternary complex, potentially reducing the entropic penalty of binding.[3] The incorporation of such rigid heterocyclic scaffolds has been shown to be a successful strategy in PROTAC design.[10]
-
N,N-dimethylcarboxamide Group: The N,N-dimethylcarboxamide moiety is a polar, hydrogen bond-accepting group. Its inclusion in the linker can enhance the aqueous solubility of the resulting PROTAC, a critical parameter for in vitro and in vivo studies. This group can also participate in interactions within the ternary complex, potentially contributing to its stability.
The hydrochloride salt form of this building block enhances its stability and solubility in polar solvents, facilitating its use in synthetic chemistry.
Rationale for Incorporating N,N-dimethylazetidine-3-carboxamide in PROTAC Linkers
The decision to incorporate N,N-dimethylazetidine-3-carboxamide into a PROTAC linker is driven by the desire to fine-tune the molecule's properties for optimal performance.
Enhancing Rigidity and Conformational Control
The azetidine ring serves as a rigid scaffold, limiting the conformational flexibility of the linker. This can be advantageous in several ways:
-
Improved Ternary Complex Stability: By reducing the number of possible conformations, the entropic cost of forming the ternary complex can be lowered, leading to a more stable and productive complex.
-
Enhanced Selectivity: A more defined linker conformation can lead to more specific interactions within the ternary complex, potentially improving selectivity for the target protein.
Modulating Physicochemical Properties
The N,N-dimethylcarboxamide group provides a handle for modulating the PROTAC's physicochemical profile:
-
Increased Solubility: The polar nature of the carboxamide can improve the aqueous solubility of the often-lipophilic PROTAC molecules.
-
Fine-tuning Polarity: The balance between the rigid, less polar azetidine ring and the polar carboxamide group allows for precise control over the overall polarity of the linker, which can impact cell permeability.
Synthetic Integration of this compound
The incorporation of this compound into a PROTAC is typically achieved through standard amide bond formation reactions. The building block possesses a secondary amine within the azetidine ring and a tertiary amide. The secondary amine is the reactive handle for connection to either the warhead or the E3 ligase ligand, which would typically be functionalized with a carboxylic acid.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC incorporating the N,N-dimethylazetidine-3-carboxamide linker.
Caption: Generalized workflow for PROTAC synthesis using the azetidine building block.
Detailed Experimental Protocol: Amide Coupling
This protocol describes a general method for the coupling of a carboxylic acid-functionalized component (either the warhead or a linker extension) to the secondary amine of this compound.
Materials:
-
This compound
-
Carboxylic acid-functionalized component (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized component (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the solution to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-coupled product.
Note: The choice of coupling reagents and reaction conditions may need to be optimized depending on the specific substrates.[1][13] Other common coupling reagents include EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole).[14]
Case Study Analysis: Azetidine vs. Piperidine Linkers
| Feature | Azetidine Linker | Piperidine Linker |
| Rigidity | Higher ring strain, more defined geometry | Less strained, more conformational flexibility |
| Size | Smaller, less steric bulk | Larger, more steric bulk |
| Solubility | Can improve aqueous solubility | Can also improve solubility |
| Synthesis | Can be synthetically challenging | Generally more accessible synthetically |
The choice between an azetidine and a piperidine linker would depend on the specific requirements of the PROTAC being designed. The smaller size and greater rigidity of the azetidine ring may be advantageous in cases where precise conformational control is needed to achieve a productive ternary complex.
Conclusion and Future Perspectives
This compound represents a valuable tool in the PROTAC design toolbox. Its unique combination of a rigid azetidine scaffold and a polar N,N-dimethylcarboxamide group allows for the fine-tuning of a PROTAC's physicochemical properties and its ability to form a stable and productive ternary complex. The synthetic accessibility of this building block through standard amide coupling protocols makes it an attractive option for researchers seeking to explore novel linker architectures.
Future studies should focus on the systematic evaluation of PROTACs containing this specific linker moiety to fully elucidate its impact on degradation efficacy, selectivity, and pharmacokinetic profiles. Such data will be invaluable in guiding the rational design of the next generation of highly effective and drug-like protein degraders.
References
- 1. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. precisepeg.com [precisepeg.com]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Harnessing Conformational Rigidity: A Guide to Azetidine-Based Linkers in Targeted Protein Degradation
An In-depth Technical Guide:
Executive Summary
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing chimeric molecules to hijack the cell's natural protein disposal machinery. At the heart of these degraders, particularly Proteolysis Targeting Chimeras (PROTACs), lies the linker, a component once considered a passive spacer but now recognized as a critical determinant of efficacy. This guide delves into the strategic use of azetidine-containing linkers, a modern class of structural motifs that impart conformational rigidity and favorable physicochemical properties. By moving beyond traditional flexible linkers, researchers can achieve greater control over the geometry of the induced ternary complex, leading to enhanced degradation potency, selectivity, and improved drug-like properties. This document provides a technical overview of the rationale, synthesis, and evaluation of azetidine-based degraders for researchers, scientists, and drug development professionals.
Introduction to Targeted Protein Degradation and the Central Role of the Linker
Targeted Protein Degradation operates by co-opting the ubiquitin-proteasome system (UPS). The most prominent TPD modality, the PROTAC, is a heterobifunctional molecule comprising three key components: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "E3 binder"), and a chemical linker that connects them.
The PROTAC's mechanism of action is to function as a molecular matchmaker, inducing proximity between the target protein and the E3 ligase to form a productive ternary complex (Target-PROTAC-E3 Ligase). Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the surface of the target protein. This polyubiquitination serves as a molecular flag, marking the protein for recognition and subsequent degradation by the 26S proteasome, thereby eliminating it from the cell. The PROTAC is then released to engage in another catalytic cycle.
The Overlooked Power of the Linker:
Initially, linkers were primarily seen as simple tethers, with length being the main consideration. However, extensive research has revealed the linker's profound influence on nearly every aspect of a PROTAC's performance, including:
-
Ternary Complex Formation and Stability: The linker's length, composition, and geometry dictate the relative orientation of the target protein and E3 ligase, which is crucial for productive ubiquitination.
-
Physicochemical Properties: The linker significantly impacts the PROTAC's overall molecular weight, polarity, and solubility, which in turn affect cell permeability and pharmacokinetic (PK) properties.
-
Selectivity: The linker can introduce new contacts with the target protein or E3 ligase, influencing binding affinity and selectivity.
Traditional linkers, often composed of flexible polyethylene glycol (PEG) or alkyl chains, grant a high degree of conformational freedom. While this can facilitate initial complex formation, it also introduces an entropic penalty and can lead to multiple, non-productive binding modes. This realization has driven the exploration of more rigid linker architectures.
The Azetidine Moiety: A Paradigm Shift in Linker Design
The incorporation of small, saturated rings into linker scaffolds is a powerful strategy to reduce conformational flexibility. Azetidine, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable building block.
Why Azetidine?
The unique structural and chemical properties of the azetidine ring offer several distinct advantages over traditional flexible linkers:
-
Conformational Rigidity: The strained four-membered ring severely restricts bond rotation, pre-organizing the PROTAC into a more defined conformation. This reduces the entropic cost of forming the ternary complex, potentially leading to higher stability and faster degradation kinetics.
-
Improved Physicochemical Properties: Azetidine is a polar, non-planar motif. Its incorporation can disrupt planarity and introduce a dipole moment, which often leads to a significant improvement in aqueous solubility compared to greasy alkyl chains. This is a critical feature, as many PROTACs suffer from poor solubility, hindering their development.
-
Precise Vectorial Control: The 1,3-disubstituted pattern of an azetidine ring provides a well-defined exit vector, allowing for precise control over the trajectory of the linker as it extends from the core ligand. This geometric control is essential for optimizing the orientation of the two ends of the PROTAC.
-
Metabolic Stability: The azetidine ring itself is generally stable to metabolic degradation, which can improve the overall half-life of the molecule.
The diagram below illustrates the conceptual difference between a flexible linker and a rigid azetidine-based linker in the formation of a ternary complex.
Caption: Flexible vs. Rigid Linkers in Ternary Complex Formation.
Synthesis and Incorporation of Azetidine-Based Linkers
The synthesis of azetidine-based PROTACs requires specialized building blocks. A common strategy involves the preparation of a bifunctional azetidine core, which can then be sequentially coupled to the E3 binder and the target protein warhead.
Detailed Protocol: Synthesis of a Representative Azetidine-Based PROTAC
This protocol is a representative example for synthesizing a PROTAC targeting the bromodomain-containing protein 4 (BRD4), using a VHL E3 ligase ligand. It involves coupling a pre-synthesized azetidine linker to the two ligands.
Materials:
-
(S,R)-1-((S)-2-(tert-Butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VHL Ligand with handle)
-
JQ1-amine (BRD4 Ligand with handle)
-
1-(Boc-amino)-azetidine-3-carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography).
Procedure:
-
Step 1: Coupling of VHL Ligand to Azetidine Linker
-
To a solution of 1-(Boc-amino)-azetidine-3-carboxylic acid (1.1 eq) in DMF, add BOP reagent (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the VHL Ligand with an available amine handle (1.0 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the Boc-protected VHL-azetidine conjugate.
-
-
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to yield the crude amine salt (VHL-azetidine). This is typically used in the next step without further purification.
-
-
Step 3: Final Coupling to BRD4 Ligand
-
To a solution of JQ1 with an available carboxylic acid handle (1.0 eq) in DMF, add BOP reagent (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the crude amine salt from Step 2 (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Purify the final PROTAC product using reverse-phase preparative HPLC to achieve high purity.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
-
Step 4: Characterization
-
Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.
-
Case Study: Azetidine-Based BRD4 Degrader
A pivotal study by researchers at Ciulli's lab demonstrated the power of azetidine-based linkers in the development of BRD4 degraders. They systematically replaced a flexible portion of the linker in the well-known BRD4 degrader MZ1 with a 1,3-disubstituted azetidine ring. The resulting PROTAC, named cis-AZD-1 , exhibited superior properties compared to its more flexible counterpart.
Data Presentation: Comparison of Performance Metrics
| Metric | MZ1 (Flexible Linker) | cis-AZD-1 (Azetidine Linker) | Improvement Factor | Reference |
| Binding Affinity (Kd, BRD4) | 27 nM | 18 nM | 1.5x | |
| Ternary Complex Cooperativity (α) | 3.6 | 12 | 3.3x | |
| Degradation Potency (DC50, 24h) | 25 nM | 9.8 nM | 2.5x | |
| Aqueous Solubility | ~10 µM | > 200 µM | > 20x |
As shown in the table, the introduction of the azetidine ring led to a marked improvement in ternary complex formation (cooperativity), a 2.5-fold increase in degradation potency, and a dramatic >20-fold enhancement in aqueous solubility. This highlights the multi-faceted benefits of this linker strategy.
Experimental Workflows for Characterizing Azetidine-Based Degraders
A rigorous and systematic workflow is essential to validate the mechanism of action and therapeutic potential of a novel azetidine-based degrader.
Caption: Workflow for the Characterization of a Novel PROTAC.
Detailed Protocol: Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels in cells treated with the degrader.
Materials:
-
HeLa or other appropriate cell line
-
Azetidine-based PROTAC and negative control (e.g., epimer that doesn't bind)
-
Cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of harvesting.
-
The next day, treat the cells with serial dilutions of the azetidine-based PROTAC (e.g., 1 µM to 0.1 nM), the negative control (at the highest concentration), and a vehicle control (DMSO).
-
Incubate for the desired time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with the loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
-
Challenges and Future Directions
While azetidine-based linkers offer significant advantages, challenges remain. The synthesis of substituted azetidines can be complex and requires specialized chemistry. Furthermore, while rigidity is beneficial, a certain degree of conformational sampling can sometimes be necessary to achieve an optimal fit. The future of linker technology will likely involve the development of a broader toolkit of rigid and semi-rigid linkers, including other small rings like cyclobutane and bicyclic systems, allowing for even finer control over PROTAC geometry and properties. The combination of these advanced linkers with novel E3 ligase binders will continue to push the boundaries of targeted protein degradation.
Conclusion
The strategic incorporation of azetidine rings represents a significant advancement in linkerology for targeted protein degradation. By replacing flexible chains with conformationally constrained motifs, researchers can overcome key limitations of early-generation PROTACs, particularly poor solubility and high conformational entropy. The demonstrated improvements in degradation potency, ternary complex stability, and drug-like properties underscore the importance of rational linker design. As the field of TPD continues to mature, azetidine-based linkers and other rigidifying strategies will be indispensable tools in the development of the next generation of potent and selective protein degraders.
The Strategic Deployment of N,N-dimethylazetidine-3-carboxamide hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the strained four-membered azetidine ring has emerged as a privileged motif, offering a compelling blend of structural rigidity and synthetic versatility. This guide provides a comprehensive technical overview of N,N-dimethylazetidine-3-carboxamide hydrochloride, a key building block that is increasingly utilized in the design and synthesis of next-generation pharmaceuticals, particularly in the burgeoning field of targeted protein degradation.
Physicochemical Properties and Structural Rationale
This compound is a crystalline solid that is soluble in water and polar organic solvents. Its hydrochloride salt form enhances stability and simplifies handling in laboratory settings.
| Property | Value | Source |
| CAS Number | 927390-60-1 | [1] |
| Molecular Formula | C₆H₁₃ClN₂O | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [1] |
The core of this building block is the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom. The inherent ring strain of approximately 25.4 kcal/mol, while less than that of aziridines, is a defining feature that governs its reactivity. This strain can be strategically harnessed in synthetic transformations, yet the ring is stable enough for facile handling under typical laboratory conditions. The N,N-dimethylcarboxamide moiety at the 3-position provides a polar handle that can engage in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, this functional group can influence the overall physicochemical properties of the parent molecule, such as solubility and membrane permeability.
Synthesis and Reaction Mechanisms
The synthesis of this compound is conceptually straightforward, typically commencing from a protected azetidine-3-carboxylic acid. The key transformation is an amide bond formation, a cornerstone of medicinal chemistry.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general and reliable method for the synthesis of the title compound, starting from commercially available N-Boc-azetidine-3-carboxylic acid.
Step 1: Amide Coupling
-
Rationale: The formation of the amide bond between N-Boc-azetidine-3-carboxylic acid and dimethylamine is achieved using a suitable coupling reagent to activate the carboxylic acid. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like N-hydroxysuccinimide (NHS), are commonly employed to facilitate this transformation and minimize side reactions.[2] The base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt of the amine and to scavenge the acid generated during the reaction.
-
Procedure:
-
To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add EDC (1.2 eq) and NHS (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) and triethylamine (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-N,N-dimethylazetidine-3-carboxamide.
-
Step 2: Boc Deprotection and Salt Formation
-
Rationale: The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions. Treatment with hydrochloric acid in a suitable solvent not only removes the Boc group but also concurrently forms the desired hydrochloride salt, which can often be isolated as a crystalline solid.
-
Procedure:
-
Dissolve the crude N-Boc-N,N-dimethylazetidine-3-carboxamide from the previous step in a minimal amount of a suitable solvent such as diethyl ether or 1,4-dioxane.
-
Add a solution of hydrochloric acid (e.g., 4 M in 1,4-dioxane or a saturated solution in diethyl ether) dropwise with stirring.
-
A precipitate of this compound should form.
-
Stir the suspension for 1-2 hours at room temperature to ensure complete deprotection and salt formation.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.
-
Caption: Synthetic workflow for this compound.
Reactivity Profile and Synthetic Utility
The reactivity of this compound is dominated by the chemistry of the secondary amine within the azetidine ring. The hydrochloride salt form renders the amine less nucleophilic; however, it can be readily neutralized with a base to unmask its reactivity.
N-Functionalization: The secondary amine is a versatile handle for introducing a wide array of substituents. This is particularly relevant in the context of modern drug design, where the azetidine nitrogen can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. Common reactions include:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids.
-
N-Acylation: Reaction with acyl chlorides or activated carboxylic acids to form amides.
-
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Application in Drug Discovery: A Key Building Block for PROTACs
A significant and rapidly growing application of this compound is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.
The N,N-dimethylazetidine-3-carboxamide moiety can serve as a versatile linker element or as a component of the E3 ligase ligand. Its rigid, three-dimensional structure can help to correctly orient the two ends of the PROTAC, facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.
Caption: Role of the azetidine moiety in a PROTAC structure.
The ability to functionalize the azetidine nitrogen allows for the attachment of either the warhead that binds to the protein of interest or the ligand that recruits the E3 ligase. This modularity is highly advantageous in the optimization of PROTACs, as the linker length and composition are critical for degradation efficacy.
While specific, publicly disclosed clinical candidates explicitly using this compound are not yet widespread in the literature, its inclusion in patent applications from major pharmaceutical companies underscores its importance in ongoing drug discovery programs. For instance, a patent from Pfizer describes the use of a similar 3,3-difluoroazetidine moiety in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes.[3]
Spectroscopic Characterization
The structural integrity and purity of this compound can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N,N-dimethyl protons as two singlets (due to restricted rotation around the amide C-N bond) or a single singlet, multiplets for the azetidine ring protons, and a broad signal for the N-H proton of the hydrochloride salt.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide, the carbons of the azetidine ring, and the N-methyl carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the amide group, typically in the range of 1630-1680 cm⁻¹, and a broad absorption for the N-H stretch of the ammonium salt.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base (C₆H₁₂N₂O) at m/z 128.10.
Conclusion and Future Outlook
This compound is a valuable and versatile chemical building block with significant potential in modern drug discovery. Its unique combination of a strained, rigid azetidine core and a functionalizable carboxamide moiety makes it an attractive scaffold for medicinal chemists. The growing interest in azetidines, particularly in the context of PROTACs and other novel therapeutic modalities, ensures that this compound and its derivatives will continue to play a crucial role in the development of innovative medicines. As our understanding of the structure-activity relationships of azetidine-containing compounds deepens, we can expect to see the emergence of more drug candidates that have benefited from the strategic incorporation of this important building block.
References
A Technical Guide to the Discovery and Synthesis of Novel Azetidine Carboxamide Derivatives
Introduction: The Strategic Value of the Azetidine Carboxamide Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior pharmacological profiles is relentless. Among the privileged structures that have garnered significant attention, the azetidine ring, a four-membered nitrogen-containing heterocycle, stands out.[1] Its unique combination of properties—conformational rigidity, metabolic stability, and three-dimensional character—offers a compelling platform for drug design.[2][3] The inherent ring strain of approximately 25.4 kcal/mol, while making its synthesis challenging, also endows it with unique reactivity and allows it to act as a versatile scaffold for presenting pharmacophoric elements in a defined spatial orientation.[4][5] This contrasts with the less stable aziridines and the more flexible pyrrolidines, placing azetidines in a "sweet spot" of stability and structural definition.[5][6]
When coupled with a carboxamide functional group, a ubiquitous feature in bioactive molecules, the resulting azetidine carboxamide moiety becomes a powerful tool in a researcher's arsenal.[7] The amide bond is critical for establishing key hydrogen bonding interactions with biological targets. However, it can be susceptible to enzymatic degradation.[8] The azetidine ring can serve as a bioisosteric replacement for other cyclic systems or conformationally lock adjacent functionalities, thereby optimizing ligand-target interactions and improving pharmacokinetic properties.[9][10] This guide provides an in-depth exploration of the synthesis of these valuable derivatives, the strategic rationale behind experimental choices, and a case study illustrating their discovery and optimization as potent therapeutic agents.
Part 1: Synthesis of the Azetidine Core - A Tale of Ring Strain and Strategy
The construction of the strained azetidine ring has historically been a synthetic hurdle.[1][4] However, recent advancements have provided a robust toolkit of methodologies, each with distinct advantages concerning substrate scope, stereocontrol, and functional group tolerance. The choice of synthetic route is a critical decision dictated by the desired substitution pattern and the available starting materials.
Intramolecular Cyclization: The Classical Approach
The most direct and foundational strategy involves the intramolecular cyclization of an acyclic precursor, typically forming a C-N bond.
-
From γ-Haloamines and Amino Alcohols: This classical method relies on the intramolecular nucleophilic substitution of a leaving group (e.g., a halide or tosylate) on a γ-carbon by an amino group.[11] While conceptually simple, the reaction can be hampered by competing elimination reactions and the high entropic barrier to forming a four-membered ring.[11]
-
Palladium-Catalyzed C-H Amination: A more modern and atom-economical approach involves the direct intramolecular amination of a C(sp³)–H bond. The work by Gaunt and co-workers demonstrated a palladium(II)-catalyzed reaction that proceeds via a Pd(IV) intermediate to forge the azetidine ring from picolinamide-protected amine substrates.[4][12] This method's power lies in its ability to functionalize otherwise inert C-H bonds, offering a novel disconnection approach.[4]
[2+2] Cycloaddition Reactions: Building the Ring in One Step
Cycloaddition reactions represent a highly efficient strategy for constructing the azetidine core.
-
Aza Paternò-Büchi Reaction: This photocycloaddition between an imine and an alkene is arguably the most direct route to functionalized azetidines.[9] Recent breakthroughs, such as the visible-light-mediated intermolecular [2+2] photocycloaddition reported by Schindler's lab, have significantly expanded the scope and practicality of this reaction, utilizing an Iridium(III) photocatalyst to enable the reaction under mild conditions.[4]
Lewis Acid-Catalyzed Ring Opening and Closure
An elegant strategy involves the intramolecular aminolysis of epoxides. Our research has shown that Lanthanide triflates, particularly La(OTf)₃, are exceptionally effective Lewis acid catalysts for this transformation.[13] This method allows for the highly regioselective synthesis of functionalized azetidines from cis-3,4-epoxy amines, proceeding in high yields even with acid-sensitive functional groups present.[12][13] The choice of a Lewis acid is critical; it must be strong enough to activate the epoxide but not be quenched by the basicity of the amine nucleophile.[13]
Part 2: Formation of the Carboxamide and the Discovery Process
Once the substituted azetidine core, often an azetidine carboxylic acid or a related amine, is synthesized, the final step is the formation of the carboxamide bond. This is typically achieved through standard peptide coupling protocols. The choice of coupling reagent (e.g., HATU, HBTU, EDC/HOBt) is critical to ensure high yields and minimize side reactions, particularly racemization if chiral centers are present.
The discovery of a novel therapeutic agent is an iterative process of design, synthesis, and biological evaluation. A compelling example is the development of azetidine carboxamides as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.[14][15]
Case Study: Azetidine Carboxamides as STAT3 Inhibitors
Initial research identified proline-based carboxamides as inhibitors of STAT3.[14] To improve potency and explore new chemical space, a strategic decision was made to replace the proline scaffold with the smaller, more constrained azetidine ring. This "scaffold hopping" approach led to the discovery of a new series of (R)-azetidine-2-carboxamide analogues with significantly enhanced potency.[14][15]
Structure-Activity Relationship (SAR) Insights:
-
Stereochemistry is Crucial: The (R)-enantiomer of the azetidine-2-carboxamide was found to be substantially more potent than the (S)-enantiomer, highlighting a specific stereochemical requirement for binding to the STAT3 protein.[14]
-
Regioisomerism Matters: Changing the scaffold from an azetidine-2-carboxamide to an azetidine-3-carboxamide resulted in a complete loss of activity, indicating that the precise positioning of the carboxamide relative to the ring is critical for biological function.[14]
-
Potency Enhancement: The optimized azetidine analogues achieved sub-micromolar inhibitory concentrations (IC₅₀), a significant improvement over the original proline-based leads. For instance, analogue 5o showed an IC₅₀ of 0.38 µM, and 8i had an IC₅₀ of 0.34 µM in a STAT3 DNA-binding assay.[14]
-
Improved Cellular Activity: While initial acidic compounds had poor cell permeability, conversion to methyl esters or other bioisosteres led to analogues with excellent activity in cell-based assays, demonstrating the importance of optimizing physicochemical properties.[15]
Table 1: Comparative Potency of STAT3 Inhibitors
| Compound ID | Scaffold | Key Substituent | STAT3 DNA-Binding IC₅₀ (µM) |
| Lead (BP-1-102) | (R)-Proline-amide | Salicylate | 6.8[15] |
| 5a | (R)-Azetidine-2-carboxamide | Salicylate | 0.55[14] |
| 5b | (S)-Azetidine-2-carboxamide | Salicylate | 2.22[14] |
| 5o | (R)-Azetidine-2-carboxamide | 5-Cyclohexyl-2-pyridinylmethyl | 0.38[14] |
| 8i | (R)-Azetidine-2-carboxamide | Benzohydroxamic acid | 0.34[14] |
This case study exemplifies a classic drug discovery workflow: a lead compound is identified, and rational, structure-based design—in this case, modifying the core scaffold—is used to systematically improve potency and drug-like properties.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. drughunter.com [drughunter.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Advantage: N,N-Dimethylazetidine-3-carboxamide Hydrochloride as a Pivotal Building Block in Modern Medicinal Chemistry
Abstract
The quest for novel therapeutic agents with enhanced efficacy and superior pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional chemical space. In this landscape, small, strained heterocyclic scaffolds have emerged as powerful tools for drug design. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention. This technical guide provides an in-depth exploration of the potential applications of a specific, functionalized azetidine building block, N,N-dimethylazetidine-3-carboxamide hydrochloride (1) . We will delve into its strategic incorporation into Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality, and provide a comprehensive overview of its synthesis, characterization, and impact on the biological and physicochemical properties of the resulting molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of strained heterocycles in their discovery programs.
Introduction: The Rise of the Azetidine Scaffold in Drug Discovery
The azetidine moiety, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique conformational rigidity, combined with a favorable balance of stability and reactivity, allows for the precise positioning of substituents in three-dimensional space.[3] This has profound implications for molecular recognition and binding to biological targets. Several approved drugs, including the MEK inhibitor Cobimetinib and the calcium channel blocker Azelnidipine , feature the azetidine ring, a testament to its value in creating effective therapeutics.[4]
The incorporation of an azetidine ring can significantly influence a molecule's physicochemical properties. Compared to more flexible acyclic or larger heterocyclic analogues, azetidines can:
-
Improve Metabolic Stability: The strained ring can be less susceptible to enzymatic degradation.[5]
-
Enhance Solubility: The presence of the nitrogen atom can increase polarity and aqueous solubility.
-
Modulate Lipophilicity: The rigid structure can lead to a lower lipophilicity compared to more "greasy" scaffolds.
-
Serve as a Bioisostere: Azetidines can act as bioisosteric replacements for other groups, such as phenyl rings or other heterocycles, offering a novel chemical space with potentially improved properties.
This compound: A Versatile Building Block for Proteolysis Targeting Chimeras (PROTACs)
The primary application of this compound (1) in contemporary medicinal chemistry lies in its role as a building block for Proteolysis Targeting Chimeras (PROTACs) .[6] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[7] They consist of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[8]
The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.[7][9]
This compound serves as a valuable component of the PROTAC linker. The azetidine ring provides a degree of rigidity, which can be advantageous for optimizing the geometry of the ternary complex.[9] The N,N-dimethylcarboxamide group offers a handle for covalent attachment to other parts of the PROTAC linker or to one of the ligands, typically through amide bond formation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 927390-60-1 |
| Molecular Formula | C₆H₁₃ClN₂O |
| Molecular Weight | 164.63 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥97% |
Synthetic Incorporation and Characterization
The integration of N,N-dimethylazetidine-3-carboxamide into a PROTAC molecule is typically achieved through standard amide coupling reactions. The hydrochloride salt is usually neutralized in situ with a non-nucleophilic base to liberate the free secondary amine of the azetidine ring, which can then be acylated. Alternatively, the carboxamide can be activated to react with an amine-containing component.
Exemplary Synthetic Protocol: Synthesis of a BRD4-Targeting PROTAC
This protocol outlines a representative synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target, utilizing this compound as part of the linker.[10][11]
Step 1: Synthesis of the Linker Precursor
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).
-
Stir the mixture for 15 minutes, then add a solution of an appropriate bifunctional linker component, for example, an acid chloride-functionalized PEG linker (e.g., 6-chloro-6-oxohexyl)oxy)acetyl chloride) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the functionalized azetidine linker.
Step 2: Coupling with the BRD4 Ligand
-
To a solution of a suitable BRD4 ligand with a free carboxylic acid, such as a derivative of JQ1 (1.0 eq), in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).[12]
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add the purified linker from Step 1 (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify by flash chromatography.
Step 3: Coupling with the E3 Ligase Ligand
-
The product from Step 2, which now has a terminal reactive group from the initial linker (e.g., a chloroalkyl group), is reacted with an E3 ligase ligand containing a nucleophilic handle, such as a pomalidomide derivative with a free amine.
-
Dissolve the product from Step 2 (1.0 eq) and the pomalidomide derivative (1.2 eq) in anhydrous DMF.
-
Add a base such as potassium carbonate (3.0 eq) and stir the reaction at 60-80 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).
Characterization Techniques
The structural integrity and purity of the synthesized PROTAC must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized molecule.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
Figure 1: Exemplary workflow for the synthesis of a BRD4-targeting PROTAC.
Impact on Physicochemical and Pharmacokinetic Properties
The incorporation of the N,N-dimethylazetidine-3-carboxamide moiety into a PROTAC linker can have a significant and beneficial impact on its drug-like properties.
Table 2: Comparative Physicochemical Properties of Linker Moieties
| Linker Moiety | Key Characteristics | Impact on PROTAC Properties |
| Alkyl Chains | Flexible, lipophilic | Can lead to poor solubility and high metabolic turnover. |
| PEG Chains | Flexible, hydrophilic | Improves solubility but can increase molecular weight and flexibility.[15] |
| Azetidine-based | Rigid, polar | Can improve metabolic stability, solubility, and provide defined exit vectors.[5] |
Permeability
The cell permeability of PROTACs is a critical parameter for their biological activity. Due to their high molecular weight, PROTACs often exhibit low passive permeability.[16] The "chameleon effect," where a molecule can adopt different conformations in polar and non-polar environments, has been proposed as a mechanism for PROTAC cell entry.[9] The rigid azetidine scaffold can influence the conformational landscape of the linker, potentially favoring conformations that shield polar groups and enhance membrane transit.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.[1][3]
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The donor wells are filled with a solution of the test compound in a buffer at a specific pH.
-
The acceptor plate, containing buffer, is placed on top of the filter plate.
-
The assembly is incubated for a defined period (e.g., 4-18 hours).
-
The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
Metabolic Stability
The metabolic stability of a PROTAC determines its half-life in vivo. Linkers are often a site of metabolic degradation. The azetidine ring is generally more resistant to metabolic enzymes compared to linear alkyl chains.[5]
Experimental Protocol: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to phase I metabolism by cytochrome P450 enzymes.[4][6][17]
-
The test compound is incubated with liver microsomes (human or other species) and NADPH (a necessary cofactor) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reactions are quenched with a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.
Biological Evaluation of Azetidine-Containing PROTACs
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context.
Target Degradation Assays
Western Blotting: This is the gold standard for demonstrating protein degradation.[18][19]
-
Treat cells with the PROTAC at various concentrations and for different durations.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies specific for the target protein and a loading control (e.g., actin or tubulin).
-
Quantify the band intensities to determine the extent of protein degradation.
High-Throughput Degradation Assays: For screening larger numbers of compounds, assays like NanoBRET™ or HiBiT can be employed to monitor protein levels in live cells.[19][20]
Cellular Potency Assays
The biological consequence of target degradation is assessed in cellular assays relevant to the disease context. For a BRD4-targeting PROTAC in acute myeloid leukemia (AML), this would involve measuring the inhibition of cell proliferation.[10]
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Seed cancer cells (e.g., MV4-11, an AML cell line) in a multi-well plate.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Add a reagent that measures ATP levels, which correlates with the number of viable cells.
-
Measure the luminescence signal.
-
Calculate the IC₅₀ value, the concentration of the PROTAC that inhibits cell growth by 50%.
Figure 2: Mechanism of action of a PROTAC incorporating an azetidine-based linker.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry, particularly for the construction of PROTACs. Its incorporation into linker structures can impart favorable physicochemical and pharmacokinetic properties, such as enhanced metabolic stability and modulated permeability. The synthetic accessibility and the ability to fine-tune the properties of the resulting PROTACs make this and other functionalized azetidines highly attractive for drug discovery programs targeting protein degradation. As the field of targeted protein degradation continues to evolve, the strategic use of such innovative building blocks will be crucial in the development of the next generation of therapeutics.
References
- 1. Permeability Assay - Profacgen [profacgen.com]
- 2. researchgate.net [researchgate.net]
- 3. PAMPA | Evotec [evotec.com]
- 4. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. chempep.com [chempep.com]
- 10. aminer.org [aminer.org]
- 11. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Strategic Incorporation of N,N-dimethylazetidine-3-carboxamide Hydrochloride in PROTAC Synthesis
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The efficacy of a PROTAC is critically dependent on its tripartite structure: a warhead for the POI, an E3 ligase ligand, and a linker connecting the two.[2] The linker is not a passive spacer but a key determinant of the PROTAC's physicochemical properties and its ability to promote a productive ternary complex (POI-PROTAC-E3 ligase).[3][4] This application note provides a detailed guide for the synthesis of PROTACs utilizing N,N-dimethylazetidine-3-carboxamide hydrochloride, a versatile building block for creating linkers with constrained geometry. We present the scientific rationale for employing azetidine-based linkers, detailed protocols for amide bond formation, and best practices for characterization and troubleshooting.
Introduction: The Critical Role of the Linker in PROTAC Design
A PROTAC molecule's function is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.[5] The linker that tethers the two binding moieties plays a pivotal role in this process. Its length, composition, rigidity, and attachment points can dramatically influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation.[4][6]
While flexible alkyl and polyethylene glycol (PEG) chains have been widely used, there is a growing appreciation for more rigid and structurally defined linkers.[7] Saturated heterocyclic scaffolds, such as azetidine, offer a compelling strategy to introduce conformational constraint. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex and improving degradation potency.[7]
The azetidine ring, a four-membered heterocycle, serves as a compact and rigid building block. Its incorporation into a linker can improve key drug-like properties, including solubility and metabolic stability, compared to more lipophilic alkyl chains.[7] This guide focuses on this compound, a commercially available reagent that provides a straightforward entry into this promising chemical space.
PROTAC Mechanism of Action
The general mechanism by which a PROTAC facilitates protein degradation is a catalytic cycle illustrated below.
Caption: PROTAC-mediated protein degradation cycle.
Reagent Profile: this compound
-
Structure: A 4-membered azetidine ring with an N,N-dimethylcarboxamide group at the 3-position. It is supplied as a hydrochloride salt.
-
CAS Number: 927525-03-9 (for the free base)[8]
-
Molecular Formula (Salt): C₆H₁₃ClN₂O
-
Key Reactive Handle: The secondary amine within the azetidine ring. The amide nitrogen is non-nucleophilic due to resonance delocalization.
-
Significance of the Hydrochloride Salt: The salt form enhances the chemical's shelf-life and stability.[9] Crucially, the protonated azetidine nitrogen is non-nucleophilic. Therefore, it must be neutralized in situ with a non-nucleophilic base (e.g., DIPEA, Et₃N) prior to coupling with an activated carboxylic acid.[9]
Synthetic Strategy and Workflow
The synthesis of a PROTAC is a modular process.[10] The incorporation of the N,N-dimethylazetidine-3-carboxamide linker typically involves a standard amide bond formation. The most common strategy is to couple a warhead or E3 ligand bearing a terminal carboxylic acid to the secondary amine of the azetidine ring.
The general workflow is as follows:
Caption: General workflow for PROTAC synthesis.
This note will focus on the first key coupling step: the reaction between a carboxylic acid-functionalized molecule and the azetidine linker.
Detailed Experimental Protocol: Amide Coupling
This protocol describes the coupling of a generic carboxylic acid (designated as R-COOH , representing a POI warhead or an E3-ligand-linker conjugate) to this compound using HATU, a common and efficient peptide coupling reagent.[11][12]
Materials and Reagents
| Reagent | Supplier | Purpose |
| R-COOH (Generic Carboxylic Acid) | N/A | Coupling Partner 1 |
| N,N-dimethylazetidine-3-carboxamide HCl | Commercial | Coupling Partner 2 (Linker) |
| HATU | Commercial | Coupling Reagent / Carboxylic Acid Activator |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | Non-nucleophilic base |
| Anhydrous N,N-Dimethylformamide (DMF) | Commercial | Reaction Solvent |
| Dichloromethane (DCM) | Commercial | Extraction Solvent |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Lab Prepared | Aqueous wash (neutralize acid) |
| Brine (Saturated Aqueous NaCl) | Lab Prepared | Aqueous wash (remove water) |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate | Commercial | Drying Agent |
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid R-COOH (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (aim for a concentration of ~0.1 M).
-
Reagent Addition: To the stirred solution, add this compound (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition & Activation: Add DIPEA (3.0 eq) dropwise to the mixture at room temperature.
-
Rationale: DIPEA performs two roles: it neutralizes the hydrochloride salt of the azetidine to liberate the free, nucleophilic secondary amine, and it acts as the base required for the HATU-mediated coupling reaction to proceed.[11] A slight excess ensures both processes are complete.
-
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or, more accurately, by LC-MS, checking for the consumption of the limiting starting material (R-COOH).
-
-
Work-up (Quenching & Extraction): a. Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate or DCM. b. Transfer the diluted mixture to a separatory funnel. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts.[13] d. Wash with water (1x) and finally with brine (1x) to remove residual DMF and water.[14]
-
Drying and Concentration: a. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. b. Filter off the drying agent. c. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the desired pure amide product.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as LC-MS (to verify mass) and ¹H & ¹³C NMR (to confirm structure).
Data Interpretation and Troubleshooting
Effective PROTAC synthesis requires diligent analysis and troubleshooting. Below are common issues and potential solutions.
| Observation / Problem | Potential Cause | Suggested Solution |
| No reaction / Low Conversion | 1. Incomplete neutralization of the azetidine HCl salt.2. Inactive coupling reagent (HATU can degrade with moisture).3. Insufficient reaction time. | 1. Ensure sufficient DIPEA (2-3 eq) is used.2. Use fresh, high-quality HATU.3. Extend reaction time and continue monitoring by LC-MS. |
| Multiple Byproducts | 1. Side reactions with other functional groups on R-COOH.2. Epimerization if R-COOH has a chiral center alpha to the acid. | 1. Use protecting groups for sensitive functionalities if necessary.2. Add HOBt or lower the reaction temperature to suppress racemization. |
| Difficult Purification | The product has similar polarity to starting materials or byproducts. | 1. Optimize the solvent gradient for flash chromatography.2. Switch to reverse-phase HPLC for more polar compounds. |
| Product is an N-acylurea Adduct | Occurs with carbodiimide reagents (like EDC) if the activated intermediate is not trapped quickly by the amine. | This is less common with HATU but if using EDC/HOBt, ensure all reagents are dry and stoichiometry is correct.[15] |
Conclusion
This compound is a valuable and strategic building block for the synthesis of PROTACs. Its incorporation introduces a rigid, four-membered heterocyclic scaffold into the linker, which can favorably impact the conformational dynamics and physicochemical properties of the final PROTAC molecule.[6][7] The standard amide coupling protocol presented here, utilizing HATU, provides a reliable and high-yielding method for its incorporation. By following this detailed guide and employing rigorous analytical characterization, researchers can confidently synthesize novel azetidine-containing PROTACs to explore new avenues in targeted protein degradation.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N,N-dimethylazetidine-3-carboxamide | CAS#:927525-03-9 | Chemsrc [chemsrc.com]
- 9. smolecule.com [smolecule.com]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
step-by-step guide to N,N-dimethylazetidine-3-carboxamide hydrochloride linker conjugation
Application Notes and Protocols
Topic: Step-by-Step Guide to N,N-dimethylazetidine-3-carboxamide Hydrochloride Linker Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of this compound in Modern Bioconjugation
The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies on the precise and stable connection of a potent cytotoxic payload to a targeting moiety, such as a monoclonal antibody.[1] The linker molecule is a critical component that dictates the stability of the conjugate in circulation, the efficiency of drug release at the target site, and the overall pharmacokinetic profile.[2] this compound is an emerging linker building block, offering a unique combination of properties for advanced bioconjugation strategies.[3][4] Its strained four-membered azetidine ring can influence the spatial arrangement of the conjugate, while the secondary amine within the ring provides a reactive handle for covalent attachment.[5][6] The hydrochloride salt form enhances its solubility and stability in aqueous environments, making it amenable to bioconjugation reactions.[3]
This application note provides a comprehensive, step-by-step guide for the conjugation of this compound to a model payload containing a carboxylic acid functional group. The protocol is based on the well-established carbodiimide-mediated amide bond formation, a robust and widely used method in bioconjugation.[7][8] We will delve into the mechanistic principles, provide a detailed experimental workflow, and discuss the essential analytical techniques for the characterization of the resulting conjugate.
Principle of the Conjugation Reaction: Carbodiimide-Mediated Amide Bond Formation
The conjugation of this compound to a carboxylic acid-containing molecule proceeds via a two-step, one-pot reaction facilitated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activating agent, typically N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9]
The reaction mechanism is as follows:
-
Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxylic acid on the payload molecule to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable Activated Ester: This intermediate is susceptible to hydrolysis. To improve reaction efficiency and stability, N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, forming a more stable NHS ester.
-
Nucleophilic Attack and Amide Bond Formation: The secondary amine of the N,N-dimethylazetidine-3-carboxamide linker acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, releasing NHS as a byproduct.
This method is highly efficient and can be performed under mild conditions, which is crucial for preserving the integrity of sensitive biomolecules.[7]
Experimental Workflow for Linker Conjugation
The following diagram illustrates the overall workflow for the conjugation of this compound to a carboxylic acid-containing payload, followed by purification and characterization.
Caption: Overall workflow for linker conjugation.
Detailed Protocol: Conjugation of this compound to a Model Payload
This protocol describes the conjugation of this compound to a generic payload containing a single carboxylic acid. The stoichiometry and reaction conditions may require optimization depending on the specific properties of the payload.
Materials and Reagents:
-
This compound (CAS: 927390-60-1)[4]
-
Carboxylic acid-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., glass vial with a magnetic stirrer)
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Protocol Steps:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the carboxylic acid-containing payload in anhydrous DMF.
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMF.
-
Prepare a 20 mg/mL solution of EDC in anhydrous DMF.
-
Prepare a 15 mg/mL solution of NHS in anhydrous DMF.
-
-
Activation of the Carboxylic Acid:
-
To a reaction vial containing the payload solution (1 equivalent), add the NHS solution (1.2 equivalents) followed by the EDC solution (1.2 equivalents) at room temperature with continuous stirring.
-
Rationale: The addition of NHS prior to or concurrently with EDC helps to efficiently generate the more stable NHS ester, minimizing the hydrolysis of the O-acylisourea intermediate.[8]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
To the activated payload solution, add the this compound solution (1.5 equivalents).
-
Immediately add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.
-
Rationale: The hydrochloride salt of the linker needs to be neutralized to the free secondary amine for it to act as a nucleophile. A non-nucleophilic base like TEA or DIPEA is used for this purpose.[10]
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for potentially higher yields. The reaction progress can be monitored by analytical HPLC.
-
-
Reaction Quenching (Optional):
-
The reaction can be quenched by adding a small amount of water to hydrolyze any remaining activated esters.
-
-
Purification of the Conjugate:
-
Dilute the reaction mixture with a suitable solvent (e.g., a mixture of water and acetonitrile) and purify the conjugate using preparative reverse-phase HPLC (RP-HPLC).
-
Collect the fractions containing the desired product, identified by its retention time and confirmed by mass spectrometry.
-
Lyophilize the purified fractions to obtain the final conjugate as a solid.
-
Characterization of the Conjugate
Thorough characterization is essential to confirm the successful synthesis and purity of the conjugate.[11][12]
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the conjugate and to separate it from unreacted starting materials and byproducts.[]
-
Method: An analytical RP-HPLC method should be developed using a C18 column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The chromatogram should show a distinct peak for the conjugate with a different retention time from the starting materials.
2. Mass Spectrometry (MS):
-
Purpose: To confirm the identity of the conjugate by determining its molecular weight.[14]
-
Method: The purified conjugate can be analyzed by electrospray ionization mass spectrometry (ESI-MS). The observed mass should correspond to the calculated mass of the desired product.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the conjugate and verify the formation of the amide bond.
-
Method: ¹H and ¹³C NMR spectra of the purified conjugate should be acquired. The formation of the amide bond can be confirmed by the appearance of new signals corresponding to the protons and carbons adjacent to the newly formed bond and the disappearance of the carboxylic acid proton signal.
| Parameter | N,N-dimethylazetidine-3-carboxamide HCl | Carboxylic Acid Payload | Conjugate |
| Molecular Weight | 164.63 g/mol [4] | Varies | Sum of linker (free base) and payload minus H₂O |
| HPLC Retention Time | Varies (typically early eluting) | Varies | Varies (typically later eluting than linker) |
| Key NMR Signals | Azetidine ring protons, N-methyl protons | Protons specific to payload structure | Shifted azetidine ring protons, new amide proton signal |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conjugation Yield | Incomplete activation of carboxylic acid | Ensure EDC and NHS are fresh and anhydrous solvents are used. Increase the reaction time for activation. |
| Hydrolysis of activated ester | Add NHS before or with EDC. Perform the reaction at a lower temperature (e.g., 0°C to RT). | |
| Insufficiently basic conditions | Ensure adequate addition of base (TEA or DIPEA) to deprotonate the linker's amine. | |
| Multiple Byproducts | Side reactions of the activated ester | Optimize stoichiometry to avoid excess activating agents. Purify the activated ester before adding the linker if necessary. |
| Instability of payload or linker | Ensure all reaction conditions are mild and compatible with the substrates. | |
| No Reaction | Inactive reagents | Use fresh EDC, NHS, and anhydrous solvents. |
| Incorrect pH | Verify that the reaction mixture is sufficiently basic after the addition of the linker and base. |
Mechanism of Amide Bond Formation
The following diagram illustrates the chemical mechanism of EDC/NHS-mediated amide bond formation.
Caption: Mechanism of EDC/NHS-mediated conjugation.
Conclusion
The successful conjugation of linkers to payloads or biomolecules is a cornerstone of modern drug development and diagnostics.[15][] this compound offers a valuable tool for researchers seeking to create novel conjugates with specific properties. By following the detailed protocol and understanding the underlying chemical principles outlined in this application note, scientists can effectively utilize this linker in their research and development endeavors. The provided guidelines for purification and characterization ensure the generation of high-quality, well-defined conjugates suitable for further biological evaluation.
References
- 1. chempep.com [chempep.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy N-methylazetidine-3-carboxamide hydrochloride | 864248-69-1 [smolecule.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. susupport.com [susupport.com]
A Framework for Determining the Solubility of N,N-dimethylazetidine-3-carboxamide Hydrochloride in Common Organic Solvents
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a fundamental physicochemical property that is critical to the success of drug discovery and development. It influences everything from synthetic route optimization and purification to the formulation of dosage forms and ultimate bioavailability. This application note addresses N,N-dimethylazetidine-3-carboxamide hydrochloride, a heterocyclic compound of interest in medicinal chemistry. In the absence of comprehensive published solubility data, this guide provides a robust framework for its empirical determination. We present a detailed protocol for the equilibrium shake-flask method, discuss the theoretical principles governing solubility based on molecular structure, and offer insights into interpreting and applying the resulting data in a research and development setting.
Introduction: The Critical Role of Solubility
This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles.[1][2] Such scaffolds are of growing interest in medicinal chemistry as building blocks for novel therapeutic agents. The hydrochloride salt form is often utilized to improve the stability and aqueous solubility of amine-containing compounds.[1] However, for processes such as synthesis, purification, and the development of non-aqueous or co-solvent formulations, a thorough understanding of its solubility in organic solvents is indispensable.
The importance of solubility is formally recognized in frameworks like the Biopharmaceutics Classification System (BCS), which uses solubility and permeability to predict a drug's in vivo performance.[3][4][5] Poorly soluble compounds present significant challenges, often requiring high doses to achieve therapeutic concentrations and leading to complex formulation strategies.[6] Therefore, characterizing the solubility profile of a new chemical entity early in development is a crucial, value-adding activity.
This document serves as a comprehensive guide for researchers to:
-
Understand the expected solubility behavior of this compound based on its physicochemical properties.
-
Implement a detailed, best-practice protocol for experimentally determining its solubility in a range of common organic solvents.
-
Utilize the acquired data to make informed decisions in chemical synthesis and pharmaceutical development.
Physicochemical Profile and Theoretical Solubility Considerations
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of this compound, we must first examine its key structural features:
-
Ionic Nature: As a hydrochloride salt, the compound exists in an ionic form with a protonated azetidine nitrogen and a chloride counter-ion. This ionic character imparts a high lattice energy that must be overcome by solvent interactions for dissolution to occur. This makes it highly polar.
-
Hydrogen Bonding: The protonated tertiary amine (R₃N⁺-H) is a strong hydrogen bond donor. The carbonyl oxygen of the carboxamide group is a hydrogen bond acceptor.
-
Dipole Moment: The carboxamide group possesses a significant dipole moment.
-
Apolar Regions: The two N-methyl groups and the ethylene carbons of the azetidine ring constitute small nonpolar regions.
Based on these features, we can make qualitative predictions about its solubility in different classes of organic solvents, as summarized in Table 1.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Key Solvent Properties | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low dielectric constant, dominated by van der Waals forces. | Very Low / Insoluble | Insufficient energy from solute-solvent interactions to overcome the high lattice energy of the salt.[7][8] |
| Polar Aprotic | Acetonitrile (ACN), Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to high dielectric constant, possess dipole moments, cannot donate hydrogen bonds. | Low to Moderate | Can engage in dipole-dipole interactions. Solvents with higher polarity (e.g., ACN) are more likely to show some solubility than less polar ones (e.g., DCM, THF). |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High dielectric constant, strong dipole moments, can accept hydrogen bonds. | Moderate to High | These solvents are effective at solvating both the cation and anion of the salt, breaking down the crystal lattice. The hydrogen bond accepting nature can interact with the N⁺-H group. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water | High dielectric constant, can both donate and accept hydrogen bonds. | Moderate to High | These solvents can effectively solvate the ions and engage in strong hydrogen bonding with the solute's donor and acceptor sites. Water is expected to be a very good solvent.[1] |
The interplay of these interactions is visualized in the diagram below.
Caption: Figure 1: Solute-Solvent Interaction Types
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by international regulatory guidelines.[4][5] It involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.
Materials and Equipment
-
This compound (purity >97%)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (±0.01 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control (e.g., set to 25 °C or 37 °C)
-
Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative (UPLC-MS, etc.) for quantification.
Experimental Workflow
The protocol is a self-validating system that includes checkpoints to ensure accuracy and reproducibility.
Caption: Figure 2: Shake-Flask Solubility Workflow
Detailed Step-by-Step Procedure
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., methanol or water).
-
From the stock solution, prepare a series of calibration standards (at least 5) by serial dilution to cover the expected concentration range.
-
Analyze the standards using the validated HPLC method to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.99.
-
-
Sample Preparation (in triplicate for each solvent):
-
Add an excess amount of this compound to a tared glass vial. An amount that is visibly in excess after equilibration is sufficient (e.g., ~10-20 mg).
-
Record the exact mass of the compound added.
-
Add a precise volume of the test solvent (e.g., 2.0 mL).
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a moderate speed (e.g., 200 rpm) for 24 hours.
-
Causality Check: The goal is to reach thermodynamic equilibrium. A 24-hour period is typically sufficient, but for some compounds or viscous solvents, longer times may be needed. To ensure equilibrium has been reached, a sample can be taken at 24 hours and another at a later time point (e.g., 30 or 48 hours). If the concentrations are within an acceptable margin of error (e.g., <5%), equilibrium is confirmed.[9]
-
-
Sample Collection and Analysis:
-
Remove vials from the shaker and allow them to stand for 30 minutes for the excess solid to sediment.
-
Carefully draw the supernatant into a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. Trustworthiness Check: The first few drops of filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.
-
Accurately dilute the filtrate with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples by HPLC.
-
-
Data Calculation:
-
Using the regression equation from the calibration curve, calculate the concentration of the compound in the diluted sample.
-
Multiply this value by the dilution factor to determine the final solubility in the solvent.
-
Report the average solubility and standard deviation for the three replicates.
-
Application of Solubility Data
The empirically determined solubility data are immediately applicable to several key areas of research and development:
-
Process Chemistry: Guides the selection of solvents for reaction workups and, crucially, for purification by crystallization. A solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below is ideal for achieving high recovery and purity.[10][11]
-
Preclinical Formulation: In early drug development, liquid formulations are often required for toxicology and pharmacology studies.[3] The solubility data directly informs the choice of vehicles and the maximum achievable concentration for dosing.
-
Analytical Method Development: Understanding solubility is essential for preparing stock solutions and standards for various analytical assays.
Conclusion
References
- 1. Buy N-methylazetidine-3-carboxamide hydrochloride | 864248-69-1 [smolecule.com]
- 2. Azetidine - Wikipedia [en.wikipedia.org]
- 3. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 4. mdpi.com [mdpi.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. physchemres.org [physchemres.org]
- 11. (653g) Solubilty of Acetylsalicylic Acid in Some Organic Solvents | AIChE [proceedings.aiche.org]
using N,N-dimethylazetidine-3-carboxamide hydrochloride in solid-phase peptide synthesis
An Application Guide to N,N-Dimethylazetidine-3-carboxamide Hydrochloride as a Proline Analogue for Mitigating Aggregation in Solid-Phase Peptide Synthesis
Introduction: Addressing the Challenge of Peptide Aggregation in SPPS
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides, enabling advancements across therapeutics, biochemistry, and materials science. The process relies on the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[1] While highly effective, a significant bottleneck remains: on-resin aggregation. This phenomenon is particularly prevalent during the synthesis of "difficult sequences," often characterized by hydrophobic or β-sheet-forming residues.[2]
Aggregation occurs when growing peptide chains interact with one another through intermolecular hydrogen bonds, leading to the formation of stable secondary structures, primarily β-sheets. This process physically obstructs reactive sites, leading to incomplete deprotection and coupling reactions. The consequences are significant, resulting in deletion sequences, truncated peptides, and low yields of the desired product, which complicates purification and reduces overall process efficiency.
A field-proven strategy to overcome this challenge is the strategic introduction of "kink-inducing" residues that disrupt the formation of regular secondary structures. Proline is the archetypal example, but its use is limited to the desired final sequence. To combat aggregation in other sequences, synthetic proline analogues and pseudoproline dipeptides are employed to temporarily introduce a conformational break in the peptide backbone. This guide introduces N,N-dimethylazetidine-3-carboxamide as a novel proline analogue and building block for incorporation into peptide sequences to effectively mitigate aggregation during SPPS. Its strained four-membered ring structure acts as a potent disruptor of secondary structure, improving synthetic outcomes for challenging peptides.
Physicochemical Properties and Mechanism of Action
N,N-dimethylazetidine-3-carboxamide is a synthetic building block with properties suitable for use in peptide synthesis protocols. As the hydrochloride salt, it is a stable, crystalline solid. For incorporation via SPPS, it must first be converted to the Nα-Fmoc protected carboxylic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 927390-60-1 | [3] |
| Molecular Formula | C₆H₁₃ClN₂O | [3] |
| Molecular Weight | 164.63 g/mol | [3] |
| Form | Solid | [3] |
| Storage | Room Temperature | [3] |
Mechanism of Aggregation Disruption
The efficacy of N,N-dimethylazetidine-3-carboxamide as an anti-aggregation agent stems from the conformational constraints imposed by its azetidine ring. The four-membered ring structure forces the peptide backbone into a sharp turn, sterically preventing the planarity required for the formation of intermolecular β-sheets. By replacing a standard amino acid at a strategic position with this building block, researchers can effectively interrupt the hydrogen bonding patterns that initiate and propagate chain aggregation.[4]
Caption: Conformational disruption by the azetidine building block.
Experimental Protocols: Incorporation in Fmoc-SPPS
The following protocols are designed for the manual incorporation of the Nα-Fmoc protected version of N,N-dimethylazetidine-3-carboxylic acid into a peptide sequence using standard Fmoc-based solid-phase chemistry.
Prerequisite: Preparation of Building Block
The commercially available this compound[3] must be N-terminally protected with a fluorenylmethyloxycarbonyl (Fmoc) group to be compatible with standard C-to-N SPPS. This involves neutralization of the hydrochloride salt and subsequent reaction with Fmoc-OSu or a similar reagent. This guide assumes the user has prepared or acquired the N-Fmoc-N,N-dimethylazetidine-3-carboxylic acid building block.
Workflow for a Single Coupling Cycle
The diagram below outlines the key steps for incorporating the azetidine building block or any standard Fmoc-amino acid during SPPS.
Caption: SPPS cycle for incorporating the azetidine building block.
Protocol 1: Manual Coupling of N-Fmoc-N,N-dimethylazetidine-3-carboxylic acid
This protocol details the steps for coupling the specialized building block to a deprotected N-terminal amine on the growing peptide-resin.
Materials:
-
Peptide-resin with a free N-terminal amine.
-
N-Fmoc-N,N-dimethylazetidine-3-carboxylic acid (Fmoc-Aze-OH).
-
Coupling Activator: HATU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate).
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Solvents: Anhydrous, peptide-grade DMF (N,N-Dimethylformamide) and DCM (Dichloromethane).[5]
-
Washing Solution: 20% (v/v) piperidine in DMF.
-
Chloranil test reagents.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.[6]
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Washing: Wash the deprotected resin thoroughly with DMF (5x) and DCM (3x), followed by a final DMF wash (2x) to remove residual piperidine and prepare for coupling.[7]
-
Activation of the Building Block:
-
In a separate vial, dissolve 3 equivalents (relative to resin loading) of Fmoc-Aze-OH and 2.9 equivalents of HATU in anhydrous DMF.
-
Add 6 equivalents of DIEA to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the activated Fmoc-Aze-OH solution to the resin.
-
Agitate the mixture using a shaker or gentle nitrogen bubbling for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time is recommended.[8]
-
-
Reaction Monitoring:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a Chloranil test to check for the presence of a secondary amine. A positive result (blue/green beads) indicates an incomplete reaction. The standard Kaiser test will not work as it only detects primary amines.
-
-
Troubleshooting Incomplete Coupling:
-
Final Washing: Once the coupling is complete (negative Chloranil test), drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Expected Outcomes and Data
The incorporation of N,N-dimethylazetidine-3-carboxamide is expected to significantly improve the quality of the crude peptide product for sequences prone to aggregation. This translates to higher purity in analytical HPLC, increased isolated yield, and better solubility of the final peptide.
Table 2: Hypothetical Comparison for a Difficult Sequence (e.g., H-Val-Ala-Phe-Leu-Ile-Pro-Val-OH)
| Parameter | Standard Synthesis | Synthesis with Azetidine Moiety | Rationale |
| Crude Purity (HPLC) | 35-45% | >70% | Reduced aggregation leads to fewer deletion and truncated side products. |
| Isolated Yield | Low (<10%) | Moderate-High (>30%) | Improved coupling efficiency throughout the synthesis increases the final yield. |
| Crude Product Solubility | Poor in aqueous buffers | Improved | The disruption of β-sheets prevents the formation of insoluble aggregates in the crude product. |
Conclusion
N,N-dimethylazetidine-3-carboxamide serves as a powerful and specialized building block in the arsenal of the peptide chemist. By acting as a potent proline analogue, its strategic incorporation into a peptide sequence provides an effective method for disrupting on-resin aggregation. This leads to cleaner crude products, higher yields, and enables the successful synthesis of previously intractable "difficult sequences." The protocols outlined in this guide provide a robust framework for leveraging this tool to enhance the efficiency and success rate of solid-phase peptide synthesis in both research and drug development settings.
References
- 1. peptide.com [peptide.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. calpaclab.com [calpaclab.com]
- 4. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Leveraging N,N-dimethylazetidine-3-carboxamide hydrochloride in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Saturated Heterocycles in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, distinct from traditional high-throughput screening (HTS).[1][2] FBDD leverages libraries of low molecular weight compounds (typically < 300 Da) to probe the binding landscape of a biological target.[3][4][5] These "fragments" often exhibit weak binding affinities, necessitating highly sensitive biophysical detection methods.[6][7] However, their simplicity and lower complexity provide a more efficient exploration of chemical space and often yield leads with superior physicochemical properties.[2]
A growing trend in medicinal chemistry is the incorporation of saturated heterocyclic scaffolds to enhance the three-dimensionality and "drug-likeness" of molecules.[8][9][10] Unlike their flat, aromatic counterparts, saturated heterocycles provide access to a richer spatial arrangement of functional groups, which can lead to improved target engagement and better pharmacological profiles.[8][10] Advantages of incorporating these motifs include enhanced aqueous solubility, improved metabolic stability, and the introduction of chiral centers for greater structural diversity.[8]
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a particularly attractive scaffold for fragment design.[11] Its strained ring system imparts a degree of conformational rigidity, which can reduce the entropic penalty upon binding to a target.[11] This pre-organization of substituents can lead to more potent and selective interactions. N,N-dimethylazetidine-3-carboxamide hydrochloride is a prime example of an azetidine-based fragment that offers several strategic advantages for an FBDD campaign.
Featured Fragment: this compound
This compound is a commercially available building block that embodies the key principles of an ideal fragment for FBDD.[12][13] Its structure presents a rigid three-dimensional scaffold with well-defined vectors for chemical elaboration.
| Property | Value | Source |
| CAS Number | 927390-60-1 | [12][13] |
| Molecular Formula | C6H13ClN2O | [13] |
| Molecular Weight | 164.63 g/mol | [13] |
| Hydrogen Bond Donors | 1 (protonated amine) | Inferred from structure |
| Hydrogen Bond Acceptors | 1 (amide carbonyl) | Inferred from structure |
| Rotatable Bonds | 1 | Inferred from structure |
The hydrochloride salt form enhances the aqueous solubility of the fragment, a critical parameter for biophysical screening assays where high concentrations may be required to detect weak binding.[5] The tertiary amine provides a key interaction point and a potential site for vector-based elaboration, while the dimethylcarboxamide offers another point for interaction and potential modification.
Experimental Protocols: Integrating the Azetidine Fragment into an FBDD Workflow
The following protocols provide a comprehensive guide for the application of this compound in a typical FBDD campaign. The workflow is designed to first identify and validate fragment binding, and then provide a pathway for hit-to-lead optimization.
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Protocol 1: Fragment Library Preparation and Quality Control
Rationale: The integrity of any screening campaign is dependent on the quality of the fragment library. For this compound, its salt form necessitates careful handling to ensure accurate concentration determination and stability.
Step-by-Step Methodology:
-
Procurement and Initial QC: Obtain this compound from a reputable supplier.[12][13] Confirm identity and purity (>95%) via LC-MS and ¹H NMR.
-
Solubilization: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable aqueous buffer (e.g., PBS or HEPES, pH 7.4). Given its hydrochloride form, the fragment should readily dissolve. Avoid DMSO as the primary solvent if possible to minimize potential artifacts in some biophysical assays, such as SPR.[14]
-
Stock Solution QC: After preparation, re-confirm the concentration and purity of the stock solution. This can be achieved using quantitative NMR (qNMR) with an internal standard.
-
Plate Preparation: Create a master plate by dispensing the stock solution into a 96- or 384-well plate. From this master plate, create daughter plates for primary screening at the desired concentrations.
Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive, label-free technique ideal for detecting the weak binding of fragments in real-time.[15][16][17] It provides kinetic and affinity data, and its throughput is well-suited for screening fragment libraries.[14][15]
Step-by-Step Methodology:
-
Target Immobilization: Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling). Include a reference channel where a non-relevant protein is immobilized or the surface is left blank to subtract non-specific binding and bulk refractive index changes.[17]
-
Assay Development: Optimize running buffer conditions (pH, salt concentration) to ensure target stability and minimize non-specific binding.
-
Screening Execution: Inject the prepared fragment solutions over the target and reference surfaces at multiple concentrations (e.g., a 3-point concentration series from 10 µM to 200 µM).[17]
-
Data Analysis: Monitor the change in response units (RU) upon fragment binding. A concentration-dependent increase in RU on the target surface relative to the reference surface indicates a potential hit.[14] Calculate ligand efficiency (LE) to prioritize hits.
Protocol 3: Primary Screening via NMR Spectroscopy
Rationale: NMR spectroscopy is a powerful method for fragment screening, capable of robustly detecting weak binding interactions.[18][19] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for initial screening.[19][20]
Step-by-Step Methodology:
-
Sample Preparation: Prepare samples containing the target protein (typically 10-50 µM) in a suitable deuterated buffer. Screen fragments as cocktails (e.g., 5-10 fragments per sample) at a concentration of 100-500 µM per fragment.
-
STD NMR Experiment: Acquire STD NMR spectra for each fragment cocktail. In this experiment, saturation is applied to the protein, and this saturation is transferred to any binding ligands.
-
Hit Identification: Fragments that show signals in the STD spectrum are identified as binders. The presence of signals from the azetidine ring and the N,N-dimethyl groups would confirm the interaction of this compound with the target.
-
Deconvolution: For any hit-containing cocktails, re-screen each fragment individually to confirm the binder.
Protocol 4: Hit Validation and Characterization
Rationale: Initial hits from a primary screen must be validated using an orthogonal biophysical method to eliminate false positives.[2] Once validated, determining the binding affinity and mode of interaction is crucial for guiding subsequent medicinal chemistry efforts.
Figure 2: A workflow for the validation and characterization of initial fragment hits.
Step-by-Step Methodology:
-
X-ray Crystallography: This is the gold standard for FBDD as it provides high-resolution structural information of the fragment-protein complex.[3][21][22][23]
-
Crystallization: Obtain crystals of the target protein.
-
Soaking or Co-crystallization: Soak the crystals in a solution containing a high concentration of this compound (typically 1-10 mM) or co-crystallize the protein in the presence of the fragment.
-
Data Collection and Analysis: Collect X-ray diffraction data and solve the structure. The resulting electron density map will reveal the precise binding location and orientation of the fragment, providing invaluable information for structure-guided design.[21][23]
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS). This is often considered the "gold standard" for validating binding affinity.[3]
Protocol 5: Hit-to-Lead Elaboration
Rationale: With a validated hit and structural information in hand, the next step is to grow the fragment into a more potent lead compound.[24][25] The structure of this compound offers clear vectors for chemical modification.
Step-by-Step Methodology:
-
Structure-Based Design: Analyze the co-crystal structure to identify adjacent pockets and potential new interactions. The protonated secondary amine of the azetidine ring is a key vector. Modifications at this position can explore new binding interactions within the target protein.
-
Synthetic Elaboration:
-
Vector 1 (Azetidine Nitrogen): Synthesize a library of analogs by acylating, alkylating, or sulfonating the secondary amine of the azetidine. This allows for the exploration of nearby pockets.
-
Vector 2 (Amide): While less trivial, modifications to the N,N-dimethylamide are also possible to probe for additional interactions.
-
-
Iterative Screening: Screen the newly synthesized, more potent analogs using the established primary assay (e.g., SPR) to confirm improved affinity. The goal is to achieve a significant improvement in potency while maintaining or improving ligand efficiency.[25]
Conclusion
This compound represents an exemplary fragment for modern FBDD campaigns. Its inherent three-dimensionality, conformational rigidity, and well-defined synthetic vectors make it a valuable starting point for tackling challenging biological targets.[11] By employing a systematic workflow of library preparation, sensitive biophysical screening, orthogonal validation, and structure-guided elaboration, researchers can effectively leverage this fragment to discover novel, high-quality lead compounds. The protocols outlined in this note provide a robust framework for successfully integrating this and similar saturated heterocyclic fragments into drug discovery pipelines.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. drughunter.com [drughunter.com]
- 3. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 5. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based drug discovery using rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach [frontiersin.org]
- 11. Azetidines - Enamine [enamine.net]
- 12. chemshuttle.com [chemshuttle.com]
- 13. calpaclab.com [calpaclab.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fragment screening by surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 17. scispace.com [scispace.com]
- 18. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 22. selvita.com [selvita.com]
- 23. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 24. lifechemicals.com [lifechemicals.com]
- 25. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving PROTAC Synthesis Yield with N,N-dimethylazetidine-3-carboxamide Hydrochloride
Introduction
Welcome to the technical support center for researchers utilizing N,N-dimethylazetidine-3-carboxamide hydrochloride in Proteolysis-Targeting Chimera (PROTAC) synthesis. Azetidine-based linkers are increasingly employed to impart rigidity and defined exit vectors in PROTAC design, which can be critical for inducing a productive ternary complex formation.[1] However, the unique properties of this building block, particularly its delivery as a hydrochloride salt, present specific challenges that can lead to diminished reaction yields.
This guide provides in-depth, experience-driven answers to common questions and detailed protocols to troubleshoot and optimize your synthetic workflow. Our goal is to explain the causality behind experimental choices, empowering you to overcome synthetic hurdles and accelerate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the coupling of this compound with either a protein of interest (POI) ligand or an E3 ligase ligand.
Question 1: My initial amide coupling reaction using this compound has failed or resulted in a very low yield. What is the most common cause?
Answer: The most frequent cause of failure is the improper handling of the hydrochloride salt. The starting material contains a protonated azetidine ring, rendering the secondary amine non-nucleophilic and incapable of participating in the desired amide bond formation.
Core Technical Issue: Before the azetidine nitrogen can act as a nucleophile to attack the activated carboxylic acid, it must be deprotonated to the free base. This requires the addition of a suitable organic base.
Troubleshooting Steps:
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA).[2][3] This prevents the base from competing as a nucleophile in the reaction.
-
Stoichiometry of Base: This is critical. You must add at least 2.0 equivalents of base.
-
~1.0 equivalent is consumed to neutralize the hydrochloride salt, forming the free amine.
-
~1.0-2.0 equivalents are required to facilitate the amide coupling reaction itself, scavenging the acid byproduct generated.[3] A common mistake is adding only enough base for the coupling step, leaving the azetidine protonated and unreactive. We recommend starting with 3.0 equivalents of DIPEA to ensure the reaction environment remains basic.
-
Question 2: I've added sufficient base, but my coupling efficiency is still poor, especially with bulky ligands. What should I try next?
Answer: If the basicity is correct, the issue likely lies with the activation of your carboxylic acid. Standard peptide coupling reagents may be insufficient for the sterically demanding environment of a PROTAC synthesis.[2]
Core Technical Issue: The formation of an amide bond requires the conversion of the carboxylic acid into a more reactive electrophile. The efficiency of this activation and its resistance to steric hindrance vary significantly between coupling reagents.
Troubleshooting & Optimization:
-
Upgrade Your Coupling Reagent: If you are using carbodiimides like EDC, they may not be potent enough.[2] Switch to a more powerful uronium or phosphonium-based reagent, which are known to be more effective for hindered reactions.[4][5]
-
Reaction Conditions:
-
Solvent: Ensure all reactants are fully dissolved. Use anhydrous, polar aprotic solvents like DMF or NMP.[2]
-
Temperature: While most couplings proceed at room temperature, gently heating the reaction to 40-50 °C can provide the necessary energy to overcome the steric barrier without promoting significant side reactions.[2] Monitor the reaction closely by LC-MS.
-
Question 3: My LC-MS analysis shows the consumption of starting material, but besides a low yield of the desired product, I see several byproducts. What are these and how can I prevent them?
Answer: Byproduct formation often points to side reactions involving your coupling reagents or impurities in the reaction mixture.
Core Technical Issue & Solutions:
-
N-Acylurea Formation: If you are using a carbodiimide reagent (e.g., EDC, DCC), the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, especially in sterically hindered reactions where the desired nucleophilic attack is slow.[5][7]
-
Solution: Add an activating agent like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®. These additives trap the O-acylisourea to form a more stable active ester, minimizing the rearrangement. Better yet, switch to a reagent like HATU where this is not a primary failure pathway.
-
-
Racemization: If the carboxylic acid component has a chiral center at the α-position, racemization can occur during activation.[7]
-
Solution: Using HATU is known to suppress racemization compared to many other reagents.[6] Performing the reaction at lower temperatures (0 °C to RT) can also help maintain chiral purity.
-
-
Reaction with Water: Impurities of water in your solvent or reagents can hydrolyze the activated ester intermediate back to the carboxylic acid, halting the reaction and reducing yield.[4]
-
Solution: Always use anhydrous solvents. Ensure your starting materials and glassware are dry. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Question 4: How can I verify the quality of my this compound before starting a large-scale reaction?
Answer: Verifying the identity and purity of your starting material is a crucial, often overlooked, step to ensure reproducibility and high yield.[8]
Recommended QC Protocol:
-
Visual Inspection: The compound should be a crystalline solid, as expected for a salt.
-
Solubility Check: It should be soluble in polar solvents like water, methanol, or DMF.
-
LC-MS Analysis: Dissolve a small sample and inject it onto an LC-MS. You should observe a single major peak with the correct mass for the protonated molecule ([M+H]⁺).
-
¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The resulting spectrum should match the known structure, confirming the presence of the azetidine ring protons, the N,N-dimethyl protons, and the absence of significant impurities.
Experimental Workflows & Diagrams
To provide a clearer path to success, we have outlined a logical troubleshooting workflow and a generalized PROTAC structure incorporating the azetidine linker.
Troubleshooting Workflow for Low Coupling Yield
Caption: A logical workflow for troubleshooting low yields in PROTAC synthesis.
Generalized PROTAC Structure with Azetidine Linker
Caption: General structure of a PROTAC with an azetidine-based linker.
Data Presentation & Protocols
Table 1: Recommended Reagent Stoichiometry for Amide Coupling
| Reagent | Carboxylic Acid | N,N-dimethylazetidine-3-carboxamide HCl | Coupling Reagent | Base (DIPEA) | Solvent (Anhydrous) |
| Recommended (High Potency) | 1.0 eq. | 1.1 eq. | 1.2 eq. HATU | 3.0 eq. | DMF or NMP |
| Alternative (Moderate Potency) | 1.0 eq. | 1.1 eq. | 1.2 eq. HBTU | 3.0 eq. | DMF or NMP |
| Standard (Use with caution for PROTACs) | 1.0 eq. | 1.1 eq. | 1.2 eq. EDC | 3.0 eq. | DCM or DMF |
| If using EDC, add 1.2 eq. of HOBt or Oxyma | + 1.2 eq. HOBt |
Experimental Protocol: Optimized Amide Coupling using HATU
This protocol describes the coupling of a carboxylic acid-functionalized component (e.g., a POI ligand) to this compound.
Reagents and Materials:
-
Carboxylic Acid Component (1.0 eq.)
-
This compound (1.1 eq.)
-
HATU (1.2 eq.)[3]
-
DIPEA (3.0 eq.)[3]
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis, dried in an oven
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid Component (1.0 eq.) and this compound (1.1 eq.) to a round-bottom flask.
-
Dissolution: Add anhydrous DMF to dissolve the solids completely (concentration typically 0.1 M).
-
Base Addition: Add DIPEA (3.0 eq.) to the solution and stir for 5 minutes at room temperature. The solution should be clear.
-
Activation & Coupling: Add HATU (1.2 eq.) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by LC-MS every 1-2 hours until the carboxylic acid starting material is consumed. If the reaction is sluggish after 4 hours, it may be gently heated to 40-50 °C. Reactions are typically complete within 2-16 hours.[4]
-
Work-up:
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid or 5% LiCl solution), saturated sodium bicarbonate solution, and finally, brine.[3][4]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired coupled product.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.[8]
References
Technical Support Center: Troubleshooting Failed Amide Couplings with Azetidine-3-Carboxamide Derivatives
Welcome to the technical support center for amide coupling reactions involving azetidine-3-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this important class of building blocks. The inherent ring strain of the azetidine core, while offering valuable conformational rigidity, also introduces specific reactivity that can complicate standard amide bond formation.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to help you achieve successful and reproducible couplings.
Frequently Asked Questions (FAQs)
Q1: My amide coupling with an azetidine-3-carboxamide derivative is resulting in a low or no yield. What are the most likely causes?
A low or non-existent yield is a common issue and can stem from several factors. The most frequent culprits include incomplete activation of your carboxylic acid, reduced nucleophilicity of the azetidine nitrogen, steric hindrance from bulky substituents on either coupling partner, or unintended side reactions such as azetidine ring opening.[2] It is also crucial to ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.[2]
Q2: I am observing a significant amount of an unexpected side product. What could it be?
With azetidine derivatives, a primary concern is the formation of ring-opened byproducts. This can occur through acid-mediated intramolecular decomposition, where a pendant amide group nucleophilically attacks the azetidine ring, leading to rearrangement. The strain of the four-membered ring makes it susceptible to such reactions, which may not be observed with larger heterocyclic systems.
Q3: How do I choose the most suitable coupling reagent for my specific azetidine-3-carboxamide derivative?
The choice of coupling reagent is critical. For routine couplings, carbodiimides like EDC in the presence of an additive like HOBt or OxymaPure can be effective.[3] However, for more challenging or sterically hindered substrates, more potent phosphonium or uronium/aminium salt-based reagents such as PyBOP, HBTU, or HATU are often preferred.[4][5] The selection should be guided by the steric and electronic properties of your substrates and the desired reaction conditions.[6]
Q4: Is epimerization a significant concern when coupling chiral azetidine-3-carboxamide derivatives?
Yes, epimerization at the chiral center of your azetidine-3-carboxamide or the coupling partner (if it is also chiral) is a potential issue. The risk of epimerization is influenced by the choice of coupling reagent, base, and reaction temperature. Using additives like HOBt or HOAt is known to suppress racemization.[7] Performing the reaction at lower temperatures can also mitigate this side reaction.[3]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during amide coupling with azetidine-3-carboxamide derivatives.
Problem 1: Low to No Product Formation
dot graph TD { A[Low/No Yield] --> B{Is the coupling reagent potent enough?}; B -->|No| C[Switch to a more powerful reagent (e.g., HATU, HCTU, COMU, PyAOP)]; B -->|Yes| D{Are the reaction conditions optimal?}; D -->|No| E[Optimize temperature, solvent, and reaction time]; D -->|Yes| F{Was the carboxylic acid pre-activated?}; F -->|No| G[Consider pre-activation before adding the amine]; F -->|Yes| H[Investigate potential side reactions]; } node C {fillcolor: "#4285F4", fontcolor: "#FFFFFF"} node E {fillcolor: "#4285F4", fontcolor: "#FFFFFF"} node G {fillcolor: "#4285F4", fontcolor: "#FFFFFF"} node H {fillcolor: "#EA4335", fontcolor: "#FFFFFF"} node A {fillcolor: "#FBBC05", fontcolor: "#202124"} node B {fillcolor: "#F1F3F4", fontcolor: "#202124"} node D {fillcolor: "#F1F3F4", fontcolor: "#202124"} node F {fillcolor: "#F1F3F4", fontcolor: "#202124"}
Troubleshooting workflow for low-yield couplings.
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: Standard carbodiimide reagents (DCC, EDC) may be insufficient for activating sterically hindered or electron-deficient carboxylic acids.
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures can sometimes overcome activation barriers, they can also promote side reactions and epimerization. Start with reactions at 0 °C and allow them to slowly warm to room temperature.
-
Solvent: Ensure your reactants are fully soluble. DMF and NMP are common choices for their excellent solvating properties. For sensitive substrates, less polar solvents like DCM may be preferable.
-
Reaction Time: Sterically hindered couplings can be slow. Extend the reaction time (e.g., to 24 hours) and monitor by TLC or LC-MS.
-
-
Pre-activation: Pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the azetidine-3-carboxamide can improve yields.[2] However, prolonged pre-activation can increase the risk of epimerization.[8]
Problem 2: Presence of Side Products - Potential Azetidine Ring Opening
dot graph TD { A[Side Product Formation] --> B{Is the reaction acidic?}; B -->|Yes| C[Neutralize the reaction mixture, consider a non-acidic workup]; B -->|No| D{Is a strong, non-hindered base used?}; D -->|Yes| E[Switch to a sterically hindered base (e.g., DIPEA, 2,4,6-collidine)]; D -->|No| F{Are you using a carbodiimide without an additive?}; F -->|Yes| G[Add HOBt or HOAt to suppress side reactions]; F -->|No| H[Consider alternative coupling reagents]; } node C {fillcolor: "#34A853", fontcolor: "#FFFFFF"} node E {fillcolor: "#34A853", fontcolor: "#FFFFFF"} node G {fillcolor: "#34A853", fontcolor: "#FFFFFF"} node H {fillcolor: "#4285F4", fontcolor: "#FFFFFF"} node A {fillcolor: "#FBBC05", fontcolor: "#202124"} node B {fillcolor: "#F1F3F4", fontcolor: "#202124"} node D {fillcolor: "#F1F3F4", fontcolor: "#202124"} node F {fillcolor: "#F1F3F4", fontcolor: "#202124"}
Decision tree for addressing side product formation.
Mechanism of Ring Opening: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opening. This can be exacerbated by acidic conditions which protonate the azetidine nitrogen, making the ring more electrophilic.
Solutions:
-
Control pH: Avoid strongly acidic conditions during the reaction and workup. If your amine salt requires neutralization, use the minimal amount of a hindered base.
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Less hindered bases like triethylamine can sometimes act as nucleophiles and promote side reactions.
-
Coupling Reagent Selection: Some coupling reagents and their byproducts can create a more acidic environment. Consider phosphonium-based reagents like PyBOP, which are known for clean reactions.[5]
Problem 3: Epimerization of Chiral Centers
Causes & Mitigation Strategies:
| Cause | Mitigation Strategy |
| Over-activation of Carboxylic Acid | Minimize the pre-activation time before adding the amine.[8] |
| Strong Base | Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[9] |
| Inappropriate Coupling Reagent/Additive | Use additives like HOAt or OxymaPure, which are superior to HOBt in suppressing epimerization.[9] Consider phosphonium-based reagents like PyAOP, which are generally associated with lower racemization levels.[9] |
| Prolonged Reaction at Elevated Temperature | If heating is necessary, optimize for the shortest possible reaction time to achieve a satisfactory yield.[9] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is suitable for a wide range of carboxylic acids and is particularly effective for challenging couplings.
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents) to the solution.[10]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]
-
Add a solution of the azetidine-3-carboxamide derivative (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF if used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Epimerization Suppression using EDC/HOAt
This protocol is designed to minimize epimerization for chiral substrates.
-
Dissolve the chiral carboxylic acid (1.0 equivalent) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 equivalents) to the mixture and stir for 5 minutes.[7]
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the reaction mixture and stir for another 5 minutes at 0 °C.[7]
-
Add the chiral azetidine-3-carboxamide derivative (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring until completion (monitor by TLC or LC-MS).
-
Work up the reaction as described in Protocol 1.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. hepatochem.com [hepatochem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Conjugation Reactions with N,N-Dimethylazetidine-3-carboxamide Hydrochloride
Welcome to the technical support center for optimizing reaction times involving N,N-dimethylazetidine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for efficient conjugation. As Senior Application Scientists, we have curated this information based on established chemical principles and extensive laboratory experience.
Introduction to the Challenge
This compound is a valuable building block in modern medicinal chemistry, often utilized to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. Achieving efficient and reproducible conjugation of this moiety to a target molecule is critical. Slow or incomplete reactions can lead to low yields, complex purification processes, and project delays. This guide will help you navigate the common challenges and systematically optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the reactive functional group in this compound for conjugation?
The primary reactive site for conjugation is the secondary amine within the azetidine ring. The hydrochloride salt form means this amine is protonated. For it to act as a nucleophile in a conjugation reaction, it must be deprotonated to its free base form. Therefore, the presence of a suitable base in your reaction is crucial.
Q2: My conjugation reaction is very slow. What are the most likely causes?
Several factors can contribute to slow reaction times:
-
Insufficient Deprotonation: The azetidine nitrogen may not be sufficiently deprotonated, reducing its nucleophilicity.
-
Low Reaction Temperature: The reaction may have a significant activation energy barrier, requiring thermal energy to proceed at a reasonable rate.
-
Poor Solvent Choice: The solvent may not be optimal for solubilizing all reactants or for promoting the desired reaction mechanism.
-
Steric Hindrance: The substrate to which you are conjugating the azetidine moiety may be sterically hindered, slowing down the approach of the nucleophile.
-
Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to slow conversion of the limiting reagent.
Q3: Can I use any base to deprotonate the azetidine hydrochloride?
The choice of base is critical. A base that is too strong can lead to side reactions with other functional groups on your substrate. A base that is too weak will not sufficiently deprotonate the azetidine, resulting in a slow reaction. Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. The pKa of the protonated azetidine should be considered when selecting a base to ensure efficient deprotonation.
Troubleshooting Guide: Sluggish Conjugation Reactions
This section provides a more detailed, cause-and-effect approach to troubleshooting slow reaction times.
Issue 1: Incomplete or Stalled Reaction
Symptoms:
-
Reaction monitoring (e.g., by LC-MS or TLC) shows the presence of significant amounts of starting material even after an extended period.
-
The yield of the desired conjugate is consistently low.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Base | The chosen base may be too weak to effectively deprotonate the azetidine hydrochloride, or an insufficient amount was used. | 1. Verify Base Strength: Choose a base with a pKa of its conjugate acid that is at least 1-2 units higher than the pKa of the protonated azetidine. 2. Increase Base Equivalents: Titrate the amount of base, starting with a slight excess (e.g., 1.1-1.5 equivalents) and increasing if necessary. Monitor for side product formation. |
| Sub-optimal Temperature | The reaction may require more thermal energy to overcome the activation barrier. | 1. Gradual Temperature Increase: Incrementally increase the reaction temperature (e.g., in 10 °C steps) and monitor the reaction progress. 2. Refluxing: If reactants are stable at higher temperatures, running the reaction at the boiling point of the solvent (reflux) can significantly accelerate the reaction. |
| Poor Solubility | One or more reactants may not be fully dissolved in the chosen solvent, limiting the effective concentration. | 1. Solvent Screening: Test a panel of solvents with varying polarities (e.g., DMF, DMSO, NMP, THF, DCM). 2. Co-solvents: Consider using a mixture of solvents to improve solubility. |
Experimental Workflow for Optimizing Base and Temperature:
Caption: Troubleshooting workflow for slow conjugation reactions.
Issue 2: Formation of Side Products
Symptoms:
-
Multiple new spots on TLC or peaks in LC-MS that do not correspond to the starting materials or the desired product.
-
Difficulty in purifying the final conjugate.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Excessively Strong Base or High Temperature | Harsh reaction conditions can lead to decomposition of starting materials or the product, or promote side reactions. | 1. Screen Weaker Bases: If a very strong base was used, consider a milder alternative (e.g., K2CO3 or other inorganic bases if appropriate). 2. Reduce Temperature: If side products appear at elevated temperatures, try running the reaction at a lower temperature for a longer duration. |
| Reactive Functional Groups on Substrate | The substrate may have other functional groups that can react under the conjugation conditions. | 1. Protecting Groups: It may be necessary to protect other reactive functional groups on the substrate before performing the conjugation. 2. Milder Coupling Reagents: If using coupling reagents for an amide bond formation, screen for milder options that are more selective. |
Protocols for Reaction Optimization
Protocol 1: General Procedure for Small-Scale Test Reactions
This protocol is designed for efficiently screening different reaction conditions.
-
Reactant Preparation: Prepare stock solutions of your substrate, this compound, and the chosen base(s) in a suitable solvent (e.g., DMF or DMSO).
-
Reaction Setup: In parallel reaction vials, add the substrate solution.
-
Base Addition: Add the appropriate amount of base to each vial. For screening, you might test 1.1, 1.5, and 2.0 equivalents.
-
Azetidine Addition: Add the this compound solution to initiate the reaction. A typical starting stoichiometry is 1.0 equivalent of the substrate to 1.2 equivalents of the azetidine.
-
Temperature Control: Place the reaction vials in a temperature-controlled heating block. You can screen different temperatures in parallel (e.g., room temperature, 50 °C, 80 °C).
-
Reaction Monitoring: At set time points (e.g., 1h, 4h, 16h), take a small aliquot from each reaction, quench it (e.g., with a small amount of water or acid), and analyze by LC-MS to determine the conversion to the desired product.
Protocol 2: Monitoring Reaction Progress by LC-MS
-
Sample Preparation: Dilute the quenched reaction aliquot in a suitable solvent (e.g., acetonitrile/water).
-
LC-MS Method: Use a generic, fast-gradient reverse-phase HPLC method.
-
Column: C18, e.g., 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 5-7 minutes.
-
-
Analysis: Integrate the peak areas for the starting material and the product. Calculate the percent conversion to track the reaction progress under different conditions.
Logical Relationship of Optimization Parameters:
Caption: Interplay of key parameters in reaction optimization.
Technical Support Center: N,N-Dimethylazetidine-3-carboxamide Hydrochloride in PROTAC Synthesis
Introduction for the Modern Drug Developer
The rational design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous control over the molecule's physicochemical properties. The linker region, far from being a passive spacer, is a critical determinant of a PROTAC's success, influencing everything from ternary complex formation to cell permeability and metabolic stability.[1][2][3][4] The incorporation of small, rigid heterocyclic scaffolds like azetidine into linker designs is a key strategy for improving these properties.[5][6] N,N-dimethylazetidine-3-carboxamide, in its stable hydrochloride salt form, is a valuable building block for introducing a polar, three-dimensional element intended to enhance solubility and confer a more favorable conformational rigidity compared to flexible alkyl or PEG chains.[6][7]
However, the strained four-membered ring system, while synthetically useful, is predisposed to specific side reactions that can complicate synthesis, reduce yields, and create significant purification challenges.[8][9][10] This technical support guide provides field-proven insights, troubleshooting protocols, and a mechanistic understanding of the common pitfalls encountered when using N,N-dimethylazetidine-3-carboxamide hydrochloride, enabling researchers to anticipate and overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using an azetidine-based linker component like this compound?
The primary advantage is the introduction of a rigid, polar scaffold into the PROTAC linker.[5][6] Unlike flexible linkers (e.g., PEG or alkyl chains) which can adopt numerous conformations, a rigid linker can help pre-organize the PROTAC molecule into a bioactive conformation conducive to forming a stable and productive ternary complex (Target Protein:PROTAC:E3 Ligase).[7] Furthermore, the polarity of the azetidine ring and the carboxamide moiety can help mitigate the high lipophilicity often associated with PROTACs, potentially improving solubility and cell permeability.[3]
Q2: Why is the reagent supplied as a hydrochloride salt, and what is the implication for my reaction?
The hydrochloride salt form enhances the chemical stability and shelf-life of the azetidine building block.[11] The protonation of the basic azetidine nitrogen protects it from engaging in undesired reactions and improves its handling properties as a solid. The critical implication for synthesis is that the azetidine nitrogen must be deprotonated to its free base form to act as a nucleophile in subsequent reactions, such as amide bond formation. This requires the addition of a non-nucleophilic base (e.g., DIPEA, Et₃N) to the reaction mixture to neutralize the HCl salt.
Q3: What are the most common side reactions I should be aware of when using this reagent?
The three most prevalent side reactions are:
-
Azetidinium Ring-Opening: The strained ring is susceptible to nucleophilic attack, particularly after the ring nitrogen has been activated. This leads to the formation of linear, acyclic impurities.[8][9]
-
Amide Hydrolysis: The N,N-dimethylcarboxamide functional group can be hydrolyzed under either strongly acidic or basic conditions, which may be encountered during reaction workup or purification.[12]
-
Epimerization: While less common for this specific achiral reagent, aggressive reaction conditions (strong base, high heat) can pose a risk of epimerization at adjacent stereocenters within your PROTAC molecule.[13]
Troubleshooting Guide: Common Synthetic Issues
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Yield of Desired PROTAC | Inefficient Amide Coupling: The activation of the carboxylic acid partner is insufficient, or the nucleophilicity of the azetidine is too low. | Optimize Coupling Reagents: Switch to a more potent coupling reagent like HATU or HBTU.[14][15][16] These reagents form highly reactive activated esters and are often superior to carbodiimides (e.g., EDC) for coupling with less reactive amines. Ensure the reaction is performed under strictly anhydrous conditions, as water will quench activated intermediates.[14] |
| Incomplete Neutralization: Insufficient base was added to liberate the free azetidine amine from its hydrochloride salt. | Ensure Stoichiometry: Use at least 2-3 equivalents of a non-nucleophilic base like DIPEA. The first equivalent neutralizes the HCl salt, while the excess maintains a basic environment to facilitate the coupling reaction. | |
| Degradation via Ring-Opening: The activated azetidine intermediate is being consumed by a competing ring-opening pathway. | Control Reaction Conditions: Add the coupling reagent to the carboxylic acid first to form the activated ester before introducing the azetidine and base. This minimizes the time the free azetidine is exposed to potentially activating species. Avoid high temperatures. | |
| Complex Reaction Mixture / Difficult Purification | Azetidine Ring-Opening: The primary cause of hard-to-separate impurities. An activated azetidinium intermediate is formed and subsequently attacked by a nucleophile (e.g., Cl⁻).[8][9][17] | Use Milder Conditions: Avoid reagents that generate strong nucleophiles. For example, if using an acid chloride, the liberated Cl⁻ is a prime culprit for ring-opening.[8] Amide coupling reagents are generally safer. Purification Strategy: Use high-resolution reverse-phase HPLC with a shallow gradient to improve the separation of the desired product from closely related, more polar, ring-opened impurities.[14] |
| Hydrolysis of Carboxamide: The amide on the linker or elsewhere on the molecule is cleaved during workup or purification.[18] | Neutralize Workup: Perform aqueous workups with neutral or mildly acidic/basic solutions (e.g., saturated NaHCO₃, dilute citric acid). Avoid prolonged exposure to strong acids or bases. Buffer HPLC mobile phases if necessary. | |
| Formation of N-Acylurea Adduct: A common side reaction when using carbodiimide reagents like EDC, where the activated O-acylisourea intermediate rearranges.[16] | Add HOBt/Oxyma: When using EDC, always include an additive like HOBt or Oxyma Pure. These additives trap the O-acylisourea intermediate to form a more stable and reactive ester, preventing the N-acylurea rearrangement.[19] | |
| Inconsistent Degradation Activity of Final PROTAC | Epimerization: A stereocenter on the warhead or E3 ligase ligand has been inverted during the coupling step. | Minimize Base and Heat: Use the minimum necessary amount of base and run the reaction at room temperature or below. Additives like HOBt are known to suppress racemization during coupling.[13] Analyze the final product by chiral chromatography if a loss of activity is suspected. |
Mechanistic Deep Dive: Key Side Reactions
A core challenge with this compound stems from the reactivity of the azetidine nitrogen itself. While it must act as a nucleophile to form the desired amide bond, it can also initiate undesired reaction cascades.
Azetidinium Ion Formation and Nucleophilic Ring-Opening
This is the most significant yield-reducing side reaction. The mechanism proceeds as follows:
-
Activation: The azetidine nitrogen attacks the activated carboxylic acid (e.g., an acyl-OAt ester formed by HATU).
-
Azetidinium Formation: This forms a highly strained, positively charged quaternary azetidinium intermediate. This intermediate is now "activated" and highly electrophilic.[8][9][17]
-
Nucleophilic Attack: A nucleophile present in the reaction mixture (often the chloride counter-ion from the starting material or a component of the coupling reagent) attacks one of the electrophilic carbons of the azetidinium ring.
-
Ring Opening: This attack breaks the C-N bond, opening the ring and forming a linear, chloro-functionalized amine impurity that is difficult to separate from the desired product.
Caption: Desired vs. Undesired Reaction Pathways.
Experimental Protocols & Workflows
Protocol 1: Recommended Amide Coupling Procedure (HATU)
This protocol is designed to maximize yield by using a highly efficient coupling reagent while minimizing the risk of side reactions.
Materials:
-
Carboxylic acid-functionalized molecule (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Pre-activation: Add HATU (1.2 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes. You are forming the activated HOBt ester in situ.
-
Amine Addition: In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF. Add this solution to the reaction flask.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring solution. The first ~1.1 equivalents will neutralize the HCl salt, and the remainder will act as the base for the coupling reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using LC-MS. Look for the consumption of the carboxylic acid starting material and the appearance of the desired product mass. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography or preparative HPLC to obtain the final PROTAC.
Troubleshooting Workflow: Low PROTAC Yield
Caption: A logical workflow for troubleshooting low PROTAC yield.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application and challenges of nitrogen heterocycles in PROTAC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioorg.org [bioorg.org]
- 9. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Buy N-methylazetidine-3-carboxamide hydrochloride | 864248-69-1 [smolecule.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Epimerisation in Peptide Synthesis [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. The preparation of stable aziridinium ions and their ring-openings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. quod.lib.umich.edu [quod.lib.umich.edu]
- 19. benchchem.com [benchchem.com]
stability issues of N,N-dimethylazetidine-3-carboxamide hydrochloride under reaction conditions
Absolut! Hier ist ein technisches Support-Center, das auf die Stabilitätsprobleme von N,N-Dimethylazetidin-3-carboxamid-Hydrochlorid unter Reaktionsbedingungen zugeschnitten ist.
Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit N,N-Dimethylazetidin-3-carboxamid-Hydrochlorid (CAS: 927390-60-1) arbeiten. Als wichtiger Baustein, insbesondere bei der Entwicklung von Protein-Degradierern, stellt seine einzigartige Struktur – ein gespannter viergliedriger Ring in Kombination mit einer Carboxamid-Funktionalität – besondere Herausforderungen an die Stabilität.[1][2]
Dieses Handbuch bietet detaillierte Fehlerbehebungsleitfäden und FAQs, um häufige Stabilitätsprobleme zu bewältigen und Ihre experimentellen Ergebnisse zu optimieren.
Abschnitt 1: Grundlegende chemische Prinzipien der Instabilität
Das Verständnis der Stabilität von N,N-Dimethylazetidin-3-carboxamid-Hydrochlorid beginnt mit seiner Molekülstruktur. Zwei Hauptmerkmale bestimmen seine Reaktivität: die Ringspannung des Azetidinrings und die Reaktivität der funktionellen Gruppen unter verschiedenen pH-Bedingungen.
-
Ringspannung des Azetidins: Azetidine sind viergliedrige Stickstoff-Heterocyclen, die eine erhebliche Ringspannung aufweisen (ca. 25,4 kcal/mol).[3] Diese Spannung, die zwischen der von hochreaktiven Aziridinen und stabilen Pyrrolidinen liegt, macht den Ring anfällig für Ringöffnungsreaktionen.[3][4] Dies ist der primäre Abbauweg, der durch Nukleophile, Säuren oder extreme pH-Werte ausgelöst werden kann.[5][6][7]
-
Die Rolle des Hydrochloridsalzes: Das Molekül wird als Hydrochloridsalz geliefert, was bedeutet, dass der Azetidinstickstoff protoniert ist und ein Azetidiniumion bildet. Diese Protonierung ist entscheidend für die Stabilität bei der Lagerung und unter sauren Bedingungen, da die positive Ladung die Anfälligkeit des Rings für nukleophile Angriffe verringert.[8][9] Bei der Umwandlung in die freie Base zur Reaktion wird diese Schutzwirkung jedoch entfernt.
-
Reaktivität der Carboxamidgruppe: Die N,N-Dimethylcarboxamidgruppe ist im Allgemeinen stabil, kann aber unter bestimmten Bedingungen zu einer Quelle der Instabilität werden. Sie kann einer Hydrolyse unterzogen werden oder, was noch wichtiger ist, als internes Nukleophil fungieren, was zu einem säurekatalysierten intramolekularen Abbau führt.[9]
Abbildung 1: Logische Beziehung zwischen den strukturellen Merkmalen von N,N-Dimethylazetidin-3-carboxamid-Hydrochlorid und seinen primären Stabilitäts- und Instabilitätsfaktoren.
Abschnitt 2: Häufig gestellte Fragen (FAQs)
F1: Was sind die empfohlenen Lagerungs- und Handhabungsbedingungen für diese Verbindung?
A1: Um die Stabilität zu maximieren, sollte die Verbindung unter trockenen Bedingungen bei Raumtemperatur oder gekühlt (2–8 °C) gelagert werden.[1][8] Der Behälter sollte dicht verschlossen sein, um die Aufnahme von Feuchtigkeit zu verhindern.[10] Wie bei den meisten Laborchemikalien sollten geeignete persönliche Schutzausrüstungen (PSA), einschließlich Handschuhe und Schutzbrille, getragen werden, und die Handhabung sollte in einem gut belüfteten Bereich oder einem Abzug erfolgen.[11][12]
F2: Wie beeinflusst der pH-Wert die Stabilität der Verbindung in wässrigen Lösungen?
A2: Der pH-Wert hat einen signifikanten Einfluss auf die Stabilität der Verbindung.
-
Saure Bedingungen (pH < 3): Die Verbindung ist am stabilsten. Der Azetidinstickstoff ist vollständig protoniert, was den Ring vor externen nukleophilen Angriffen schützt.[8] Es besteht jedoch immer noch das Risiko eines langsamen, säurevermittelten intramolekularen Angriffs durch den Amid-Sauerstoff.[9]
-
Neutrale Bedingungen (pH ≈ 7): Die Verbindung weist eine mäßige Stabilität auf. Der wahrscheinlichste Abbauweg bei längerer Exposition ist die langsame Hydrolyse der Carboxamidbindung.[8]
-
Basische Bedingungen (pH > 9): Die Verbindung wird schnell abgebaut. Das Hydrochlorid wird neutralisiert, um die freie Base zu bilden. In dieser Form ist der Azetidinstickstoff deprotoniert und nukleophil, was den Ring sehr anfällig für Ringöffnungsreaktionen durch Hydroxidionen oder andere vorhandene Nukleophile macht.[8]
F3: Ist die Verbindung stabil gegenüber gängigen Reinigungstechniken wie der Kieselgel-Chromatographie?
A3: Die direkte Reinigung des Hydrochloridsalzes auf Kieselgel wird nicht empfohlen. Als Salz ist es sehr polar und wird wahrscheinlich zu starkem Tailing oder irreversibler Adsorption auf dem Kieselgel führen. Die Neutralisierung zur freien Base vor der Chromatographie ist eine Option, birgt jedoch das Risiko des Abbaus auf der sauren Oberfläche des Kieselgels. Wenn eine Chromatographie erforderlich ist, werden die folgenden Methoden bevorzugt:
-
Umkehrphasen-HPLC: Verwendung eines sauren (z. B. 0,1 % TFA oder Ameisensäure) mobilen Phase, um die Verbindung in ihrer stabilen protonierten Form zu halten.
-
Kieselgel-Chromatographie der freien Base: Wenn dies erforderlich ist, neutralisieren Sie das Kieselgel vor der Verwendung mit einer Base (z. B. Triethylamin in der mobilen Phase) und führen Sie die Reinigung schnell und bei niedriger Temperatur durch.
F4: Was sind die wichtigsten Abbauprodukte, nach denen ich suchen sollte?
A4: Die primären Abbauprodukte stammen aus zwei Hauptwegen:
-
Ringöffnung: Dies führt zu linearen Propylamin-Derivaten. Beispielsweise würde ein Angriff von Wasser (Hydrolyse) zu 3-(Dimethylamino)-3-(N,N-dimethylcarbamoyl)propan-1-ol führen.
-
Amid-Hydrolyse: Dies würde die Carboxamidgruppe spalten und N,N-Dimethylazetidin-3-carbonsäure ergeben.[8]
Abschnitt 3: Fehlerbehebungsleitfaden für synthetische Reaktionen
Dieser Abschnitt befasst sich mit spezifischen experimentellen Problemen im Frage-Antwort-Format.
Problem 1: Geringe oder keine Ausbeute bei einer Reaktion mit einer starken, nicht-nukleophilen Base (z. B. NaH, LDA, KHMDS).
-
Frage: Ich versuche, mein N,N-Dimethylazetidin-3-carboxamid-Hydrochlorid in einer Kupplungsreaktion zu verwenden, die eine starke Base erfordert. Nach der Zugabe der Base und dem Erhitzen stelle ich fest, dass mein Ausgangsmaterial abgebaut wird. Was geht hier schief?
-
Mögliche Ursache: Abbau der freien Base unter basischen Bedingungen.
-
Wissenschaftliche Erklärung: Starke Basen neutralisieren das Hydrochlorid quantitativ zur freien Base. Obwohl dies für viele Reaktionen notwendig ist, ist die freie Azetidinbase deutlich weniger stabil als das Salz, insbesondere bei erhöhten Temperaturen.[8] Die deprotonierte Form ist anfällig für basenkatalysierte Ringöffnungen oder Polymerisationen, insbesondere wenn ein Überschuss an starker Base verwendet wird oder die Reaktion erhitzt wird.
-
Lösungsprotokoll & Fehlerbehebung:
-
Verwenden Sie mildere Basen: Ersetzen Sie starke Basen nach Möglichkeit durch mildere anorganische Basen wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃), insbesondere in polaren aprotischen Lösungsmitteln wie DMF oder Acetonitril.
-
Stöchiometrische Kontrolle: Verwenden Sie genau 1,0 Äquivalent einer starken Base, um das Salz zu neutralisieren, gefolgt von der Zugabe der für die Reaktion selbst erforderlichen Base, falls unterschiedlich. Führen Sie die Neutralisierung bei niedriger Temperatur (z. B. 0 °C oder -78 °C) durch.
-
Temperaturkontrolle: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die einen angemessenen Umsatz ermöglicht. Vermeiden Sie längeres Erhitzen.
-
In-situ-Bildung: Fügen Sie das Substrat langsam zu einer Mischung aus dem Reaktionspartner und der Base hinzu, anstatt die Base zum Substrat hinzuzufügen, um hohe lokale Konzentrationen der instabilen freien Base zu minimieren.
-
Problem 2: Reaktionsversagen oder Abbau unter sauren Bedingungen (z. B. Peptidkupplung, säurekatalysierte Reaktionen).
-
Frage: Ich habe versucht, mein Azetidin-Derivat unter Verwendung von Standard-Peptidkupplungsbedingungen (z. B. HATU, DIPEA) zu acylieren, aber ich erhalte eine geringe Ausbeute und ein signifikantes Nebenprodukt mit der gleichen Masse. Was ist der Abbauweg?
-
Mögliche Ursache: Säurevermittelter intramolekularer Ringöffnungsabbau.
-
Wissenschaftliche Erklärung: Obwohl der protonierte Azetidinring im Allgemeinen stabil gegenüber externen Nukleophilen ist, kann er einem internen Angriff unterliegen. Der Sauerstoffatom der Carboxamidgruppe kann als internes Nukleophil fungieren und den aktivierten (protonierten) Azetidinring angreifen. Dieser intramolekulare Prozess führt zu einem bicyclischen Zwischenprodukt, das dann zu einem umgelagerten Produkt hydrolysiert und die geringe Ausbeute der gewünschten Reaktion erklärt.[9] Dieser Weg ist besonders relevant unter Bedingungen, die Lewis- oder Brønsted-Säuren verwenden.
-
Lösungsprotokoll & Fehlerbehebung:
-
pH-Kontrolle: Halten Sie den pH-Wert der Reaktion so nah wie möglich an neutral. Verwenden Sie eine Base wie DIPEA oder 2,4,6-Collidin, um die während der Reaktion entstehende Säure zu neutralisieren.
-
Wahl des Kupplungsreagenzes: Vermeiden Sie Kupplungsreagenzien, die stark saure Bedingungen erfordern oder stark saure Nebenprodukte erzeugen. Reagenzien wie EDC in Kombination mit HOBt oder COMU können unter milderen Bedingungen wirksam sein.
-
Temperatur und Reaktionszeit: Führen Sie die Reaktion bei Raumtemperatur oder darunter durch und überwachen Sie sie genau, um die Reaktionszeit zu minimieren, sobald das Ausgangsmaterial verbraucht ist.
-
Schutzgruppenstrategie: In komplexen Synthesen könnte der Schutz des Azetidinstickstoffs (z. B. als Boc- oder Cbz-Derivat) vor der kritischen Stufe eine praktikable, wenn auch längere Strategie sein.
-
Abbildung 2: Vereinfachter Arbeitsablauf, der den säurevermittelten intramolekularen Abbau von N,N-Dimethylazetidin-3-carboxamid-Hydrochlorid zeigt, wie er in der Literatur für analoge Strukturen beschrieben wurde.[9]
Abschnitt 4: Datensummierung & Protokolle
Tabellarische Zusammenfassungen
Tabelle 1: pH-abhängiges Stabilitätsprofil und primäre Abbauwege
| pH-Bereich | Stabilität | Primärer Mechanismus | Empfohlene Vorgehensweise |
| < 3 (Sauer) | Hoch | Langsamer intramolekularer Angriff[9] | Bevorzugt für Lagerung in Lösung und Reinigung (RP-HPLC). |
| 3 - 8 (Neutral) | Mäßig | Langsame Amid-Hydrolyse[8] | Geeignet für die meisten Reaktionen mit sorgfältiger Temperaturkontrolle. |
| > 9 (Basisch) | Gering | Schnelle Ringöffnung der freien Base[8] | Vermeiden, es sei denn, es ist für die Reaktion unbedingt erforderlich. Bei Bedarf bei niedriger Temperatur und für kurze Zeit durchführen. |
Tabelle 2: Empfohlene Basen-/Lösungsmittelkombinationen für gängige Reaktionen
| Reaktionstyp | Empfohlene Base(n) | Lösungsmittel | Wichtige Überlegungen |
| N-Alkylierung / N-Arylierung | K₂CO₃, Cs₂CO₃, DIPEA | DMF, Acetonitril, DMSO | Verwenden Sie anorganische Basen für eine bessere Kontrolle; vermeiden Sie hohe Temperaturen. |
| Amid-Kupplung (Acylierung) | DIPEA, 2,4,6-Collidin | DCM, DMF | Halten Sie den pH-Wert nahe neutral, um einen intramolekularen Abbau zu verhindern. |
| Deprotonierung für C-C-Bindung | n-BuLi, LDA, KHMDS | THF, Ether | Führen Sie die Deprotonierung bei -78 °C durch; fügen Sie das Elektrophil bei niedriger Temperatur hinzu. |
Protokoll 1: Allgemeine Vorgehensweise für Reaktionen, die die freie Base erfordern
Dieses Protokoll beschreibt die sorgfältige Neutralisierung des Hydrochloridsalzes zur in-situ-Erzeugung der reaktiven, aber weniger stabilen freien Base.
-
Einrichtung des Reaktionsgefäßes: Trocknen Sie einen geeigneten Reaktionskolben im Ofen oder mit einer Heißluftpistole unter Vakuum und lassen Sie ihn unter einer inerten Atmosphäre (Stickstoff oder Argon) abkühlen.
-
Zugabe von Lösungsmittel und Substrat: Geben Sie das N,N-Dimethylazetidin-3-carboxamid-Hydrochlorid (1,0 Äquivalent) in den Kolben und fügen Sie das gewählte wasserfreie aprotische Lösungsmittel (z. B. THF, DCM, DMF) hinzu.
-
Kühlung: Kühlen Sie die Suspension/Lösung auf 0 °C (Eis-Wasser-Bad) oder -78 °C (Trockeneis-Aceton-Bad). Dies ist entscheidend, um den Abbau während der Neutralisierung zu minimieren.
-
Basenzugabe: Fügen Sie langsam und tropfenweise eine Lösung oder ein Aliquot der gewählten Base (1,0–1,1 Äquivalente) hinzu.
-
Für organische Basen (z. B. Triethylamin, DIPEA): Fügen Sie die Base direkt hinzu.
-
Für starke Basen (z. B. LiHMDS, LDA): Fügen Sie eine titrierte Lösung der Base hinzu.
-
-
Rühren: Rühren Sie die Mischung 15–30 Minuten bei der niedrigen Temperatur, um eine vollständige Neutralisierung zu gewährleisten. Die Mischung sollte klarer werden, wenn das Salz in die lösliche freie Base umgewandelt wird.
-
Fortsetzung der Reaktion: Fahren Sie mit dem nächsten Schritt Ihrer Reaktion fort (z. B. Zugabe eines Elektrophils), während Sie die Temperatur so niedrig wie möglich halten.
Abschnitt 5: Referenzen
-
Ambeed. Reactions of Azetidines. Ambeed.com. --INVALID-LINK--
-
ResearchGate. Regioselective ring opening reactions of azetidines. ResearchGate. --INVALID-LINK--
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Journal of Organic Chemistry. --INVALID-LINK--
-
Couto, I., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. --INVALID-LINK--
-
Jacobsen, E. N., et al. Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. --INVALID-LINK--
-
Griesbeck, A. G., et al. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Smolecule. Buy N-methylazetidine-3-carboxamide hydrochloride. Smolecule. --INVALID-LINK--
-
Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. --INVALID-LINK--
-
Chalmers University of Technology. Production and optimization of Azetidiniumsalts. Chalmers ODR. --INVALID-LINK--
-
Stentorian. N, N-dimethylazetidine-3-carboxamide hydrochloride, min 97%, 1 gram. Stentorian. --INVALID-LINK--
-
Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
BenchChem. Optimizing reaction conditions for azetidine ring formation. BenchChem. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. --INVALID-LINK--
-
MDPI. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. --INVALID-LINK--
-
AK Scientific, Inc. Ethyl 3-methylazetidine-3-carboxylate;hydrochloride. AK Scientific, Inc. --INVALID-LINK--
-
Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich. --INVALID-LINK--
-
Carreira, E. M., et al. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. --INVALID-LINK--
-
Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3- Carboxylic Acids. Synfacts. --INVALID-LINK--
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. --INVALID-LINK--
-
Wipf, P., et al. A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. --INVALID-LINK--
-
Chalmers University of Technology. Azetidinium salts: Preparation, reactivity and their adaptation to stereoselective synthesis. Chalmers ODR. --INVALID-LINK--
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. --INVALID-LINK--
References
- 1. calpaclab.com [calpaclab.com]
- 2. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reactions of Azetidines | Ambeed [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy N-methylazetidine-3-carboxamide hydrochloride | 864248-69-1 [smolecule.com]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with N,N-Dimethylazetidine-3-carboxamide Hydrochloride
Welcome to the technical support guide for N,N-dimethylazetidine-3-carboxamide hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this unique and sterically demanding building block into their synthetic routes. The inherent features of this molecule—a strained four-membered azetidine ring and a bulky N,N-dimethylcarboxamide substituent—present specific challenges that can lead to low yields, slow reaction kinetics, or complete reaction failure.
This guide provides in-depth, mechanistically driven troubleshooting advice and protocols to help you overcome these hurdles.
Understanding the Core Challenge: Steric Hindrance and Ring Strain
The primary difficulties in reactions involving this compound stem from two key structural features:
-
Steric Hindrance: The N,N-dimethylamino group of the carboxamide at the C3 position creates significant steric bulk. This bulk can physically block the approach of reagents to nearby reactive centers, primarily the azetidine nitrogen.
-
Ring Strain: Azetidines possess considerable ring strain (~25.4 kcal/mol), which influences their reactivity.[1][2] This strain can make the ring susceptible to undesired opening under harsh conditions but also drives certain favorable reactions.[1][3]
The hydrochloride salt form means the azetidine nitrogen is protonated. Before it can act as a nucleophile, it must be neutralized with a suitable base. The choice of this base is critical to avoid side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My N-alkylation of the azetidine nitrogen is failing or giving very low yields. What's going wrong?
This is the most common issue encountered. The azetidine nitrogen, once deprotonated, is the primary nucleophilic site. However, the adjacent bulky carboxamide group severely hinders its ability to attack an electrophile.
Root Cause Analysis: The failure is likely due to a combination of an insufficiently reactive electrophile, a poorly chosen base, and non-optimal reaction conditions that cannot overcome the high activation energy imposed by steric hindrance.
Troubleshooting Protocol:
-
Choice of Base is Critical: The base must be strong enough to deprotonate the azetidinium ion but non-nucleophilic and not overly bulky itself.
-
Avoid: Large, hindered bases like LDA or LiTMP, which may be too bulky to approach the azetidinium proton effectively. Standard inorganic bases like K₂CO₃ may have insufficient strength and solubility.
-
Recommended: Cesium carbonate (Cs₂CO₃) is often an excellent choice. The "cesium effect" leads to a less tightly bound, more reactive "naked" amine anion, which enhances nucleophilicity and can suppress undesired dialkylation.[4][5][6] Use in a polar aprotic solvent like DMF or NMP.
-
Alternatives: Non-nucleophilic organic bases like DBU (1,8-Diazabicycloundec-7-ene) or Hünig's Base (DIPEA) can also be effective, particularly for preventing side reactions with the electrophile.[7][8]
-
-
Enhance Electrophile Reactivity:
-
Switch from less reactive alkyl chlorides or bromides to more reactive alkyl iodides or triflates (R-OTf). This provides a better leaving group, making the SN2 reaction more favorable.
-
-
Optimize Solvent and Temperature:
-
Use polar aprotic solvents like DMF, NMP, or DMSO to ensure all components are fully solvated.
-
Gently heating the reaction (e.g., 50-80 °C) can provide the necessary energy to overcome the steric barrier. Microwave irradiation can also be highly effective for accelerating slow, sterically hindered reactions.[6][9]
-
Workflow: Troubleshooting Failed N-Alkylation
Caption: Decision workflow for N-alkylation troubleshooting.
FAQ 2: I'm trying to perform an amide coupling with the azetidine nitrogen, but standard reagents like EDC/HOBt are ineffective.
Standard peptide coupling reagents often fail when one of the coupling partners is sterically demanding.[10] The activated carboxylic acid is too bulky to be attacked by the hindered azetidine nitrogen.
Root Cause Analysis: The tetrahedral intermediate required for amide bond formation is too sterically congested and high in energy. You need a more potent coupling reagent that creates a highly reactive activated species.
Solutions & Recommended Reagents:
-
Switch to High-Performance Coupling Reagents: Uronium/aminium or phosphonium-based reagents are designed for difficult couplings.[10][11]
-
HATU/HBTU: These are classic, powerful reagents. HATU is particularly effective for hindered couplings.[12]
-
COMU: A modern, uronium-based reagent that is often more efficient and safer than HATU.[13] It is highly soluble and its byproducts are easily removed.[11][13] COMU is an excellent first choice for overcoming hindered couplings.
-
PyBOP: A phosphonium-based reagent that is also very effective.
-
-
In Situ Acyl Fluoride Formation: Converting the carboxylic acid to a small, highly reactive acyl fluoride intermediate can dramatically improve reaction success.[14][15] Acyl fluorides are less sterically demanding than the bulky activated esters formed by other coupling reagents.[15][16]
Data Table: Comparison of Coupling Reagents for Hindered Systems
| Reagent | Class | Key Advantage for Hindered Coupling | Considerations |
| EDC/HOBt | Carbodiimide | Generally insufficient for hindered systems. | Low cost, but likely to fail here. |
| HATU | Aminium | High reactivity, well-established for difficult couplings.[12] | Can react with the amine if used in large excess.[12] |
| COMU | Uronium | Often superior to HATU in efficiency and safety (non-explosive).[11][13][17] | Excellent solubility and easy workup.[13] |
| PyBOP | Phosphonium | High reactivity, avoids guanidinylation side products. | Byproducts can sometimes be difficult to remove. |
| BTFFH | Fluorinating | Forms small, highly reactive acyl fluoride intermediate.[14][15] | Excellent for overcoming severe steric clashes.[16] |
FAQ 3: I am observing ring-opening or other decomposition products, especially under acidic or heated conditions. Why?
The inherent ring strain of the azetidine makes it susceptible to decomposition, particularly through intramolecular pathways if a nucleophilic group is present.[3]
Root Cause Analysis: Under acidic conditions, the carboxamide oxygen can become protonated. The strained azetidine ring may then be subject to intramolecular nucleophilic attack by the amide, leading to ring-opening.[3] High temperatures can accelerate this and other decomposition pathways.
Mitigation Strategies:
-
Maintain Neutral or Mildly Basic Conditions: Whenever possible, avoid strongly acidic conditions after the initial deprotection/neutralization step.
-
Use Milder Reaction Temperatures: Avoid excessive heating. If thermal energy is required, use the lowest effective temperature or consider microwave synthesis for shorter reaction times at elevated temperatures.[6]
-
Protecting Group Strategy: If subsequent synthetic steps require harsh conditions, consider if the carboxamide or azetidine functionalities need to be modified or protected, although this adds complexity.
Diagram: Potential Decomposition Pathway
Caption: Simplified pathway for acid-mediated decomposition.
Step-by-Step Experimental Protocols
Protocol 1: Optimized N-Alkylation using Cesium Carbonate
This protocol is designed for the N-alkylation of N,N-dimethylazetidine-3-carboxamide with a reactive alkyl halide like benzyl bromide.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent & Base: Add anhydrous DMF (to make a ~0.1 M solution) followed by finely powdered cesium carbonate (Cs₂CO₃, 1.5 - 2.0 eq).[4]
-
Stirring: Stir the suspension at room temperature for 30-60 minutes to ensure complete neutralization of the hydrochloride salt.
-
Addition of Electrophile: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Hindered Amide Coupling using COMU
This protocol describes the coupling of a sterically hindered carboxylic acid to the azetidine nitrogen.
-
Preparation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), COMU (1.1 eq), and a non-nucleophilic base such as DIPEA (2.0 eq) in anhydrous DMF.[11][13]
-
Activation: Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. A color change may be observed.[13]
-
Amine Addition: In a separate flask, suspend this compound (1.2 eq) in anhydrous DMF and add DIPEA (1.3 eq) to neutralize the salt. Stir for 15 minutes.
-
Coupling: Transfer the neutralized amine solution to the activated carboxylic acid solution via cannula or syringe.
-
Reaction: Stir the reaction at room temperature, monitoring by LC-MS. For very hindered systems, gentle heating (40-50 °C) may be required. Reactions are typically complete within 2-6 hours.
-
Workup & Purification: Perform an aqueous workup as described in Protocol 1, followed by purification. The water-soluble byproducts from COMU simplify the purification process.
References
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 8. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. blogs.rsc.org [blogs.rsc.org]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Purification Challenges for PROTACs Containing N,N-dimethylazetidine-3-carboxamide Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of Proteolysis Targeting Chimeras (PROTACs) that incorporate the N,N-dimethylazetidine-3-carboxamide hydrochloride moiety. This specific structural feature, while often beneficial for solubility and biological activity, introduces a unique set of challenges during purification. This resource is designed to provide you with the expertise and practical insights needed to navigate these complexities successfully.
The Challenge at Hand: A Molecule of Dichotomies
PROTACs are inherently complex, often high molecular weight molecules that already push the boundaries of standard purification techniques.[1][2] The inclusion of the this compound substructure presents a classic purification dilemma. The hydrochloride salt form significantly enhances aqueous solubility, a desirable trait for biological assays.[3] However, this high polarity, combined with the basicity of the azetidine nitrogen, creates significant hurdles in traditional reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse of small molecule purification.[4][5][6]
Furthermore, the strained four-membered azetidine ring can be susceptible to degradation, particularly under the acidic conditions often employed in RP-HPLC.[7][8][9] This guide will address these core issues—poor retention, challenging peak shapes, potential for degradation, and managing the salt form—providing you with a robust framework for developing effective and reliable purification methods.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns that arise during the purification of these complex molecules.
Q1: My PROTAC is barely retained on my C18 column, eluting near the void volume. Why is this happening and what can I do?
This is a classic symptom of a highly polar compound being analyzed on a non-polar stationary phase.[10] The this compound group makes your PROTAC extremely water-soluble, so it has a much stronger affinity for the highly aqueous mobile phase than for the hydrophobic C18 stationary phase.
Solutions:
-
Consider an Alternative Stationary Phase: A standard C18 column is often not the best choice. Consider columns designed for polar compounds, such as those with polar-embedded groups or charged surface hybrid (CSH) technology.[11]
-
Explore HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds.[12][13][14] In HILIC, you use a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[12]
-
Ion-Pairing Chromatography: Introduce an ion-pairing reagent into your mobile phase. This will form a neutral, more hydrophobic complex with your charged PROTAC, thereby increasing its retention on a C18 column.[15][16][17]
Q2: I'm observing significant peak tailing for my PROTAC. What is the cause and how can I achieve a more symmetrical peak?
Peak tailing with basic compounds like yours is most often caused by secondary interactions between the protonated azetidine nitrogen and acidic, deprotonated silanol groups present on the surface of silica-based stationary phases.[11][18][19][20][21]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing these unwanted ionic interactions.[11]
-
Use of Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.[18]
-
Column Selection: Modern, high-purity silica columns with advanced end-capping are less prone to this issue. As mentioned before, polar-embedded or CSH columns are also designed to shield these silanol interactions.[20]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can sometimes help to improve peak shape.[11]
Q3: I suspect my PROTAC is degrading during purification, as I'm seeing multiple new peaks and experiencing low recovery. How can I prevent this?
The azetidine ring, due to its inherent ring strain, can be labile and susceptible to ring-opening, especially under acidic conditions.[7][9]
Solutions:
-
Avoid Harsh Acids: If possible, avoid strong acids in your mobile phase and during your workup. Consider using a milder acid like acetic acid instead of trifluoroacetic acid (TFA).
-
Buffered Mobile Phases: Using a buffered mobile phase can help to maintain a consistent and less harsh pH throughout the purification.
-
Temperature Control: Perform the purification at a lower temperature to reduce the rate of potential degradation reactions.
-
Alternative Purification Methods: If the compound is sufficiently crystalline, recrystallization is a non-chromatographic option that avoids contact with potentially harsh stationary or mobile phases.[7]
Q4: How do I remove the hydrochloride salt or exchange it for a different counterion after purification?
While the hydrochloride salt is useful for initial handling, you may need the free-base form or a different salt (e.g., a trifluoroacetate salt if you used TFA in your mobile phase) for final formulation or biological testing.
Solutions:
-
Liquid-Liquid Extraction: Dissolve the purified salt form in an organic solvent (like dichloromethane or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the HCl and extract the free-base into the organic layer.
-
Solid Phase Extraction (SPE): Use an SPE cartridge with a suitable chemistry (e.g., a strong cation exchange cartridge) to retain your PROTAC, wash away the chloride ions, and then elute the free-base form.
-
Dialysis or Nanofiltration: For larger quantities, membrane-based techniques like nanofiltration can be effective for salt removal.[22][23]
-
Salt Exchange: This can often be achieved by dissolving the compound in a suitable solvent and adding a different acid, followed by precipitation or lyophilization.[24]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Poor Peak Shape
Use the following decision tree to diagnose and resolve issues with peak asymmetry.
Caption: Troubleshooting Decision Tree for Poor Peak Shape.
Guide 2: Step-by-Step Protocol for HPLC Method Development
For a novel PROTAC containing the this compound moiety, a systematic approach to method development is crucial.
Caption: HPLC Method Development Workflow for Polar PROTACs.
Advanced Purification Strategies
When standard RP-HPLC is insufficient, more advanced techniques may be required.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for retaining and separating very polar compounds that are unretained in reversed-phase.[10][12][14]
-
Mechanism: HILIC utilizes a polar stationary phase and a largely organic mobile phase. A water layer is adsorbed onto the stationary phase, and separation occurs based on the partitioning of the analyte between this aqueous layer and the bulk organic mobile phase.
-
Typical Conditions:
-
Stationary Phases: Bare silica, Amide, Diol, Amine columns.
-
Mobile Phase: High percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer (e.g., ammonium acetate or ammonium formate).
-
-
Advantages: Excellent retention for highly polar molecules, orthogonal selectivity to RP-HPLC, and MS-compatible mobile phases.
Ion-Pairing Chromatography (IPC)
IPC is a variation of RP-HPLC where an ion-pairing reagent is added to the mobile phase to enhance the retention and improve the peak shape of ionic compounds.[15][16][25]
-
Mechanism: The ion-pairing reagent contains a hydrophobic part and an ionic part. The hydrophobic part adsorbs onto the C18 stationary phase, creating an in-situ ion-exchange surface. The ionic part of the reagent then pairs with the oppositely charged analyte, effectively neutralizing it and allowing for retention via the hydrophobic stationary phase.[16][17]
Caption: Mechanism of Ion-Pairing Chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for HPLC Purification
| Parameter | Recommendation for Polar PROTACs | Rationale |
| Column Chemistry | Polar-Embedded C18, CSH C18, HILIC (Amide or Silica) | Enhances retention of polar analytes and reduces silanol interactions.[11][12] |
| Mobile Phase A | 0.1% Formic Acid or 0.1% TFA in Water | Low pH protonates silanols to minimize peak tailing.[11] |
| Mobile Phase B | 0.1% Formic Acid or 0.1% TFA in Acetonitrile | Acetonitrile is often preferred for its lower viscosity and UV transparency. |
| pH | 2.0 - 3.0 | Ensures the basic azetidine is consistently protonated and silanols are neutralized.[11] |
| Flow Rate | 1.0 mL/min (Analytical), ~20 mL/min (Preparative) | Standard starting point, adjust based on column dimensions and backpressure. |
| Detection | UV at 220 nm and 254 nm, or Mass Spectrometry (MS) | 220 nm for peptide bonds/amides, 254 nm for aromatic systems. MS for identity confirmation.[1] |
Table 2: Common Ion-Pairing Reagents for Basic Compounds
| Reagent | Type | Typical Concentration | Notes |
| Trifluoroacetic Acid (TFA) | Perfluorinated Carboxylic Acid | 0.05 - 0.1% | Excellent for peak shape but can be difficult to remove and causes ion suppression in MS.[16] |
| Heptafluorobutyric Acid (HFBA) | Perfluorinated Carboxylic Acid | 0.05 - 0.1% | Stronger ion-pairing agent than TFA, leading to increased retention.[26] |
| Hexanesulfonic Acid | Alkylsulfonic Acid | 5 - 10 mM | A non-volatile ion-pairing agent, not ideal for MS applications.[26] |
This guide is intended to serve as a starting point for addressing the purification challenges associated with PROTACs containing the this compound moiety. Successful purification will always require a thoughtful, systematic approach tailored to the specific properties of your molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy N-methylazetidine-3-carboxamide hydrochloride | 864248-69-1 [smolecule.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labex.hu [labex.hu]
- 11. uhplcs.com [uhplcs.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. Ion Pairing Reagents For Hplc [lobachemie.com]
- 16. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 17. youtube.com [youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. waters.com [waters.com]
- 20. chromtech.com [chromtech.com]
- 21. gmpinsiders.com [gmpinsiders.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pharmtech.com [pharmtech.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.com]
Azetidine-Linked PROTACs: A Technical Guide to Overcoming Solubility Challenges
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, redirecting the cellular ubiquitin-proteasome system to degrade previously "undruggable" proteins.[1] Among the diverse architectures of these heterobifunctional molecules, those incorporating azetidine rings in their linker or ligand structures are increasingly common. Azetidine, a four-membered saturated heterocycle, can impart conformational rigidity and offer unique vectors for chemical modification.[2] However, like many PROTACs, these molecules often fall into the "beyond Rule of Five" (bRo5) chemical space, characterized by high molecular weight and lipophilicity, which frequently leads to significant solubility challenges.[3][4]
Poor aqueous solubility is a critical hurdle that can terminate the development of an otherwise promising drug candidate. It impacts every stage of discovery, from the reliability of in vitro assays to in vivo bioavailability and therapeutic efficacy.[5][] This technical support guide, designed for researchers, scientists, and drug development professionals, provides a structured approach to diagnosing, troubleshooting, and resolving the solubility issues associated with azetidine-linked PROTACs.
Section 1: Troubleshooting Guide - Common Solubility Problems & Solutions
This section addresses acute experimental problems in a direct question-and-answer format.
Q1: My azetidine-linked PROTAC is precipitating out of my aqueous buffer during an in vitro assay. What are my immediate next steps?
A1: Precipitation during an assay is a common sign that the compound's concentration exceeds its kinetic solubility in the specific assay medium. The immediate goal is to achieve a homogenous solution to ensure reliable data.
-
Step 1: Confirm Maximum Soluble Concentration. First, determine the kinetic solubility of your PROTAC in the exact assay buffer. This establishes an upper concentration limit for your experiments.[7] A simple method is to prepare serial dilutions of a high-concentration DMSO stock into the buffer, incubate, and visually or instrumentally (e.g., via nephelometry) inspect for precipitation.
-
Step 2: Adjust Assay pH. The nitrogen atom in the azetidine ring is basic and can be protonated.[3] If your assay is tolerant to pH changes, attempt to lower the buffer pH slightly (e.g., from 7.4 to 6.8). This will increase the proportion of the protonated, more polar, and thus more soluble form of your PROTAC.[7]
-
Step 3: Introduce a Co-solvent. For many in vitro assays, the inclusion of a small percentage of an organic co-solvent is acceptable and effective.[7]
-
DMSO: Most stock solutions are made in DMSO. Ensure the final concentration in your assay is low, typically ≤0.5%, as higher concentrations can be cytotoxic or interfere with biological processes.
-
Ethanol or PEG400: These can also be effective. Always run a vehicle control to confirm the co-solvent at the chosen concentration does not affect the assay outcome.[7]
-
-
Step 4: Re-evaluate Stock Solution Preparation. Ensure your DMSO stock is fully dissolved and free of particulates before dilution. Use fresh, anhydrous DMSO, as moisture can sometimes cause less soluble compounds to crash out.[7]
Q2: I'm observing poor cellular permeability, which I suspect is due to low solubility. How can I confirm this and what structural modifications should I consider?
A2: Poor permeability and low solubility are often intertwined challenges for PROTACs.[5][8] A compound that precipitates in the aqueous environment outside the cell will not be available for passive diffusion across the cell membrane.
-
Confirmation: The link can be confirmed by measuring solubility in your specific cell culture media.[7] If the compound precipitates at the tested concentrations, the effective concentration available to the cells is unknown and lower than intended, leading to apparently poor permeability and inconsistent results.[7] The presence of serum proteins like BSA in media can sometimes improve solubility, so it's crucial to test in the complete medium.[7]
-
Structural Modification Strategies:
-
Linker Optimization (The Primary Lever): The linker offers the most flexibility for modification without altering binding to the target or E3 ligase.[1][9]
-
Incorporate Polar, Ionizable Groups: Replace a purely aliphatic portion of the linker with a more polar, rigid heterocycle like piperidine or a pyridine motif.[1][10] These contain basic nitrogen atoms that, like azetidine, can be protonated at physiological pH, significantly boosting aqueous solubility.[1][7]
-
Add PEG Moieties: Short polyethylene glycol (PEG) chains are a classic strategy to increase hydrophilicity and water solubility.[11][12] However, this can also increase molecular weight and flexibility, which may negatively impact permeability.
-
-
Balance Lipophilicity and Polarity: High lipophilicity (LogP/LogD) is a primary driver of poor solubility.[7] The goal is to reduce lipophilicity without sacrificing permeability. Computational tools can predict LogP and topological polar surface area (TPSA). While predictive models for PROTACs are still evolving, they can provide valuable guidance.[5][13][14] The aim is to find a balance, as increasing TPSA too much can hinder membrane crossing.[5]
-
Q3: My PROTAC shows good in vitro degradation but fails in vivo due to poor bioavailability. What formulation strategies can I explore?
A3: This is a classic "bench-to-bedside" challenge. Poor aqueous solubility is a primary cause of low oral bioavailability for PROTACs.[15] Advanced formulation is often not just an option but a necessity.
-
Amorphous Solid Dispersions (ASDs): ASDs are a powerful technique for improving the dissolution of poorly soluble drugs.[15][16] By dispersing the PROTAC amorphously within a polymer matrix (e.g., HPMCAS, Soluplus®), you prevent crystallization and enable the generation of a supersaturated solution upon contact with aqueous media in the gastrointestinal tract, which can significantly enhance absorption.[15][16][17]
-
Lipid-Based Formulations: For highly lipophilic PROTACs, lipid-based systems can be very effective.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[7] This formulation can keep the drug solubilized in vivo, improving its absorption.
-
-
Nanoparticle Formulations: Encapsulating the PROTAC into polymeric nanoparticles or liposomes can improve solubility, protect it from premature metabolism, and modify its pharmacokinetic profile.[7][16]
-
Use of Biorelevant Media for Screening: Standard buffers may not reflect in vivo conditions. Screening solubility in simulated intestinal fluids (e.g., FaSSIF, FeSSIF) can provide more predictive insights.[9] Some PROTACs show markedly better solubility in these media, which has led to clinical strategies of administering the drug with food to stimulate bile secretion and improve solubilization.[9]
Section 2: Deep Dive - Strategic Approaches to Enhance Solubility
The Role of the Azetidine Moiety
The azetidine ring itself is a small, polar heterocycle.[18] Its inclusion can be a deliberate strategy to improve physicochemical properties compared to more lipophilic carbocyclic rings like cyclobutane.[19] The key feature is its nitrogen atom, which acts as a hydrogen bond acceptor and can be protonated, directly contributing to aqueous solubility. However, in a large PROTAC molecule, the properties of the warhead and E3 ligand often dominate, and the overall molecular lipophilicity can easily overwhelm the modest solubilizing contribution of a single azetidine ring.[7] Therefore, solubility must be addressed holistically.
A Workflow for Solubility Enhancement
A systematic approach is crucial for efficiently tackling solubility issues. The following workflow outlines a logical progression from initial problem identification to advanced solutions.
Caption: A workflow for diagnosing and resolving PROTAC solubility issues.
Data-Driven Chemical Modification
Optimizing the molecular structure is a core medicinal chemistry activity. For PROTACs, this requires a multi-parameter balancing act.
Table 1: Impact of Linker Modifications on Physicochemical Properties
| Linker Type | Representative Moiety | Typical Impact on Solubility | Typical Impact on Permeability | Key Considerations |
|---|---|---|---|---|
| Aliphatic | -(CH2)n- | Low | High (if LogD is optimal) | Can lead to high lipophilicity and poor solubility.[11] |
| PEG-based | -(CH2CH2O)n- | High | Moderate to Low | Increases hydrophilicity but also MW and flexibility.[11][12] |
| Heterocyclic | Piperidine, Piperazine | Moderate to High | Moderate | Adds polarity and rigidity; basic nitrogens can be protonated.[1][10] |
| Rigid Aryl | p-disubstituted Phenyl | Low | Moderate | Can improve cell permeability over PEG linkers but reduces solubility.[9] |
Section 3: Experimental Protocols
Protocol 3.1: Kinetic Solubility Assessment by Nephelometry
This protocol provides a rapid way to determine the concentration at which a compound begins to precipitate from a solution.
-
Materials:
-
PROTAC stock solution (e.g., 10 mM in 100% DMSO).
-
Aqueous buffer of interest (e.g., PBS pH 7.4, cell culture medium).
-
96-well clear-bottom plate.
-
Plate reader with nephelometry or turbidity reading capabilities.
-
-
Methodology:
-
Prepare a dilution series of your PROTAC in 100% DMSO in a separate plate (e.g., from 10 mM down to ~10 µM).
-
In the 96-well analysis plate, add 98 µL of the aqueous buffer to each well.
-
Transfer 2 µL of each DMSO stock concentration into the corresponding wells of the analysis plate, creating a final DMSO concentration of 2%. This will generate a final PROTAC concentration range (e.g., from 200 µM down to 0.2 µM). Mix well.
-
Include buffer-only and buffer + 2% DMSO wells as negative controls.
-
Incubate the plate at room temperature or 37°C for 1-2 hours.
-
Read the plate on a nephelometer.
-
-
Data Analysis:
-
Plot the nephelometry signal against the PROTAC concentration.
-
The point at which the signal begins to rise significantly above the baseline (vehicle control) is the kinetic solubility limit.
-
Protocol 3.2: Preparation of a Simple Co-solvent Formulation for In Vitro Assays
This protocol is for solubilizing a problematic PROTAC for cellular or biochemical assays.
-
Materials:
-
PROTAC (solid).
-
Solvents: DMSO, PEG400, Tween 80.
-
Aqueous vehicle (e.g., Saline or PBS).
-
-
Vehicle Preparation (Example: 5% DMSO, 40% PEG400, 55% Saline):
-
In a sterile tube, add 50 µL of DMSO.
-
Add 400 µL of PEG400. Vortex to mix.
-
Add 550 µL of saline. Vortex thoroughly until a clear, homogenous solution is formed. This creates a 1 mL stock of the co-solvent vehicle.
-
-
PROTAC Formulation:
-
Weigh the required amount of PROTAC to make a high-concentration stock (e.g., 10 mg/mL) in the co-solvent vehicle.
-
Add the vehicle to the solid PROTAC and vortex, sonicate, and gently warm as needed to achieve complete dissolution.
-
This stock can then be serially diluted in the assay medium for your experiment.
-
-
Crucial Control: Always test the effect of the vehicle alone (at the highest concentration used) on your assay to ensure it does not produce artifacts.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Why focus on the linker for solubility instead of the warhead or E3 ligand? The warhead and E3 ligase ligand are intricately designed to bind to their respective protein targets. Any modification risks disrupting this binding and abolishing the PROTAC's activity. The linker, in contrast, is primarily responsible for positioning the two ends correctly and does not typically have specific binding interactions, making it much more tolerant to chemical modifications aimed at improving physicochemical properties.[1][9]
FAQ 2: What is the "hook effect" and how does poor solubility contribute to it? The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC decreases at very high concentrations. This is caused by the formation of unproductive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that outcompete the formation of the productive ternary complex (Target-PROTAC-E3 Ligase). Poor solubility can exacerbate this or be mistaken for it. If a compound precipitates at high concentrations, the actual soluble concentration is much lower than intended, leading to a drop-off in activity that mimics a hook effect.[16]
FAQ 3: Are there any "solubility-enhancing" E3 ligase ligands I should consider? While all common E3 ligase ligands (e.g., for VHL, CRBN) contribute to the high molecular weight and lipophilicity of PROTACs, some may have slightly more favorable properties than others.[3][4] For example, ligands can be modified with polar groups, but this is a delicate balance against binding affinity. The choice of E3 ligase is typically driven by the biology of the target and cell type rather than solubility alone. The linker remains the primary tool for solubility optimization.[20]
FAQ 4: How early in the drug discovery process should I focus on solubility? As early as possible. Solubility should be considered a critical parameter from the moment of initial design.[5][] Using in silico tools to predict solubility for designed compounds can help prioritize which molecules to synthesize.[21] Measuring the solubility of the very first synthesized batches of a new PROTAC can save immense resources by identifying potential liabilities early, allowing for iterative chemical modifications before significant investment in extensive biological testing.[22]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidines - Enamine [enamine.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. precisepeg.com [precisepeg.com]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PROTAC Bioavailability Prediction Service - CD ComputaBio [computabio.com]
- 22. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
minimizing epimerization during coupling of chiral azetidine carboxamides
A Guide to Minimizing Epimerization During Amide Coupling
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, practical solutions for a common and critical challenge in drug development: preserving the stereochemical integrity of chiral azetidine-2-carboxamides during amide bond formation. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding and actionable protocols necessary to overcome epimerization issues in your research.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of azetidine carboxamide coupling?
Epimerization is an undesired chemical process where the configuration at a single chiral center of a molecule is inverted.[1] In the synthesis of chiral azetidine-2-carboxamides, this almost always refers to the inversion of the stereocenter at the α-carbon (C2) of the azetidine ring during the activation and coupling of the carboxylic acid. This converts the desired enantiomer (e.g., the L-isomer) into its corresponding diastereomeric product (the D-isomer), compromising the stereochemical purity of your final compound.[2]
Q2: Why is controlling epimerization so critical?
The three-dimensional structure of a molecule is paramount to its biological function. For pharmaceutical compounds, even a minor amount of an unintended stereoisomer can lead to:
-
Reduced Biological Activity: The unwanted epimer may have significantly lower or no affinity for the biological target.[1]
-
Altered Pharmacological Profile: The epimer could have different absorption, distribution, metabolism, and excretion (ADME) properties or even off-target toxicity.
-
Purification Nightmares: The resulting products are diastereomers, which often have very similar physical properties, making their separation by standard chromatography extremely difficult and costly, leading to significant yield loss.[1]
-
Regulatory Hurdles: Regulatory agencies like the FDA have stringent requirements for the stereochemical purity of chiral drugs.
Q3: What are the primary chemical mechanisms that cause epimerization?
Understanding the underlying mechanisms is key to preventing epimerization. There are two primary base-catalyzed pathways for the loss of stereochemical integrity during amide coupling.[3][4]
-
Oxazolone Formation (Most Common Pathway): The activated carboxylic acid of the N-protected azetidine can undergo intramolecular cyclization to form a planar, achiral 5(4H)-oxazolone intermediate.[1][3][5] The proton at the α-carbon of this intermediate is highly acidic and is easily abstracted by a base. Reprotonation can occur from either face, leading to a racemic mixture of the oxazolone, which then reacts with the amine to yield a mixture of diastereomeric products.[3][5]
-
Direct Enolization (Direct Hα Abstraction): A sufficiently strong base can directly abstract the acidic α-proton from the activated carboxylic acid intermediate (e.g., an O-acylisourea or active ester).[3] This forms a planar enolate, which, upon reprotonation, can also lead to inversion of the stereocenter. This pathway is more likely with amino acids that have particularly acidic α-protons.[3]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific problems you might encounter during your coupling reactions.
Q4: I'm observing >5% epimerization using a standard carbodiimide (EDC or DIC) with HOBt. What should I change first?
This is a classic issue. While cost-effective, carbodiimides can generate highly reactive O-acylisourea intermediates that are prone to oxazolone formation.[6]
Root Cause Analysis & Solutions:
-
Sub-optimal Additive: HOBt is a good racemization suppressor, but superior alternatives exist.[7]
-
Solution: Switch your additive from HOBt to 1-hydroxy-7-azabenzotriazole (HOAt) or a non-explosive alternative like OxymaPure® . HOAt is more acidic and the resulting active ester is more stable and less prone to racemization.[8][9][10] The nitrogen at the 7-position is also thought to provide anchimeric assistance during the coupling, accelerating the desired reaction over epimerization.
-
-
Reaction Temperature: Higher temperatures accelerate all reactions, including epimerization.[11]
-
Solution: Perform the reaction at a lower temperature. Start by cooling the activation step to 0 °C in an ice bath. If epimerization persists, attempt the reaction at -15 °C or -20 °C .[11]
-
-
Base Selection: The base can be a major contributor. If you are using triethylamine (TEA) or diisopropylethylamine (DIPEA), their higher basicity can readily promote proton abstraction.[3]
Q5: I switched to a uronium salt like HATU/HBTU with DIPEA in DMF, but I still see significant epimerization. What's wrong?
Uronium/aminium salt reagents like HATU are highly efficient but are not immune to causing epimerization, especially under sub-optimal conditions.[13]
Root Cause Analysis & Solutions:
-
Prolonged Pre-activation: Allowing the carboxylic acid, coupling reagent, and base to stir for too long before adding the amine is a common mistake. This builds up a high concentration of the activated intermediate, giving it more time to epimerize.[11][14]
-
Solution: Minimize pre-activation time to less than 5 minutes . Better yet, use an in-situ activation approach: add the coupling reagent to a mixture of the carboxylic acid and the amine, so the activated species is consumed as it forms.[11]
-
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) can stabilize the charged intermediates involved in epimerization pathways, thus accelerating the side reaction.
-
Solution: Switch to a less polar solvent. Dichloromethane (DCM) is an excellent first choice and has been shown to suppress epimerization.[11] Ensure your starting materials are sufficiently soluble.
-
-
Base and Reagent Stoichiometry: Using a large excess of base can exacerbate the problem.
-
Solution: Carefully control your stoichiometry. Use only the required amount of base (typically 2.0-2.5 equivalents if starting from the acid and amine salt).
-
Q6: My azetidine substrate is particularly sterically hindered. My coupling reactions are slow, and forcing the conditions is causing epimerization. What reagent class is best?
For sterically demanding couplings, reaction rate is key. A slow coupling gives the activated intermediate more time to epimerize.[15] You need a highly reactive system that favors the desired aminolysis over epimerization.
Recommendations:
-
HATU/HOAt System: This is often the go-to system for difficult couplings. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) reacts to form a highly reactive OAt ester, which couples quickly.[13]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyAOP are also highly effective for hindered couplings and are generally considered to have a lower risk of causing epimerization.[6]
-
COMU: This newer uronium reagent based on OxymaPure is exceptionally fast and efficient, making it an excellent choice for challenging couplings where speed is needed to outcompete epimerization.[16]
| Reagent Class | Common Examples | Recommended Additive | Typical Base | Epimerization Risk | Key Considerations |
| Carbodiimide | EDC, DIC | HOAt, OxymaPure | NMM | Moderate to High | Cost-effective. Additive is essential.[6][8] |
| Uronium/Aminium | HATU, HBTU, HCTU | (Internal: HOAt/HOBt) | DIPEA, NMM | Low to Moderate | Very fast and efficient. Risk of guanidinylation side reaction.[6][14] |
| Phosphonium | PyBOP, PyAOP | (Internal: HOBt/HOAt) | DIPEA, NMM | Low | Highly effective for hindered couplings.[6] |
| Triazine-based | CDMT | NMM | NMM | Low | Stable, crystalline reagent. Good for one-pot procedures.[17] |
Table 1: Comparison of Common Coupling Reagent Classes.
Experimental Protocols
Protocol 1: Low-Epimerization Coupling using HATU/HOAt
This protocol is optimized to minimize contact time of the activated species before coupling.[11]
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the chiral N-protected azetidine-2-carboxylic acid (1.0 eq.) and the amine component (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) or N-methylmorpholine (NMM) (2.5 eq.) to the mixture and stir for 2 minutes.
-
Activation & Coupling: Add a solution of HATU (1.05 eq.) and HOAt (1.05 eq.) in anhydrous DCM to the reaction mixture dropwise. Note: Some protocols add the solid reagents directly, but pre-dissolving can aid in controlled addition.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm slowly to room temperature. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid (or 1N HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Crucially, analyze the purified product for diastereomeric purity using chiral HPLC.
Analytical Methods for Quantifying Epimerization
You cannot fix a problem you cannot measure. Accurate quantification of the diastereomeric ratio (dr) is essential.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a suitable chiral stationary phase (CSP), you can achieve baseline separation of the desired product and its epimer, allowing for accurate integration and determination of the dr or diastereomeric excess (de).[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diastereomers, ¹H or ¹⁹F NMR can often be used for quantification without derivatization. Protons adjacent to the newly formed amide bond or near the chiral centers may show distinct chemical shifts and/or coupling constants for each diastereomer, allowing for quantification by integration.
-
LC-MS: While standard LC-MS will not separate epimers (as they are isobaric), it is an invaluable tool for monitoring reaction completion. Coupling your MS to a chiral HPLC system (Chiral LC-MS) provides both separation and mass identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.uniurb.it [people.uniurb.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nbinno.com [nbinno.com]
- 18. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
Technical Support Center: Scaling Up Reactions Involving N,N-dimethylazetidine-3-carboxamide Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-dimethylazetidine-3-carboxamide hydrochloride. This guide is designed to provide in-depth, practical solutions to challenges you may encounter when scaling up reactions involving this versatile building block. Given the specialized nature of this compound, this guide synthesizes fundamental principles of organic process chemistry with specific considerations for its unique structural motifs: a strained azetidine ring, a tertiary amide, and its formulation as a hydrochloride salt.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the primary safety precautions for handling this compound?
A1: As with any chemical, a thorough review of the Safety Data Sheet (SDS) is the first step.[1][2][3][4] For this compound, pay close attention to the following:
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat, is mandatory.[3][5]
-
Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[1][2][3]
-
Hygroscopicity: Like many hydrochloride salts, this compound can be hygroscopic. Store it in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere, to maintain its integrity.[4]
Q2: How does the hydrochloride salt form affect solubility and initial reaction setup?
A2: The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[6] This is advantageous for storage and stability. However, for most organic reactions where the azetidine nitrogen needs to act as a nucleophile or base, the protonated form is unreactive. Therefore, a preliminary neutralization step (free-basing) is almost always required.
Q3: What are the most common side reactions to anticipate with azetidine-containing compounds?
A3: The primary challenge with azetidines stems from their inherent ring strain, making them susceptible to certain side reactions, especially under harsh conditions.[7][8] Key concerns include:
-
Ring-Opening: The four-membered ring can be opened by strong nucleophiles, acids, or bases, leading to acyclic amine derivatives.[7][9]
-
Polymerization: Under certain conditions, intermolecular reactions can lead to the formation of dimers or polymers, which complicates purification.[7][8]
-
Rearrangements: In the presence of strong acids or at elevated temperatures, rearrangements of the azetidine ring can occur.[7]
Part 2: Troubleshooting Guide for Common Scale-Up Challenges
Scaling up a reaction is not merely about using larger flasks and more reagents. Issues related to mass and heat transfer, reagent addition, and workup procedures become magnified.[10][11]
Issue 1: Incomplete or Problematic Neutralization (Free-Basing)
Symptom: Your reaction yield is low, and starting material is recovered, or an emulsion forms during the aqueous workup, making extraction difficult.
Root Cause Analysis: The protonated azetidine nitrogen is non-nucleophilic. Incomplete neutralization means a portion of your starting material is inactive. The resulting ammonium salt can also act as an emulsifying agent during workup.
Solutions:
-
Stoichiometry of Base: Use at least 1.05-1.10 equivalents of a suitable base (e.g., NaHCO₃, K₂CO₃, or an organic base like triethylamine) to ensure complete deprotonation.
-
Solvent Choice: Perform the neutralization in a biphasic system (e.g., dichloromethane/water or ethyl acetate/water). The organic free base is soluble in the organic layer, driving the equilibrium towards the deprotonated form.
-
Monitoring: Before proceeding with the main reaction, check the pH of the aqueous layer to ensure it is basic. A small sample of the organic layer can be analyzed by TLC or LCMS to confirm the disappearance of the salt and the appearance of the free base.
-
Extraction of Free Base: After neutralization, the free base must be thoroughly extracted into an organic solvent. Use multiple extractions with a suitable solvent (e.g., 3x with dichloromethane). Washing the combined organic layers with brine can help break emulsions and remove residual water.[12]
Issue 2: Poor Yield or Side Products in Amide Reduction
Symptom: When attempting to reduce the N,N-dimethylcarboxamide to the corresponding amine, you observe low conversion, the formation of alcohol byproducts (from C-N cleavage), or complex reaction mixtures.
Root Cause Analysis: Amide reduction is challenging. The choice of reducing agent and reaction conditions is critical. Over-reduction or alternative reaction pathways can compete with the desired transformation. While reduction to the amine (via C-O cleavage) is common, harsh conditions can sometimes lead to reduction to the alcohol (via C-N cleavage).[13]
Solutions:
-
Reagent Selection:
-
Borane Complexes: Borane-THF (B₂H₆) or borane-dimethyl sulfide (BMS) are generally effective and selective for reducing tertiary amides to amines. They are often preferred for their chemoselectivity.
-
Metal Hydrides: Lithium aluminum hydride (LAH) is a powerful reducing agent but can be less selective and requires careful handling, especially on a large scale due to its high reactivity with water.
-
-
Control of Exotherm: Amide reductions are often highly exothermic.[14] On a large scale, this can lead to dangerous temperature runaways.
-
Slow Addition: Add the reducing agent slowly to a cooled solution of the amide.
-
Monitoring: Monitor the internal reaction temperature closely. A rise in temperature indicates the reaction is proceeding.
-
Cooling Capacity: Ensure your reactor has adequate cooling capacity to manage the heat generated.[15][16]
-
-
Workup Procedure: The quench of excess hydride reagent is also highly exothermic and generates hydrogen gas. Design a quenching procedure that involves slow, controlled addition of a reagent like ethyl acetate, followed by aqueous workup (e.g., Fieser workup for LAH).
Issue 3: Thermal Runaway and Impurity Generation
Symptom: The reaction temperature increases uncontrollably, leading to a dark-colored reaction mixture and the formation of numerous impurities, potentially including ring-opened products.
Root Cause Analysis: The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation much less efficient than in a laboratory flask.[10] An exothermic reaction that is easily controlled on a 1-gram scale can become a serious safety hazard on a 1-kilogram scale.[10][14]
Solutions:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the rate of heat evolution. This data is critical for safe process design.
-
Semi-Batch Operation: Instead of adding all reagents at once, add the most reactive component portion-wise or via a syringe pump, allowing the cooling system to keep pace with the heat generation.[14]
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the system.
-
Solvent Choice: Select a solvent with a higher boiling point to provide a wider operating temperature window, but be mindful that higher temperatures can also accelerate decomposition pathways.
Part 3: Experimental Protocols & Visual Workflows
Protocol 1: Scalable Free-Basing of this compound
This protocol describes a robust method for generating the free base in solution, ready for subsequent reaction.
-
Setup: In a reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge this compound (1.0 eq).
-
Dissolution: Add deionized water (5-10 volumes) and an appropriate organic solvent (e.g., dichloromethane, 10 volumes). Begin stirring.
-
Neutralization: Prepare a solution of saturated sodium bicarbonate (NaHCO₃) or 10% potassium carbonate (K₂CO₃). Slowly add the basic solution via the addition funnel. Monitor the pH of the aqueous layer, aiming for a final pH of 8-9.
-
Extraction: Stop agitation and allow the layers to separate. Drain the lower organic layer. Add fresh organic solvent (5 volumes) to the aqueous layer, stir for 15 minutes, and separate again. Repeat the extraction one more time.
-
Drying & Concentration: Combine the organic layers and wash with brine (2 volumes). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base, typically as an oil.
Visual Workflow: Decision-Making for Scale-Up
This diagram outlines the critical decision points when planning to scale up a reaction involving this substrate.
Caption: A decision tree for scaling up reactions.
Troubleshooting Logic Flow: Amide Reduction
This diagram illustrates a logical path for troubleshooting common issues during the scale-up of an amide reduction.
Caption: Troubleshooting flowchart for amide reduction.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. Buy N-methylazetidine-3-carboxamide hydrochloride | 864248-69-1 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 12. Sciencemadness Discussion Board - Extraction problems. - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 15. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 16. labunlimited.co.uk [labunlimited.co.uk]
Validation & Comparative
The Azetidine Moiety in Muscarinic M1 Receptor Agonism: A Comparative Guide to Structure-Activity Relationships
A Deep Dive into the SAR of N,N-dimethylazetidine-3-carboxamide Analogs and Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease, the M1 muscarinic acetylcholine receptor (mAChR) has emerged as a promising target. Agonists of this receptor have the potential to enhance cognitive function and alleviate some of the debilitating symptoms of these conditions.[1][2] The development of selective M1 agonists has been a significant challenge due to the high homology among the five muscarinic receptor subtypes. This guide delves into the structure-activity relationship (SAR) of a specific class of compounds, N,N-dimethylazetidine-3-carboxamide hydrochloride analogs, providing a comparative analysis of their potential performance against other M1 agonists and detailing the experimental methodologies crucial for their evaluation.
While direct experimental data on this compound analogs is limited in publicly available literature, by examining the SAR of structurally related azetidine-containing muscarinic agonists and bioisosteric replacements for classical muscarinic agents like arecoline, we can construct a robust predictive framework for the development of novel M1-selective compounds.
The Azetidine Scaffold: A Privileged Structure for Muscarinic Agonism
The rigid four-membered azetidine ring serves as a valuable scaffold in medicinal chemistry, offering a constrained conformation that can enhance binding affinity and selectivity for a specific receptor subtype.[3][4] In the context of muscarinic agonists, the azetidine ring can be seen as a bioisosteric replacement for the piperidine ring found in arecoline, a well-known natural muscarinic agonist.[5] The nitrogen atom within the azetidine ring is crucial for the interaction with the orthosteric binding site of the muscarinic receptor, mimicking the quaternary ammonium group of acetylcholine.[6]
Key Structural Modifications and Their Anticipated Effects
The exploration of the SAR of N,N-dimethylazetidine-3-carboxamide analogs would logically focus on three primary regions of the molecule: the azetidine ring, the carboxamide linker, and the N,N-dimethyl substituents.
Substitutions on the azetidine ring can significantly impact potency and selectivity. For instance, the introduction of small alkyl groups could influence the orientation of the molecule within the binding pocket. However, larger, bulky substituents may lead to a decrease in activity due to steric hindrance.[3] The stereochemistry of any substituents on the azetidine ring is also a critical factor, as muscarinic receptors are known to exhibit stereoselectivity.[6]
The carboxamide group in N,N-dimethylazetidine-3-carboxamide serves as a key hydrogen bond acceptor and is a bioisosteric replacement for the ester group in arecoline.[7][8] Modifications to this linker are a pivotal aspect of the SAR. Altering the electronic properties of the carboxamide through the introduction of different substituents on the nitrogen atom can modulate the compound's affinity and efficacy. Studies on related amide-containing muscarinic agonists suggest that the amide moiety can effectively replace the ester group while potentially offering improved metabolic stability.[8]
The N,N-dimethyl groups on the carboxamide are expected to influence the compound's solubility, lipophilicity, and interaction with the receptor. Varying the size and nature of these alkyl groups can lead to changes in potency and selectivity. For example, replacing the methyl groups with larger alkyl chains or cyclic structures could explore additional binding interactions within the receptor.
Comparative Analysis: Azetidine Carboxamides vs. Other M1 Agonists
To contextualize the potential of N,N-dimethylazetidine-3-carboxamide analogs, it is essential to compare them with other classes of M1 muscarinic agonists.
| Compound Class | General Structure | Key SAR Features | Potential Advantages | Potential Disadvantages |
| Arecoline Analogs | Tetrahydropyridine with an ester group | The ester group is crucial for activity, but susceptible to hydrolysis. Modifications to the tetrahydropyridine ring and the ester chain have been extensively studied.[9] | Well-established SAR. | Poor metabolic stability and lack of subtype selectivity.[5] |
| Xanomeline Analogs | Tetrahydropyridine with a thiadiazole moiety | The thiadiazole ring acts as a bioisostere for the ester group. The length of the alkoxy side chain on the thiadiazole is critical for M1 selectivity.[10] | Demonstrated functional selectivity for M1/M4 receptors. | Potential for off-target effects at higher concentrations. |
| Quinuclidine Derivatives | Rigid bicyclic amine structure | The rigid framework provides high affinity. The nature of the substituent at the 3-position dictates agonist versus antagonist activity.[2] | High potency. | Can suffer from a lack of subtype selectivity. |
| N,N-dimethylazetidine-3-carboxamide Analogs (Predicted) | Azetidine with a carboxamide group | The azetidine ring offers a constrained scaffold. The carboxamide provides a metabolically stable alternative to an ester. Substitutions on the amide nitrogen and the azetidine ring are key to optimizing activity. | Potentially improved metabolic stability and the opportunity for fine-tuning selectivity through modifications at multiple positions. | The SAR is less established compared to other classes. |
Experimental Protocols for Evaluating Muscarinic Agonist Activity
The rigorous evaluation of novel N,N-dimethylazetidine-3-carboxamide analogs requires a suite of well-defined in vitro assays. The following protocols provide a foundation for characterizing the pharmacological profile of these compounds.
M1 Muscarinic Receptor Binding Assay
This assay determines the affinity of the test compounds for the M1 muscarinic receptor.
Principle: A radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is used to label the M1 receptors in a membrane preparation from cells expressing the human M1 receptor. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.[11][12]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human M1 muscarinic receptor (e.g., CHO-K1 cells).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes (5 µ g/well ) with a fixed concentration of [³H]-NMS and varying concentrations of the test compound for 2 hours at room temperature.
-
Termination: Terminate the binding reaction by rapid filtration through GF/B filters.
-
Washing: Wash the filters to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors like the M1 receptor, leading to an increase in intracellular calcium.[13][14][15][16][17]
Principle: Cells expressing the M1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding and receptor activation, intracellular calcium levels rise, leading to an increase in fluorescence intensity.
Protocol:
-
Cell Culture: Plate CHO-K1 cells stably expressing the human M1 receptor in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader immediately after compound addition.
-
Data Analysis: Plot the change in fluorescence as a function of compound concentration to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).
[³⁵S]GTPγS Binding Assay
This assay provides a direct measure of G protein activation following receptor stimulation and is useful for distinguishing between full and partial agonists.[18][19][20][21][22]
Principle: In the presence of an agonist, the G protein associated with the receptor exchanges GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this exchange, as its incorporation is proportional to receptor activation.
Protocol:
-
Membrane Preparation: Use membranes from cells expressing the M1 receptor.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and saponin.
-
Incubation: Incubate the membranes with varying concentrations of the test compound, a fixed concentration of [³⁵S]GTPγS, and GDP at room temperature for 30-60 minutes.
-
Termination: Terminate the reaction by rapid filtration through GF/C filters.
-
Washing: Wash the filters to remove unbound [³⁵S]GTPγS.
-
Detection: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the EC₅₀ and Emax (maximal effect) values from the concentration-response curve.
Visualizing the Path Forward: SAR and Experimental Workflow
Figure 1: Hypothesized Structure-Activity Relationship for N,N-dimethylazetidine-3-carboxamide Analogs
A diagram illustrating the key sites for chemical modification on the N,N-dimethylazetidine-3-carboxamide scaffold and their predicted impact on pharmacological properties.
Figure 2: Experimental Workflow for the Evaluation of Novel Muscarinic Agonists
A flowchart outlining the key experimental steps for the synthesis, in vitro characterization, and optimization of novel muscarinic M1 receptor agonists.
Conclusion
The development of selective M1 muscarinic agonists remains a critical endeavor in the quest for effective treatments for Alzheimer's disease and other cognitive disorders. While the direct SAR of this compound analogs is yet to be fully elucidated, the principles derived from related azetidine-containing compounds and other muscarinic agonists provide a strong foundation for future drug discovery efforts. The strategic modification of the azetidine ring, the carboxamide linker, and the N-substituents, coupled with rigorous in vitro evaluation using the detailed protocols provided, will be instrumental in identifying novel candidates with improved potency, selectivity, and pharmacokinetic properties. This comparative guide serves as a valuable resource for researchers dedicated to advancing the field of muscarinic receptor modulation.
References
- 1. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosteres of arecoline as novel CNS-active muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioisosteres of arecoline: 1,2,3,6-tetrahydro-5-pyridyl-substituted and 3-piperidyl-substituted derivatives of tetrazoles and 1,2,3-triazoles. Synthesis and muscarinic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Muscarinic M1 receptors activate phosphoinositide turnover and Ca2+ mobilisation in rat sympathetic neurones, but this signalling pathway does not mediate M-current inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. device.report [device.report]
- 21. researchgate.net [researchgate.net]
- 22. resources.revvity.com [resources.revvity.com]
Navigating Novel Linker Architectures: A Comparative Guide to PROTACs Featuring Azetidine-Based Scaffolds
A Senior Application Scientist's Perspective on the Potential Utility of N,N-dimethylazetidine-3-carboxamide Hydrochloride in PROTAC Design
For researchers, scientists, and drug development professionals, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) represent a frontier in targeted protein degradation. The choice of linker, the bridge connecting the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of the potential biological activity of PROTACs synthesized with the novel moiety, this compound.
While direct experimental data for PROTACs incorporating this specific linker component is not yet prevalent in published literature, we can extrapolate its potential performance by examining the well-established roles of its constituent parts—the azetidine ring and the N,N-dimethylcarboxamide group—in medicinal chemistry and PROTAC design. This guide will compare these projected attributes to those of commonly employed linker classes, offering a scientifically grounded framework for considering its application.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[3][4] They function by bringing a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][5]
Caption: General mechanism of action for a PROTAC molecule.
Comparative Analysis of Linker Scaffolds
The linker is not merely a passive spacer but an active contributor to the PROTAC's overall performance.[1][6] Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[1][7]
| Linker Type | Key Characteristics | Potential Advantages | Potential Disadvantages |
| Alkyl Chains | Flexible, hydrophobic. | Synthetically accessible, allows for broad conformational sampling. | Can lead to poor solubility and high metabolic instability. May not enforce a productive ternary complex conformation. |
| Polyethylene Glycol (PEG) | Flexible, hydrophilic. | Improves aqueous solubility and cell permeability.[8] | Can increase molecular weight and flexibility, potentially leading to off-target effects. |
| Piperidine/Piperazine | Rigid, hydrophilic. | Enhances metabolic stability and solubility.[9] Provides conformational constraint, which can lead to more potent and selective PROTACs.[9] | Synthesis can be more complex. The rigid structure may not be optimal for all target-E3 ligase pairs. |
| Hypothetical Azetidine-based (N,N-dimethylazetidine-3-carboxamide) | Rigid, polar. | The azetidine ring can provide conformational rigidity similar to piperidine but with a different vector in 3D space.[10][11] The N,N-dimethylcarboxamide group can enhance solubility and provide a hydrogen bond acceptor. | The four-membered azetidine ring can be synthetically challenging to incorporate and may have different metabolic stability compared to six-membered rings. The overall impact on ternary complex formation is unknown and would require empirical testing. |
The Potential Role of this compound in PROTAC Design
The structure of N,N-dimethylazetidine-3-carboxamide suggests several properties that could be advantageous in a PROTAC linker:
-
Conformational Rigidity: The strained four-membered azetidine ring would introduce a degree of rigidity to the linker. This can be beneficial in pre-organizing the warhead and E3 ligase ligand into a conformation favorable for ternary complex formation, potentially increasing potency and selectivity.[9][12]
-
Improved Physicochemical Properties: The N,N-dimethylcarboxamide is a polar group that can improve the solubility of the PROTAC molecule, a common challenge in PROTAC development.[9] The hydrochloride salt form further indicates a strategy to enhance aqueous solubility.
-
Novel Chemical Space: This moiety offers a unique geometric and electronic profile compared to more common linker components, providing an opportunity to explore novel structure-activity relationships.
Challenges and Considerations:
-
Synthetic Feasibility: The synthesis of substituted azetidines can be more complex than that of their five- and six-membered ring counterparts.[5]
-
Metabolic Stability: The metabolic fate of the azetidine ring within a complex PROTAC molecule would need to be carefully evaluated.
-
Empirical Optimization: As with all PROTAC design, the optimal linker length and attachment points for an azetidine-containing linker would need to be determined empirically.[6]
Experimental Protocols for Evaluating Novel PROTACs
The biological activity of any new PROTAC, including one synthesized with this compound, must be rigorously evaluated. The following are standard, essential protocols.
Caption: A typical experimental workflow for the characterization of a novel PROTAC.
Western Blotting for Target Protein Degradation
Objective: To quantify the dose-dependent degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Cell Viability Assay (e.g., MTS Assay)
Objective: To assess the cytotoxic effect of the PROTAC on the cells.
Protocol:
-
Cell Plating and Treatment: Plate cells in 96-well plates. After 24 hours, treat with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for a period relevant to the expected downstream effects of protein degradation (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 (concentration for 50% inhibition of cell growth).
Illustrative Signaling Pathway: Targeting a Kinase with a Hypothetical PROTAC
Many PROTACs in development target kinases involved in cancer signaling. Below is a simplified representation of a generic kinase signaling pathway that could be disrupted by a PROTAC.
Caption: A simplified kinase signaling pathway targeted by a hypothetical PROTAC.
Conclusion
The development of novel PROTACs is a highly empirical process, where the linker plays a pivotal role in achieving desired biological activity.[1][6] While PROTACs synthesized with this compound are not yet described in the literature, a thorough analysis of its chemical components suggests it is a scaffold with promising potential. The inherent rigidity of the azetidine ring and the solubilizing nature of the N,N-dimethylcarboxamide group present a compelling combination for rational PROTAC design.[9][10] However, its true utility can only be unveiled through synthesis and rigorous biological evaluation using the standardized protocols outlined in this guide. Researchers venturing into this novel chemical space may unlock new avenues for developing potent and selective protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Validating Ternary Complex Formation with Azetidine-Linked PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1][2] Unlike traditional inhibitors, these heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to eliminate proteins of interest.[1][3] The entire mechanism hinges on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][4][] The linker connecting the two ends of the PROTAC is not merely a spacer but a critical determinant of the stability and conformation of this complex, profoundly influencing degradation efficiency.[1][6][7]
This guide provides an in-depth comparison of methodologies to validate ternary complex formation, with a special focus on the emerging class of azetidine-linked PROTACs. Azetidine rings and other rigid linkers are gaining traction over traditional flexible linkers (like PEG or alkyl chains) for their ability to pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of binding and enhancing ternary complex stability.[6][7] This can lead to improved potency, selectivity, and better pharmacokinetic properties.[6][7][8]
The Central Role of the Ternary Complex
The catalytic cycle of a PROTAC begins with the formation of the Protein of Interest (POI)-PROTAC-E3 Ligase ternary complex.[9] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for destruction by the proteasome.[3][] The stability and geometry of this complex are paramount; favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as positive cooperativity, can significantly enhance the complex's stability and, consequently, the degradation efficiency.[][7]
Why Azetidine Linkers? A Focus on Conformational Rigidity
While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used due to synthetic accessibility, they can incur a high entropic penalty upon binding, potentially destabilizing the ternary complex.[7] Rigid linkers, such as those incorporating azetidine, piperazine, or alkynes, restrict conformational freedom.[3][6][7]
Potential Advantages of Azetidine-Linked PROTACs:
-
Pre-organization: The constrained geometry can lock the PROTAC into a bioactive conformation that is optimal for ternary complex formation, reducing the entropic cost of binding.[6][7]
-
Enhanced Stability & Cooperativity: By optimizing the spatial orientation of the two ligands, rigid linkers can promote favorable protein-protein contacts between the target and the E3 ligase, leading to a more stable complex.
-
Improved Physicochemical Properties: The introduction of rigid, polar motifs can improve properties like aqueous solubility and metabolic stability compared to traditional hydrocarbon linkers.[8]
-
Increased Selectivity: A well-defined conformation can disfavor binding to off-target proteins, thereby improving selectivity.[6][7]
The validation of these hypothetical advantages requires robust, quantitative, and multi-faceted experimental approaches.
A Comparative Guide to Validation Assays
No single assay can provide a complete picture of ternary complex formation. A combination of in vitro biophysical methods and in cellulo cellular assays is essential for a thorough evaluation.
| Assay | Type | Information Provided | Throughput | Key Advantage | Key Limitation |
| Surface Plasmon Resonance (SPR) | Biophysical (In Vitro) | Affinity (KD), Kinetics (kon, koff), Cooperativity (α) | Medium | Real-time, label-free kinetic data.[10][11][12] | Immobilization may affect protein conformation; requires specialized equipment. |
| Isothermal Titration Calorimetry (ITC) | Biophysical (In Vitro) | Affinity (KD), Thermodynamics (ΔH, ΔS), Stoichiometry (n) | Low | Label-free, in-solution measurement providing a complete thermodynamic profile.[13][14] | High sample consumption; low throughput.[10][13] |
| NanoBRET™/HiBiT | Cellular (In Cellulo) | Proximity in live cells, relative affinity, kinetics of formation/dissociation. | High | Physiologically relevant live-cell context; high sensitivity.[9][13][15] | Requires genetic modification of proteins; provides relative, not absolute, binding data. |
| Co-Immunoprecipitation (Co-IP) | Cellular (In Cellulo) | Qualitative confirmation of complex formation in cells. | Low | Detects interactions under near-physiological conditions.[13] | Generally not quantitative; prone to false positives/negatives. |
Experimental Protocols & Workflows
Surface Plasmon Resonance (SPR) for Kinetic Profiling
SPR is a powerful, label-free technique that measures biomolecular interactions in real time.[11] It is exceptionally well-suited for dissecting the kinetics of both binary and ternary complex formation.[10][16]
Step-by-Step Protocol:
-
Immobilization: Covalently immobilize a high-quality, purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a sensor chip surface. This creates a stable platform for subsequent binding events.[12][17]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the azetidine-linked PROTAC over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases to determine the binary binding affinity (KD) and kinetic rate constants (kon, koff).[11]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with a dilution series of the PROTAC.
-
Inject these mixtures over the same E3 ligase surface. The increase in signal compared to the PROTAC alone indicates the formation of the ternary complex.[17]
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the apparent affinity and kinetics of the ternary complex.[18]
-
-
Data Interpretation & Cooperativity:
-
The cooperativity factor (α) is a crucial measure of the interplay between the target protein and the E3 ligase.[19] It is calculated as: α = (KD of E3-PROTAC binary interaction) / (KD of E3-PROTAC-Target ternary interaction)
-
α > 1: Positive cooperativity. The binding of the target protein enhances the PROTAC's affinity for the E3 ligase (or vice-versa), indicating favorable protein-protein interactions. This is highly desirable.
-
α < 1: Negative cooperativity. Steric clashes or unfavorable interactions destabilize the complex.
-
α = 1: No cooperativity. The two binding events are independent.
-
Expected Outcome for Azetidine-Linked PROTACs: A well-designed azetidine linker should facilitate a conformation that promotes strong positive cooperativity (high α value) and a slow dissociation rate (low koff) for the ternary complex, indicating high stability.[]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Insights
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry n) in a single, label-free, in-solution experiment.[13][14][20]
Step-by-Step Protocol:
-
Preparation: Ensure all proteins and the PROTAC are in an identical, well-matched buffer to minimize heats of dilution.[18]
-
Binary Titrations:
-
Experiment 1: Place the E3 ligase in the sample cell and titrate in the PROTAC from the injection syringe.
-
Experiment 2: Place the target protein in the sample cell and titrate in the PROTAC.
-
-
Ternary Titration: Place the E3 ligase, pre-saturated with the PROTAC, in the sample cell and titrate in the target protein.
-
Data Analysis: Integrate the raw power data for each injection to generate a binding isotherm. Fit the isotherm to a suitable binding model to extract the thermodynamic parameters.[13][18]
Data Interpretation & Causality:
-
Enthalpy (ΔH): A negative ΔH indicates the formation of favorable interactions like hydrogen bonds.
-
Entropy (ΔS): A positive ΔS is often driven by the release of water molecules from binding surfaces. For PROTACs, the change in conformational entropy is critical.
-
Azetidine Linker Insight: A rigid azetidine linker pre-organizes the molecule, potentially leading to a less negative (less unfavorable) entropic penalty upon binding compared to a highly flexible linker.[7] This can result in a more favorable Gibbs free energy (ΔG) and a more stable ternary complex, even if the enthalpic contribution is similar.[13]
NanoBRET™ Cellular Assays for In-Cell Validation
Biophysical assays are essential, but they don't capture the complexity of the cellular environment.[9] NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures protein-protein interactions in living cells, providing crucial physiological context.[9][15][21]
Step-by-Step Protocol:
-
Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® protein (the BRET acceptor).[15][22]
-
Assay Preparation: Plate the engineered cells and label the HaloTag® fusion protein with a cell-permeable fluorescent ligand.
-
PROTAC Treatment: Add the azetidine-linked PROTAC at various concentrations to the cells. If the PROTAC successfully forms a ternary complex, it will bring the NanoLuc® donor and the fluorescently labeled HaloTag® acceptor into close proximity (<10 nm).
-
Signal Detection: Add the NanoLuc® substrate. If proximity is achieved, energy will be transferred from the donor to the acceptor, and a BRET signal (light emission at the acceptor's wavelength) will be generated.
-
Data Analysis: The BRET ratio is plotted against the PROTAC concentration. A characteristic bell-shaped or sigmoidal curve confirms dose-dependent ternary complex formation in a live-cell environment.[13]
Trustworthiness of the System: This assay is self-validating. A signal is only generated when the PROTAC is present and capable of simultaneously engaging both tagged proteins within the cell, confirming cell permeability and target engagement in one experiment.[23][24]
Conclusion and Future Directions
The rational design of PROTACs, particularly the linker, is a critical frontier in targeted protein degradation. Azetidine-containing and other rigid linkers offer a compelling strategy to enhance ternary complex formation by minimizing the entropic penalty of binding and pre-organizing the molecule into a productive conformation.[6][7]
Validating this hypothesis requires a rigorous, multi-pronged approach. While biophysical techniques like SPR and ITC provide precise, quantitative data on the kinetics and thermodynamics of the complex in a purified system, cellular assays like NanoBRET are indispensable for confirming that these properties translate to a physiological environment.[9][16][25] By integrating these methodologies, researchers can build a comprehensive understanding of their PROTAC's mechanism of action, enabling the rational design of more potent and selective next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. lifesensors.com [lifesensors.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. aragen.com [aragen.com]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 15. selvita.com [selvita.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. benchchem.com [benchchem.com]
- 19. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. books.rsc.org [books.rsc.org]
- 22. bmglabtech.com [bmglabtech.com]
- 23. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 25. Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Degradation Assays for PROTACs: From Western Blots to Proteomics
Introduction: Beyond Inhibition to Eradication
For decades, the paradigm of small-molecule drug discovery has been occupancy-driven inhibition. We designed molecules to fit into the active sites of pathogenic proteins, blocking their function. While remarkably successful, this approach leaves a vast portion of the proteome—up to 85%—untargeted, as many proteins lack these "druggable" pockets.[1] Proteolysis-Targeting Chimeras (PROTACs) represent a fundamental shift in this paradigm.[2][3] Instead of merely inhibiting a target protein, PROTACs are engineered to eliminate it entirely.[1][4]
These heterobifunctional molecules act as molecular bridges, hijacking the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS).[4][5][6] A PROTAC consists of two distinct ligands connected by a chemical linker: one binds the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3][5] This induced proximity results in the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI, which marks it for destruction by the 26S proteasome.[1][3][7][8] The PROTAC itself is then released, ready to catalyze another round of degradation.[2][4][7]
This event-driven pharmacology is potent and catalytic, but its complexity demands a rigorous and multi-faceted validation process.[2] Simply confirming that a PROTAC binds its target is insufficient. We must prove that it orchestrates the entire degradation cascade. This guide provides a comparative overview of the essential in vitro assays used to characterize PROTACs, explaining the causality behind experimental choices and providing field-proven protocols to ensure trustworthy and reproducible data.
Caption: The PROTAC Mechanism of Action (MoA).
The PROTAC Assay Cascade: Building a Mechanistic Case
Evaluating a novel PROTAC is not a single experiment but a systematic progression of assays. Each step provides a piece of the mechanistic puzzle, building confidence that the observed degradation is occurring as intended. A failure at any stage informs rational redesign of the molecule. For instance, if a PROTAC binds its target and E3 ligase independently but fails to promote ternary complex formation, the linker may be suboptimal in length or geometry.
The typical in vitro characterization workflow includes:
-
Binary Engagement: Confirming the PROTAC binds to both the POI and the E3 ligase independently. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) are the gold standard for measuring these binary binding affinities.[9][10][11]
-
Ternary Complex Formation: This is the cornerstone of PROTAC efficacy.[12] The ability of the PROTAC to bridge the POI and E3 ligase must be demonstrated and quantified.[13] Biophysical methods like SPR, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Amplified Luminescent Proximity Homogeneous Assay (ALPHA) are powerful tools for this purpose.[9][10][14][][16] The stability of this complex is often a key determinant of degradation efficiency.[]
-
Target Ubiquitination: Before degradation, the target must be tagged with ubiquitin.[17] Cell-free in vitro ubiquitination assays, which reconstitute the key components of the UPS (E1, E2, E3, ubiquitin, ATP), provide direct evidence of this crucial mechanistic step.[18][19][20]
-
Target Degradation: The ultimate functional readout. This involves treating cells with the PROTAC and measuring the resulting decrease in POI levels.
Caption: The sequential workflow for in vitro PROTAC characterization.
A Comparative Guide to In Vitro Degradation Quantification Methods
Once you have evidence of target engagement and ternary complex formation, the critical question is: does the PROTAC actually induce degradation in a cellular context? Several techniques can answer this, each with distinct advantages and limitations. The choice depends on the stage of your project, required throughput, and available resources.
| Method | Principle | Throughput | Quantitation | Pros | Cons |
| Traditional Western Blot | SDS-PAGE separation and immunodetection of target protein.[5][21] | Low | Semi-Quantitative | Widely available; provides molecular weight confirmation. | Labor-intensive; antibody-dependent; low dynamic range; can be variable.[22] |
| Automated Western Blot | Capillary-based electrophoresis and immunodetection.[22] | Medium-High | Quantitative | High reproducibility; faster than traditional Westerns; uses less sample.[22] | Requires specialized instrumentation; still antibody-dependent. |
| ELISA | Sandwich immunoassay using matched antibody pairs to quantify the target protein.[19][] | High | Quantitative | High-throughput; more sensitive than Western blotting. | Requires two high-quality antibodies; susceptible to "hook effect".[8] |
| HiBiT Lytic/Live-Cell Assay | Luminescent detection of a small peptide (HiBiT) knocked into the endogenous target protein locus via CRISPR.[24] | High | Quantitative | Real-time kinetics in live cells; highly sensitive; no antibody needed.[24][25] | Requires upfront cell line engineering; potential for tag interference. |
| Mass Spectrometry (MS) | Quantification of target-specific peptides (targeted) or all peptides (global) in cell lysate.[26] | Low-Medium | Absolute/Relative | Unbiased (global proteomics); highest specificity; no antibody needed; identifies off-targets.[26][27] | Requires expensive equipment and expertise; complex data analysis.[27] |
Experimental Design and Data Interpretation: A Case Study
To illustrate how these assays guide drug development, let's consider a hypothetical scenario. We have developed a PROTAC targeting Protein X. Our standard molecule, PROTAC-Std , uses a common polyethylene glycol (PEG) linker. We hypothesize that a more rigid linker incorporating a novel N,N-dimethylazetidine-3-carboxamide hydrochloride moiety (PROTAC-New ) will improve ternary complex stability and degradation efficiency.
After treating cells with a range of concentrations of each PROTAC for 24 hours, we assess the degradation of Protein X. The key metrics we evaluate are:
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein.[8][28]
-
Dmax: The maximum percentage of protein degradation achieved.[8][28][29]
We also perform a global proteomics experiment to check for off-target degradation.
Hypothetical Comparative Performance Data
| Parameter | PROTAC-Std (PEG Linker) | PROTAC-New (Azetidine Linker) | Interpretation |
| DC50 (Protein X) | 15 nM | 2.5 nM | PROTAC-New is 6-fold more potent. |
| Dmax (Protein X) | 85% | 98% | PROTAC-New achieves a more complete degradation of the target. |
| "Hook Effect" | Observed > 500 nM | Observed > 2 µM | PROTAC-New maintains efficacy over a wider concentration range, suggesting more stable ternary complex formation.[8] |
| Off-Target Degradation (>50%) | Protein Y (structurally related) | None detected | PROTAC-New is more selective, a critical attribute for a therapeutic candidate. |
Detailed Experimental Protocols
Trustworthy data begins with a robust protocol. Below are methodologies for two of the most informative degradation assays.
Protocol 1: Western Blot for PROTAC-Mediated Degradation
This protocol is the foundational method for confirming protein degradation.[5][21]
1. Cell Culture and Treatment: a. Seed cells (e.g., HEK293) in 12-well plates at a density that will result in 70-80% confluency on the day of the experiment. b. The next day, prepare serial dilutions of your PROTACs in fresh culture medium. It is critical to include a vehicle-only control (e.g., 0.1% DMSO). A typical concentration range is 0.1 nM to 10 µM to capture the full dose-response curve and observe any potential hook effect.[8] c. Aspirate the old medium and add the PROTAC-containing medium to the cells. d. Incubate for the desired time (e.g., 18-24 hours) at 37°C and 5% CO2.
2. Cell Lysis and Protein Quantification: a. Place the culture plate on ice. Aspirate the medium and wash cells once with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a standard BCA assay.
3. SDS-PAGE and Western Blotting: a. Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific to your POI overnight at 4°C. Crucially, also probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH, β-actin). g. Wash the membrane 3x with TBST. h. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane 3x with TBST. j. Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
4. Data Analysis: a. Quantify the band intensity for your POI and the loading control using image analysis software (e.g., ImageJ).[28] b. Normalize the POI band intensity to its corresponding loading control. c. Express the normalized protein levels in each treated sample as a percentage of the vehicle control. d. Plot the percent degradation versus PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax values.[28][30]
Protocol 2: HiBiT-Based Live-Cell Kinetic Degradation Assay
This advanced method provides real-time degradation kinetics with high sensitivity.[24]
1. Cell Line Generation: a. Use CRISPR-Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of your POI in a cell line stably expressing the complementary LgBiT subunit (e.g., LgBiT HEK293). b. Select and validate clonal cell lines to ensure correct tag insertion and expression at physiological levels.
2. Assay Plating: a. Seed the validated HiBiT-tagged cells in a white, 96-well, clear-bottom assay plate. b. Incubate overnight to allow for cell attachment.
3. Treatment and Kinetic Reading: a. Prepare serial dilutions of your PROTACs in an appropriate assay medium (e.g., Opti-MEM). b. Add a live-cell luciferase substrate (e.g., Nano-Glo® Endurazine™) to the cells and incubate for a baseline reading period. c. Add the PROTAC dilutions to the plate. d. Immediately place the plate into a plate reader capable of luminescence detection and equipped with temperature control (37°C). e. Measure luminescence kinetically over a desired time course (e.g., every 15 minutes for 24 hours).
4. Data Analysis: a. Normalize the luminescence signal at each time point to the pre-treatment baseline. b. Plot the normalized luminescence versus time for each PROTAC concentration to visualize degradation kinetics. c. From these curves, you can calculate key parameters like the degradation rate (kdeg), Dmax, and the time-dependent DC50.[24] This provides a much richer dataset than a single endpoint assay.
Conclusion and Future Outlook
The development of a successful PROTAC is a complex, multi-parameter optimization challenge. A robust in vitro assay cascade is not merely a validation tool but a critical guide for rational drug design. While traditional Western blotting remains a valuable, accessible method for confirming degradation, higher-throughput and more quantitative techniques like automated Westerns, HiBiT assays, and mass spectrometry are becoming indispensable for modern drug discovery programs.[22][27] These advanced methods provide the detailed kinetic and selectivity data needed to differentiate promising candidates and make confident, data-driven decisions. As the field continues to expand its repertoire of E3 ligases and target space, the demand for precise, scalable, and deeply mechanistic assays will only intensify, further solidifying their central role in the development of this revolutionary therapeutic modality.[31][32]
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. portlandpress.com [portlandpress.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ternary complex formation - Profacgen [profacgen.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC-induced protein structural dynamics in targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 14. lifesensors.com [lifesensors.com]
- 16. tandfonline.com [tandfonline.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. lifesensors.com [lifesensors.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. lifesensors.com [lifesensors.com]
- 21. benchchem.com [benchchem.com]
- 22. selvita.com [selvita.com]
- 24. promega.com [promega.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. E3 Ligands Usage in PROTAC Design [bldpharm.com]
The N,N-Dimethylazetidine-3-Carboxamide Moiety: A Guide to Unlocking Favorable Pharmacokinetic Properties
For researchers, scientists, and drug development professionals, the quest for novel chemical entities with optimal pharmacokinetic (PK) profiles is a paramount challenge. The intricate dance of absorption, distribution, metabolism, and excretion (ADME) dictates a molecule's efficacy and safety. Within the medicinal chemist's toolkit, the strategic incorporation of specific structural motifs can profoundly influence these properties. This guide provides an in-depth analysis of the N,N-dimethylazetidine-3-carboxamide moiety, a functional group with the potential to confer significant advantages in drug design. While no currently marketed drug features this exact moiety, by examining its constituent parts—the azetidine ring and the N,N-dimethylamide—through the lens of established drugs and medicinal chemistry principles, we can construct a compelling case for its utility and provide a roadmap for its evaluation.
Deconstructing the Moiety: The Rationale for Azetidine Amides in Drug Design
The N,N-dimethylazetidine-3-carboxamide moiety can be considered a bioisosteric replacement for more common structural elements like proline amides or simple acyclic amides. The rationale for its inclusion in a drug candidate is rooted in the unique physicochemical properties of the four-membered azetidine ring.
Azetidines are valued in medicinal chemistry for providing a favorable balance of molecular rigidity and stability.[1] This rigidity can lead to more defined interactions with biological targets. Compared to larger saturated heterocycles like pyrrolidine or piperidine, azetidines offer a lower molecular weight and can improve ligand efficiency.[1] Furthermore, the incorporation of azetidine rings has been shown to enhance metabolic stability and aqueous solubility.[2][3]
The amide linkage, a cornerstone of many pharmaceuticals, is also critical. The substitution pattern on the amide nitrogen, in this case, N,N-dimethyl, further refines the molecule's properties by eliminating the hydrogen bond donor capability of a primary or secondary amide and influencing the amide bond's rotational barrier and susceptibility to metabolism.
To understand the real-world impact of an azetidine amide on pharmacokinetics, we will examine two case studies: the approved MEK inhibitor cobimetinib and the investigational autotaxin inhibitor ziritaxestat .
Comparative Pharmacokinetic Profiles: Lessons from Cobimetinib and Ziritaxestat
While neither cobimetinib nor ziritaxestat contains the precise N,N-dimethylazetidine-3-carboxamide structure, they both feature a substituted azetidine ring linked to an amide, making them excellent surrogates for understanding the pharmacokinetic implications of this core scaffold.
Cobimetinib: An Azetidinyl-carboxamide in Oncology
Cobimetinib is an orally administered inhibitor of MEK1 and MEK2, used in combination with a BRAF inhibitor for the treatment of certain types of melanoma.[4][5] Its structure incorporates a complex (S)-[3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone moiety.
Ziritaxestat: An Azetidine-Amide in Fibrotic Diseases
Ziritaxestat was an investigational inhibitor of autotaxin for the treatment of idiopathic pulmonary fibrosis.[6] Its development was discontinued due to a lack of efficacy in Phase III trials, but its pharmacokinetic profile provides valuable insights.[7]
| Parameter | Cobimetinib | Ziritaxestat |
| Absolute Bioavailability | 46%[8] | 54%[6] |
| Time to Peak Plasma Conc. (Tmax) | ~2.4 hours[4] | Not specified |
| Plasma Protein Binding | 95%[8] | Not specified |
| Metabolism | Extensive hepatic metabolism via CYP3A oxidation and UGT2B7 glucuronidation.[8][9] | Primarily metabolized by CYP3A4.[10] |
| Elimination | Primarily in feces (76.5% of dose), with minimal renal elimination (1.6% of dose as unchanged drug).[8][9] | Majority of the dose recovered in feces (77%).[6] |
| Terminal Half-life | ~43.6 hours[9] | Not specified |
Analysis of the Comparative Data:
The data from cobimetinib and ziritaxestat suggest that molecules containing an azetidine-amide scaffold can achieve moderate to good oral bioavailability. Both drugs are extensively metabolized, primarily by hepatic enzymes, and are eliminated mainly through the feces. This profile is common for lipophilic drugs that undergo significant first-pass metabolism.
The azetidine ring in these compounds likely contributes to their overall structural rigidity, which can be beneficial for target binding. From a pharmacokinetic perspective, the key takeaway is that the azetidine amide moiety is compatible with oral drug delivery and does not inherently lead to poor absorption or rapid clearance.
The "N,N-Dimethyl" Advantage: A Hypothesis
While cobimetinib and ziritaxestat provide a framework for the azetidine amide core, the specific N,N-dimethyl substitution of the initial query warrants further discussion. The N-alkylation of amides can have a significant impact on a molecule's properties:
-
Increased Metabolic Stability: Primary and secondary amides can be susceptible to hydrolysis by amidases. N,N-disubstitution, as in the N,N-dimethyl group, sterically hinders this enzymatic cleavage, potentially increasing the molecule's metabolic stability and prolonging its half-life.
-
Reduced Hydrogen Bonding Potential: The absence of an N-H bond removes a hydrogen bond donor. This can influence solubility and permeability. While it might decrease aqueous solubility in some contexts, it can also reduce the desolvation penalty upon crossing biological membranes, potentially improving permeability.
-
Modified Polarity and Lipophilicity: The addition of two methyl groups will slightly increase the lipophilicity of the molecule, which can affect its distribution and potential for off-target effects.
Therefore, it is reasonable to hypothesize that a drug candidate featuring an N,N-dimethylazetidine-3-carboxamide moiety, when compared to an analogue with a primary or secondary azetidine amide, would exhibit enhanced metabolic stability and potentially improved cell permeability, though possibly at the cost of reduced aqueous solubility.
Experimental Protocols for Pharmacokinetic Evaluation
To empirically determine the pharmacokinetic properties of a novel compound containing the N,N-dimethylazetidine-3-carboxamide moiety, a series of standardized in vitro and in vivo assays are essential.
In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[11][12]
Objective: To determine the in vitro intrinsic clearance of a test compound.
Methodology:
-
Preparation of Reagents:
-
Pooled human liver microsomes are thawed and diluted in a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).[10]
-
A solution of the test compound is prepared, typically at a concentration of 1 µM.[11]
-
An NADPH-regenerating system is prepared to ensure the continuous activity of CYP enzymes.[10]
-
-
Incubation:
-
The test compound and liver microsomes are pre-incubated at 37°C.
-
The reaction is initiated by the addition of the NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[11]
-
-
Reaction Termination and Sample Processing:
-
The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
An internal standard is added to each sample to control for variations in sample processing and analysis.
-
The samples are centrifuged, and the supernatant is collected for analysis.
-
-
Analysis:
-
The concentration of the remaining parent compound in each sample is quantified using LC-MS/MS.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
In Vitro Metabolic Stability Workflow
In Vitro Permeability Assessment using Caco-2 Monolayers
The Caco-2 permeability assay is the gold standard for predicting in vivo drug absorption across the intestinal epithelium.[4][13]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound and to assess if it is a substrate for active efflux transporters.
Methodology:
-
Cell Culture:
-
Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[4]
-
-
Monolayer Integrity Check:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
The test compound is added to the apical (A) side of the monolayer to measure absorption (A to B, basolateral).
-
In a separate well, the compound is added to the basolateral (B) side to measure efflux (B to A).
-
The plates are incubated at 37°C.
-
Samples are taken from the receiver compartment at a specified time point (e.g., 2 hours).[13]
-
-
Analysis:
-
The concentration of the test compound in the receiver compartment is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[9]
-
Caco-2 Permeability Assay Workflow
In Vivo Pharmacokinetic Study in Rodents
An in vivo PK study in an animal model, such as the rat, is crucial for determining key pharmacokinetic parameters in a living system.[14][15]
Objective: To determine the plasma concentration-time profile, bioavailability, clearance, volume of distribution, and half-life of a test compound after intravenous and oral administration.
Methodology:
-
Animal Model and Dosing:
-
Male Sprague-Dawley rats are often used.
-
One group of animals receives the test compound via intravenous (IV) injection to determine its disposition without the influence of absorption.
-
Another group receives the compound via oral gavage (PO) to assess oral absorption and bioavailability.
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points after dosing (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma is separated from the blood samples by centrifugation.
-
-
Sample Analysis:
-
The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., WinNonlin).
-
Key parameters are calculated, including:
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Oral bioavailability (%F), calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Conclusion and Future Directions
The N,N-dimethylazetidine-3-carboxamide moiety represents a promising, albeit underexplored, scaffold in medicinal chemistry. By combining the structural rigidity and favorable physicochemical properties of the azetidine ring with the metabolic blocking and permeability-enhancing potential of an N,N-dimethylamide, this moiety offers a compelling strategy for optimizing the pharmacokinetic profiles of drug candidates.
The comparative analysis of cobimetinib and ziritaxestat demonstrates that the broader class of azetidine amides is compatible with the development of orally bioavailable drugs. The provided experimental protocols offer a clear framework for the systematic evaluation of novel compounds incorporating the N,N-dimethylazetidine-3-carboxamide group.
For drug development professionals, the judicious application of this moiety could be a valuable tool in overcoming common ADME challenges. Future research should focus on the direct synthesis and evaluation of matched molecular pairs to definitively quantify the pharmacokinetic advantages conferred by this specific structural element compared to more traditional chemical groups. Such studies will be instrumental in validating the hypotheses presented in this guide and solidifying the place of the N,N-dimethylazetidine-3-carboxamide moiety in the modern drug discovery arsenal.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mercell.com [mercell.com]
- 7. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. enamine.net [enamine.net]
- 14. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs [mdpi.com]
- 15. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
Navigating the Cellular Maze: A Comparative Guide to the N,N-dimethylazetidine-3-carboxamide Linker and its Impact on Cell Permeability
In the intricate landscape of drug discovery, the ability of a molecule to effectively traverse the cell membrane is a paramount determinant of its therapeutic efficacy. For researchers, scientists, and drug development professionals, the rational design of molecular scaffolds that enhance cell permeability is a critical endeavor. This guide provides an in-depth technical comparison of the N,N-dimethylazetidine-3-carboxamide linker, juxtaposing its potential impact on cell permeability against other commonly employed linking moieties. While direct, head-to-head experimental data for this specific linker is emerging, this guide synthesizes established principles of medicinal chemistry, structure-permeability relationships, and data from structurally related compounds to provide a robust framework for its assessment.
The Crucial Role of Linkers in Drug Design
Linkers are more than mere spacers; they are integral components that can profoundly influence a molecule's physicochemical properties, including its solubility, metabolic stability, and, critically, its ability to permeate the cellular membrane. The choice of a linker can dictate whether a promising therapeutic candidate reaches its intracellular target or is relegated to the annals of failed preclinical assets. An ideal linker should strike a delicate balance: imparting sufficient lipophilicity to partition into the lipid bilayer while minimizing excessive polar surface area that can hinder membrane transit.
The N,N-dimethylazetidine-3-carboxamide linker, a compact and rigid four-membered heterocyclic structure, has garnered interest for its potential to confer favorable pharmacokinetic properties. Its constrained nature can reduce the entropic penalty associated with binding to a target, and its tertiary amine and amide functionalities can influence solubility and hydrogen bonding potential.
Comparative Analysis of Linker Properties and Permeability
To objectively assess the N,N-dimethylazetidine-3-carboxamide linker, we will compare its key physicochemical attributes with those of other prevalent linkers, such as flexible alkyl chains, piperidine-4-carboxamide, and short polyethylene glycol (PEG) chains.
| Linker Type | Key Physicochemical Properties | Predicted Impact on Cell Permeability |
| N,N-dimethylazetidine-3-carboxamide | Rigid, compact structure: Limits conformational flexibility. Tertiary amine (azetidine nitrogen): Can be protonated at physiological pH, potentially increasing solubility. N,N-dimethylcarboxamide: Polar group that can participate in hydrogen bonding. Lower lipophilicity compared to larger aliphatic linkers. | The rigidity of the azetidine ring can be advantageous for permeability by reducing the entropic cost of membrane passage.[1] The N,N-dimethylamide group, while polar, can sometimes form intramolecular hydrogen bonds, effectively shielding its polarity and improving permeability. However, the overall balance of lipophilicity and polarity will be crucial. |
| Flexible Alkyl Chains (e.g., Propyl, Butyl) | High flexibility: Numerous rotatable bonds. Increased lipophilicity with chain length. Lack of hydrogen bonding capacity. | Increased lipophilicity generally favors passive diffusion up to a certain point (the "rule of 5" paradigm). However, excessive flexibility can be detrimental, as the molecule may adopt conformations in the aqueous phase that are energetically unfavorable for partitioning into the lipid membrane. |
| Piperidine-4-carboxamide | Chair conformation: Provides a degree of rigidity. Secondary amine (piperidine nitrogen): Can be a hydrogen bond donor and acceptor. Carboxamide group: Polar, with hydrogen bonding capabilities. | The piperidine ring offers a balance of rigidity and solubility. However, the secondary amine and carboxamide can increase the polar surface area, potentially hindering passive diffusion if not appropriately masked or positioned. |
| Short PEG Linkers (e.g., -O(CH2CH2O)n-) | High flexibility and hydrophilicity. Excellent water solubility. Can shield lipophilic regions of a molecule. | While increasing solubility, the high polarity of PEG linkers generally leads to lower passive permeability. Their utility often lies in improving the overall "drug-like" properties of poorly soluble compounds, but they are not typically chosen to maximize cell penetration via passive diffusion. |
Experimental Workflows for Assessing Cell Permeability
To empirically validate the impact of any linker on cell permeability, robust and reproducible experimental assays are indispensable. The two most widely accepted in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Diagram of Permeability Assay Workflow
References
case study: successful use of N,N-dimethylazetidine-3-carboxamide hydrochloride in a published PROTAC
A Case Study in Rational PROTAC Design for Enhanced Protein Degradation
In the rapidly evolving field of targeted protein degradation, the architecture of Proteolysis Targeting Chimeras (PROTACs) is a subject of intense investigation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker.[1][2] While the two ligands determine the PROTAC's targets, the linker is far from a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4]
This guide presents a comparative analysis of a PROTAC incorporating a novel N,N-dimethylazetidine-3-carboxamide hydrochloride-derived linker against a well-established BRD4-targeting PROTAC with a conventional flexible linker. Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a high-value target in oncology, making its degradation a prime objective for therapeutic intervention.[5][6] Through this case study, we will explore the scientific rationale behind linker design, provide detailed experimental protocols for performance evaluation, and present a clear comparison of their potential therapeutic attributes.
The Limitations of Flexibility: A Baseline BRD4 Degrader
Many first-generation PROTACs utilize flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains, due to their synthetic accessibility.[3] A representative example is a PROTAC composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by a flexible PEG-based linker. While effective to a degree, such linkers can adopt a multitude of conformations, not all of which are conducive to the formation of a stable and productive ternary complex between BRD4 and the E3 ligase. This conformational ambiguity can limit the potency and selectivity of the PROTAC.
Introducing Rigidity: The N,N-Dimethylazetidine-3-carboxamide Advantage
To address the limitations of flexible linkers, medicinal chemists have turned to incorporating rigid structural motifs. The azetidine ring, a four-membered saturated heterocycle, offers a unique three-dimensional scaffold that can pre-organize the PROTAC molecule into a conformation more favorable for ternary complex formation. The use of an this compound-derived linker introduces a rigid, polar element that can improve aqueous solubility and cellular permeability, while its defined geometry can enhance the cooperativity of the ternary complex.
Below is a structural comparison of a conventional JQ1-based BRD4 PROTAC with a flexible linker and our proposed PROTAC incorporating the azetidine moiety.
Figure 1: Structural Comparison of BRD4 PROTACs
| Conventional PROTAC (Flexible Linker) | Novel PROTAC (Azetidine Linker) |
| JQ1-PEG-VHL Ligand | JQ1-Azetidine-VHL Ligand |
The rationale for employing the N,N-dimethylazetidine-3-carboxamide linker lies in its potential to:
-
Enhance Ternary Complex Stability: The rigid azetidine core can reduce the entropic penalty of forming the ternary complex, leading to a more stable and longer-lived complex.
-
Improve Degradation Efficiency: A more stable ternary complex can lead to more efficient ubiquitination of the target protein and, consequently, more potent degradation.
-
Increase Selectivity: By enforcing a specific conformation, the azetidine linker may favor the degradation of BRD4 over other BET family members (BRD2, BRD3), thereby reducing off-target effects.[7]
-
Favorable Physicochemical Properties: The polar nature of the carboxamide and the potential for salt formation with the hydrochloride can improve solubility and other drug-like properties.
Performance Comparison: A Data-Driven Analysis
To quantitatively assess the advantages of the azetidine-containing PROTAC, a series of in vitro experiments are essential. The following table summarizes the key performance metrics that would be evaluated, with projected outcomes for the novel PROTAC based on the principles of enhanced ternary complex stability.
Table 1: Performance Comparison of BRD4-Targeting PROTACs
| Parameter | Conventional PROTAC (Flexible Linker) | Novel PROTAC (Azetidine Linker) - Projected | Rationale for Projection |
| BRD4 Binding Affinity (IC50) | ~20 nM | ~20 nM | The BRD4 binding moiety (JQ1) is unchanged. |
| VHL Binding Affinity (IC50) | ~100 nM | ~100 nM | The VHL ligase ligand is unchanged. |
| BRD4 Degradation (DC50) | 50 nM | <10 nM | Improved ternary complex formation leads to more potent degradation. |
| Maximum Degradation (Dmax) | ~90% | >95% | More efficient ubiquitination results in a greater extent of degradation. |
| Selectivity (BRD2/3 vs. BRD4) | Moderate | High | The rigid linker may disfavor the formation of productive ternary complexes with BRD2 and BRD3. |
| Cellular Proliferation (IC50 in MV4-11 cells) | 30 nM | <5 nM | More efficient BRD4 degradation leads to a stronger anti-proliferative effect.[8] |
Note: The projected data for the Novel PROTAC are hypothetical and would require experimental validation.
Experimental Protocols for PROTAC Evaluation
To validate the performance of the novel azetidine-containing PROTAC and compare it to the conventional flexible-linker PROTAC, the following experimental protocols would be employed.
Target Engagement Assays
a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Binding
This assay measures the ability of the PROTAC to bind to the first bromodomain of BRD4 (BRD4-BD1).
-
Principle: A terbium-labeled anti-GST antibody is used to detect a GST-tagged BRD4-BD1 protein, and a biotinylated histone H4 peptide (acetylated) bound to streptavidin-d2 serves as the ligand. Binding of the ligand to BRD4-BD1 brings the terbium donor and d2 acceptor into proximity, resulting in a FRET signal. A competing compound will displace the ligand and reduce the FRET signal.
-
Protocol:
-
Prepare a serial dilution of the PROTACs.
-
In a 384-well plate, add the PROTAC dilutions, followed by a mixture of GST-BRD4-BD1 and the biotinylated histone peptide.
-
Add a mixture of the terbium-labeled anti-GST antibody and streptavidin-d2.
-
Incubate for 2 hours at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
In Vitro Degradation Assays
a) Western Blotting for BRD4 Degradation
This is the gold-standard method to directly visualize and quantify the degradation of the target protein.
-
Protocol:
-
Culture human leukemia cells (e.g., MV4-11) to 70-80% confluency.
-
Treat the cells with varying concentrations of the PROTACs for a set time (e.g., 18 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or Vinculin).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities.
-
b) In-Cell Western (ICW) for High-Throughput Degradation Analysis
This method allows for a more high-throughput quantification of protein degradation directly in the cell culture plate.
-
Protocol:
-
Seed MV4-11 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTACs for 18 hours.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block with a blocking buffer.
-
Incubate with primary antibodies for BRD4 and a normalization control (e.g., GAPDH).
-
Incubate with fluorescently labeled secondary antibodies.
-
Scan the plate on an infrared imaging system and quantify the fluorescence intensities.
-
Cellular Activity Assays
a) Cell Viability Assay
This assay determines the effect of BRD4 degradation on the proliferation of cancer cells.
-
Protocol:
-
Seed MV4-11 cells in a 96-well plate.
-
Treat the cells with a serial dilution of the PROTACs.
-
Incubate for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which is proportional to the number of viable cells.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological process and the experimental design, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BRD4 PROTAC degrader MZ1 exhibits anti-B-cell acute lymphoblastic leukemia effects via targeting CCND3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N,N-dimethylazetidine-3-carboxamide hydrochloride
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of N,N-dimethylazetidine-3-carboxamide hydrochloride (CAS No. 927390-60-1). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical reagents we employ. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are conducted with the highest regard for personal safety and regulatory compliance.
Section 1: Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a heterocyclic amine derivative supplied as a hydrochloride salt. While comprehensive toxicological data is not widely available, the known hazard classifications and the properties of structurally related compounds necessitate a cautious approach.
1.1. Known Hazards The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The parent azetidine ring system is known for its biological activity and potential reactivity.[2][3] The hydrochloride salt form generally increases water solubility and stability compared to the free base.[4] However, reaction with a strong base will liberate the free amine, which may be volatile and possess a strong, noxious odor, a characteristic of many simple amines.[2][5]
Table 1: Chemical and Hazard Profile
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 927390-60-1 | [6] |
| Molecular Formula | C₆H₁₃ClN₂O | [6] |
| Molecular Weight | 164.63 g/mol | [6] |
| Appearance | Solid | N/A |
| Primary Hazards | Harmful (Oral), Skin/Eye/Respiratory Irritant |[1] |
1.2. Risk Assessment Summary The primary risks associated with the disposal of this compound involve direct contact, leading to irritation, and improper handling that could lead to environmental release or reaction with incompatible materials. The disposal plan must therefore prioritize containment, proper segregation, and adherence to established hazardous waste regulations.
Section 2: The Core Principle: Management as Regulated Hazardous Waste
Given the known hazards, this compound must be managed as a hazardous chemical waste. This decision is not merely a precaution; it is a requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the disposal of chemical waste.[7][8] Laboratory waste is unique in that it often consists of small quantities of diverse chemicals, which requires meticulous management.[9]
The following decision workflow illustrates the logic for classifying this material for disposal.
Caption: Waste Classification Decision Workflow.
Section 3: Step-by-Step Disposal Protocols
Disposal procedures must be executed in a controlled manner, adhering to your institution's specific Environmental Health and Safety (EHS) guidelines. The following steps represent a best-practice approach.
3.1. Personal Protective Equipment (PPE) Before beginning any disposal-related activities, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
3.2. Procedure for Unused or Waste Product
This procedure applies to the pure compound or solutions that are no longer needed. The primary route of disposal is through your institution's hazardous waste management program, typically involving a licensed contractor.[10]
-
Container Selection:
-
Place the waste in a container that is in good condition, leak-proof, and chemically compatible. The original manufacturer's container is often a suitable choice.
-
For solutions, ensure the container material is compatible. Avoid metal containers for acidic solutions.[11]
-
-
Segregation:
-
Crucially, do not mix this waste with other chemical waste streams unless compatibility is confirmed. [12]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8]
-
Ensure the container is segregated from incompatible materials, particularly strong bases (e.g., sodium hydroxide) and strong oxidizing agents .[10] Place the container in a secondary containment bin to capture any potential leaks.[10][12]
-
-
Labeling:
-
Label the container clearly with the words "Hazardous Waste ".[8]
-
Identify the full chemical name: "This compound " and its CAS number (927390-60-1).
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date when waste was first added to the container.
-
-
Arrange for Pickup:
-
Once the container is full or you are ready to dispose of it, contact your institution's EHS department or designated waste management office to schedule a pickup.[13] Do not exceed the storage time or quantity limits for your lab's generator status (e.g., 90 days for Large Quantity Generators).[9][11]
-
3.3. Procedure for Contaminated Labware and Debris
Solid waste contaminated with this compound must also be disposed of as hazardous waste.
-
Collection:
-
Collect contaminated solid items such as gloves, weigh boats, and absorbent paper in a designated, durable plastic bag or a clearly labeled, sealed container.
-
-
Labeling:
-
Label the bag or container as "Hazardous Waste - Solid Debris with this compound ".
-
-
Disposal:
-
Manage this solid waste stream through your institution's EHS department for incineration.
-
3.4. Procedure for Empty Containers
An "empty" container that held a hazardous chemical must be managed carefully to remove residual material.
-
Triple Rinsing:
-
Rinse the container with a suitable solvent (e.g., water or methanol) three times.
-
The first rinsate must be collected and disposed of as liquid hazardous waste. [13] Follow the procedure outlined in Section 3.2.
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[13] Given the "Harmful if swallowed" classification, collecting the first three rinses is a prudent practice.
-
-
Final Disposal:
-
After triple rinsing and air-drying, deface or remove the original chemical label. The container can then typically be disposed of as regular laboratory glass or plastic waste, pending your local regulations.
-
Section 4: Prohibited Disposal Methods
To ensure safety and environmental protection, certain disposal methods are strictly forbidden. Attempting any of these can result in dangerous chemical reactions, toxic exposures, and significant regulatory penalties.
Caption: Prohibited Disposal Methods Diagram.
-
DO NOT pour this compound or its solutions down the drain.[5] This is strictly prohibited for chemicals that can emit strong odors or are harmful to aquatic life.
-
DO NOT dispose of the chemical or contaminated debris in the regular trash.
-
DO NOT attempt to neutralize the waste with a strong base unless you are operating under a validated EHS-approved protocol. This can generate the volatile free amine.
-
DO NOT allow the waste to evaporate in a fume hood as a method of disposal.
Section 5: Emergency Procedures - Spills
In the event of a spill, immediate and correct action is critical to mitigate exposure and prevent further contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles.
-
Containment:
-
For small spills of the solid, gently sweep it up or absorb it with an inert material like vermiculite or sand.[14] Avoid raising dust.
-
For liquid spills, cover with an inert absorbent material.
-
-
Collection:
-
Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area. Based on guidance for the parent compound, azetidine, a 5% solution of a weak acid like acetic acid can be used to decontaminate surfaces, followed by a water rinse.[15]
-
-
Disposal:
-
Label the container with all waste contents and dispose of it as hazardous waste according to the procedure in Section 3.2.
-
References
- 1. chemical-label.com [chemical-label.com]
- 2. Azetidine - Wikipedia [en.wikipedia.org]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Buy N-methylazetidine-3-carboxamide hydrochloride | 864248-69-1 [smolecule.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. calpaclab.com [calpaclab.com]
- 7. nationalacademies.org [nationalacademies.org]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. acs.org [acs.org]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. aksci.com [aksci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling N,N-dimethylazetidine-3-carboxamide hydrochloride
Comprehensive Safety and Handling Guide: N,N-dimethylazetidine-3-carboxamide hydrochloride
This guide provides an in-depth operational framework for the safe handling, use, and disposal of this compound (CAS No. 927390-60-1). As a key building block in contemporary drug discovery, particularly in the synthesis of protein degraders, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document moves beyond mere procedural lists to instill a deep, causal understanding of the necessary safety protocols, empowering researchers to work with confidence and precision.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is a substituted heterocyclic compound. While comprehensive toxicological data for this specific molecule is not extensively published, the known hazards associated with its structural motifs—the strained azetidine ring and the hydrochloride salt of a substituted amide—mandate a cautious and informed approach.[2][3] The primary identified hazards are summarized below.
Table 1: GHS Hazard Classification
| Hazard Statement | Description | GHS Pictogram |
|---|---|---|
| H302 | Harmful if swallowed.[4] | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation.[4] | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation.[4] | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation.[4] | GHS07 (Exclamation Mark) |
The hydrochloride salt form can enhance water solubility, potentially facilitating absorption, while the strained four-membered azetidine ring can exhibit unique reactivity.[2][5] Therefore, the risk assessment process must prioritize the prevention of direct contact, inhalation, and ingestion.
Figure 1. Risk assessment workflow for handling the compound.
Personal Protective Equipment (PPE) Protocol: Your Primary Defense
The selection of PPE is not a passive checklist but an active control measure dictated by the specific laboratory task. All PPE must be donned before handling the compound and doffed correctly to prevent cross-contamination.
Table 2: Recommended PPE for Core Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Transfer of Solid | Safety goggles with side shields & face shield | Disposable nitrile gloves (double-gloved recommended) | Fully-fastened laboratory coat | Work within a certified chemical fume hood or ventilated balance enclosure. |
| Solution Preparation/Transfer | Safety goggles with side shields (face shield if splash risk is high) | Disposable nitrile gloves | Fully-fastened laboratory coat; chemical-resistant apron for larger volumes (>50 mL) | Work within a certified chemical fume hood. |
| Reaction Work-up/Purification | Safety goggles with side shields & face shield | Disposable nitrile gloves | Fully-fastened laboratory coat and chemical-resistant apron | Work within a certified chemical fume hood. |
| Waste Disposal | Safety goggles with side shields | Disposable nitrile gloves | Fully-fastened laboratory coat | N/A (assuming closed waste containers) |
-
Eye and Face Protection : Due to the serious eye irritation hazard (H319), chemical safety goggles are mandatory at all times.[4] A full-face shield should be worn over goggles during procedures with a high risk of splashing, such as when transferring solutions or during reaction work-ups.[6][7]
-
Hand Protection : Disposable nitrile gloves are required to prevent skin contact and irritation (H315).[4][8] Given that breakthrough times can vary, it is best practice to change gloves immediately if contamination is suspected. For extended procedures, consider wearing two pairs of gloves (double-gloving).
-
Body Protection : A standard, fully-fastened laboratory coat is essential to protect skin and clothing.[8] For operations involving larger quantities or a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : The compound may cause respiratory irritation (H335).[4] Therefore, all manipulations of the solid compound, especially weighing, must be performed in a certified chemical fume hood or a ventilated enclosure to prevent the inhalation of airborne particles.
Safe Handling and Operational Workflow
A systematic workflow minimizes the risk of exposure and ensures procedural consistency. The following diagram outlines the critical steps from material reception to disposal.
Figure 2. Step-by-step safe handling workflow.
Emergency Procedures: A Plan for Every Contingency
Immediate and correct action during an emergency can significantly mitigate harm. All personnel must be familiar with the location and operation of safety showers and eyewash stations.[9]
In Case of Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11]
-
Skin Contact : Take off immediately all contaminated clothing.[11] Rinse skin with plenty of water or shower for at least 15 minutes.[10] Seek medical attention if irritation develops or persists.
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[12] If the person feels unwell or breathing is difficult, call a POISON CENTER or doctor immediately.[10]
-
Ingestion : Rinse mouth with water.[10] Do NOT induce vomiting.[9] Call a POISON CENTER or doctor immediately for treatment advice.[9]
Spill Management Protocol:
For any spill, the primary objective is to contain and clean it safely without creating additional hazards.
Figure 3. Spill response decision workflow.
Waste Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste : This includes the compound itself and any contaminated consumables like gloves, weigh paper, and paper towels. Collect this waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Solutions containing the compound should be collected in a designated, sealed, and clearly labeled halogenated organic waste container. The hydrochloride component necessitates classification as halogenated waste.
-
Empty Containers : The original product container must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.
Never dispose of this chemical down the drain or in regular trash.[12] Always adhere to your institution's specific waste disposal protocols and local environmental regulations.[10]
References
- 1. calpaclab.com [calpaclab.com]
- 2. Buy N-methylazetidine-3-carboxamide hydrochloride | 864248-69-1 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. chemical-label.com [chemical-label.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
